Product packaging for n-Ethyl-4-fluoro-2-nitroaniline(Cat. No.:CAS No. 774-22-1)

n-Ethyl-4-fluoro-2-nitroaniline

Cat. No.: B1296328
CAS No.: 774-22-1
M. Wt: 184.17 g/mol
InChI Key: UKKBDDJKKGVRQO-UHFFFAOYSA-N
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Description

N-Ethyl-4-fluoro-2-nitroaniline is a useful research compound. Its molecular formula is C8H9FN2O2 and its molecular weight is 184.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151028. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FN2O2 B1296328 n-Ethyl-4-fluoro-2-nitroaniline CAS No. 774-22-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-4-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-2-10-7-4-3-6(9)5-8(7)11(12)13/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKBDDJKKGVRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302454
Record name n-ethyl-4-fluoro-2-nitroaniline
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Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

774-22-1
Record name N-Ethyl-4-fluoro-2-nitrobenzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 151028
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Record name 774-22-1
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Record name n-ethyl-4-fluoro-2-nitroaniline
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Foundational & Exploratory

Technical Guide: N-Ethyl-4-fluoro-2-nitroaniline (CAS No. 774-22-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Ethyl-4-fluoro-2-nitroaniline, a key chemical intermediate with significant applications in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its role as a versatile building block in the development of novel therapeutic agents.

Core Chemical Data

This compound is a substituted aniline derivative characterized by the presence of an ethyl group on the amine, a fluorine atom at the 4-position, and a nitro group at the 2-position of the benzene ring. These functional groups impart unique reactivity and physicochemical properties, making it a valuable synthon in organic synthesis.

PropertyValue
CAS Number 774-22-1[1][2]
Molecular Formula C₈H₉FN₂O₂[1]
Molecular Weight 184.17 g/mol [1]
Melting Point 63 °C[3]
Boiling Point 289.2 °C at 760 mmHg[3]
Appearance Not specified (typically a solid at room temperature)
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone, with low solubility in water.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the N-alkylation of its precursor, 4-fluoro-2-nitroaniline. The following protocol is a representative method for this transformation.

Reaction Scheme:

Synthesis_of_this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 4-Fluoro-2-nitroaniline product This compound reactant1->product N-Alkylation reactant2 Ethyl Iodide reactant2->product base Potassium Carbonate (K₂CO₃) base->product solvent Acetone solvent->product conditions Reflux (approx. 56 °C) 4-6 hours

Caption: Synthetic pathway for this compound.

Materials and Equipment:

  • Reagents:

    • 4-Fluoro-2-nitroaniline

    • Ethyl iodide

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous acetone

    • Dichloromethane

    • Water

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate (for chromatography)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer with heating mantle

    • Reflux condenser

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-fluoro-2-nitroaniline (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetone.

  • Addition of Alkylating Agent: To the stirring suspension, add ethyl iodide (1.5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexane and ethyl acetate to yield pure this compound.

Role in Drug Discovery and Development

Substituted nitroanilines, including this compound, are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance a drug's metabolic stability and lipophilicity, which are critical pharmacokinetic properties. The nitro group is a versatile functional group that can be readily reduced to an amine, which can then be further functionalized to build more complex molecular architectures.

The core structure of this compound serves as a scaffold for the synthesis of a variety of heterocyclic compounds and other complex organic molecules that are of interest in medicinal chemistry. Its derivatives have been explored for their potential as kinase inhibitors, antibacterial agents, and in other therapeutic areas.

Drug_Discovery_Workflow start This compound (Building Block) step1 Chemical Modification (e.g., Reduction of Nitro Group) start->step1 step2 Further Derivatization (e.g., Amide Coupling, Cyclization) step1->step2 step3 Synthesis of Compound Library step2->step3 step4 Biological Screening (e.g., Kinase Assays) step3->step4 step5 Lead Compound Identification step4->step5 step6 Lead Optimization step5->step6 end Drug Candidate step6->end

Caption: Role of this compound in a drug discovery workflow.

References

An In-depth Technical Guide to n-Ethyl-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-Ethyl-4-fluoro-2-nitroaniline, a valuable intermediate in organic synthesis. The document details its physicochemical properties, a proposed synthesis protocol, and its potential applications in research and development, particularly within the pharmaceutical and chemical industries. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided to aid in its laboratory-scale synthesis.

Core Physicochemical Properties

This compound is a derivative of 4-fluoro-2-nitroaniline, a key building block in the synthesis of various complex molecules.[1][2] The introduction of an ethyl group to the amine functionality can modulate the compound's lipophilicity and electronic properties, which may influence its reactivity and biological activity.

PropertyValueSource
Molecular Formula C8H9FN2O2[3]
Molecular Weight 184.17 g/mol [3]
CAS Number 774-22-1N/A
Appearance Predicted: Yellow to orange solidInferred from related compounds
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Predicted: Insoluble in water, soluble in organic solvents like acetone, dichloromethane, and ethyl acetate.Inferred from related compounds[4]

Synthesis of this compound

The synthesis of this compound is achieved through the N-alkylation of its precursor, 4-fluoro-2-nitroaniline. This reaction is a standard procedure in organic synthesis and can be adapted from protocols for similar compounds.[4]

Experimental Protocol

The following protocol is adapted from the synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline and is proposed for the laboratory-scale preparation of this compound.[4]

Materials and Equipment:

  • Reagents: 4-fluoro-2-nitroaniline, ethyl iodide, potassium carbonate (anhydrous), acetone (anhydrous), dichloromethane, water, brine.

  • Equipment: Round-bottom flask, magnetic stirrer with heating mantle, condenser, filtration apparatus, rotary evaporator, separatory funnel, column chromatography setup.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-fluoro-2-nitroaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).

  • Addition of Ethyl Iodide: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is anticipated to be complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Dissolve the crude product in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis 4-fluoro-2-nitroaniline 4-fluoro-2-nitroaniline Reaction Setup Reaction Setup 4-fluoro-2-nitroaniline->Reaction Setup Ethyl iodide Ethyl iodide Ethyl iodide->Reaction Setup Potassium carbonate Potassium carbonate Potassium carbonate->Reaction Setup Acetone Acetone Acetone->Reaction Setup Alkylation (Reflux) Alkylation (Reflux) Reaction Setup->Alkylation (Reflux) Work-up (Filtration, Evaporation) Work-up (Filtration, Evaporation) Alkylation (Reflux)->Work-up (Filtration, Evaporation) Purification (Extraction, Chromatography) Purification (Extraction, Chromatography) Work-up (Filtration, Evaporation)->Purification (Extraction, Chromatography) This compound This compound Purification (Extraction, Chromatography)->this compound Characterization (NMR, MS) Characterization (NMR, MS) This compound->Characterization (NMR, MS)

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its precursor, 4-fluoro-2-nitroaniline, is widely used in the pharmaceutical, dye, and agrochemical industries.[1][2] The presence of the fluorine atom can enhance metabolic stability and lipophilicity in drug candidates, while the nitro and amino groups provide reactive handles for further chemical transformations.[2][5]

While specific biological activities for this compound are not extensively documented in publicly available literature, related nitroaniline derivatives have been investigated for their cytotoxic properties.[6] The antitubercular activity of the related compound N-Ethyl-4-fluoroaniline suggests that molecules with this scaffold may have potential as anti-infective agents.[7]

Spectroscopic Data

Conclusion

This compound is a chemical intermediate with significant potential for use in the development of novel pharmaceuticals and other specialty chemicals. This guide provides a foundational understanding of its properties and a practical, albeit adapted, protocol for its synthesis. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential applications in drug discovery and development.

References

n-Ethyl-4-fluoro-2-nitroaniline chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to n-Ethyl-4-fluoro-2-nitroaniline

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

This compound is a substituted aniline derivative. Its core physical and chemical properties are summarized below.

PropertyValueCitation(s)
CAS Number 774-22-1[1][2][3]
Molecular Formula C₈H₉FN₂O₂[1][2][3]
Molecular Weight 184.17 g/mol [2][3]
Melting Point 63 °C[1]
Boiling Point 289.2 °C at 760 mmHg[1]
Flash Point 128.7 °C[1]
Refractive Index 1.579[1]

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structural components and comparison with closely related analogs like 2-nitroaniline and N-ethyl-2-nitroaniline.[4]

SpectroscopyFunctional GroupExpected Chemical Shift / Frequency Range
¹H NMR Aromatic H (ortho to NO₂)~8.1 ppm (dd)
Aromatic H (para to NO₂)~7.4 ppm (ddd)
Aromatic H (ortho to NH)~6.7 ppm (ddd)
N-HVariable
-CH₂- (Methylene)~3.4 ppm (q)
-CH₃ (Methyl)~1.3 ppm (t)
¹³C NMR C-NH~146 ppm
C-NO₂~134 ppm
C-F~157 ppm (d)
Aromatic CH~110-136 ppm
-CH₂- (Methylene)~38 ppm
-CH₃ (Methyl)~14 ppm
IR N-H Stretch~3400 cm⁻¹ (secondary amine)
Aromatic C-H Stretch~3100-3000 cm⁻¹
Aliphatic C-H Stretch~2950-2850 cm⁻¹
NO₂ Asymmetric Stretch~1520 cm⁻¹
NO₂ Symmetric Stretch~1350 cm⁻¹
C-N Stretch~1300 cm⁻¹
Mass Spec. Molecular Ion Peak [M]⁺m/z = 184.06

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The procedure involves the N-alkylation of 4-fluoro-2-nitroaniline using an ethylating agent.[5][6] The protocol described here is adapted from established methods for analogous compounds.[6][7]

Materials and Equipment:

  • Reagents: 4-Fluoro-2-nitroaniline, Ethyl iodide, Potassium carbonate (K₂CO₃), Anhydrous acetone, Dichloromethane, Water, Brine, Anhydrous sodium sulfate.

  • Equipment: Round-bottom flask, magnetic stirrer with heating mantle, condenser, separatory funnel, rotary evaporator, equipment for flash column chromatography.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-fluoro-2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).[7]

  • Addition of Ethyl Iodide: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.[7]

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C). Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.[7]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[7]

  • Purification: Dissolve the crude product in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.[7]

G cluster_reactants Reactants & Reagents cluster_process Process cluster_purification Work-up & Purification R1 4-Fluoro-2-nitroaniline P1 Combine reactants in flask R1->P1 R2 Ethyl Iodide R2->P1 R3 K₂CO₃ (Base) R3->P1 R4 Acetone (Solvent) R4->P1 P2 Reflux at ~56°C (4-6 hours) P1->P2 Heat P3 Cool and filter P2->P3 TLC Monitoring P4 Evaporate solvent P3->P4 W1 Liquid-Liquid Extraction (DCM / Water / Brine) P4->W1 Crude Product W2 Dry over Na₂SO₄ W1->W2 W3 Column Chromatography W2->W3 Product Pure this compound W3->Product

Synthetic workflow for this compound.
Spectroscopic Characterization Protocol

To confirm the identity and purity of the synthesized compound, a standard workflow of spectroscopic analysis should be employed.[4]

Methodologies:

  • Infrared (IR) Spectroscopy: A thin film of the sample is prepared between two salt plates (e.g., NaCl or KBr). The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, with chemical shifts reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[4]

  • Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).[4]

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output & Confirmation Sample Synthesized Product Prep_NMR Dissolve in CDCl₃ Sample->Prep_NMR Prep_IR Prepare thin film on salt plate Sample->Prep_IR Prep_MS Prepare dilute solution Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Data_NMR Chemical Shifts Coupling Constants NMR->Data_NMR Data_IR Vibrational Frequencies IR->Data_IR Data_MS Mass-to-Charge Ratio (m/z) MS->Data_MS Confirm Structure Confirmed Data_NMR->Confirm Data_IR->Confirm Data_MS->Confirm

Workflow for spectroscopic structure confirmation.

Safety Information

Hazard Statements: Users should consult the Safety Data Sheet (SDS) for comprehensive safety information.[2] General precautions for handling substituted nitroanilines include avoiding dust formation and contact with skin and eyes.[2]

First Aid Measures:

  • If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen.[2]

  • Following skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2]

  • Following eye contact: Rinse with pure water for at least 15 minutes.[2]

  • Following ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]

Firefighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Firefighters should wear self-contained breathing apparatus if necessary.[2]

References

An In-Depth Technical Guide to the Synthesis of n-Ethyl-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for n-Ethyl-4-fluoro-2-nitroaniline, a valuable intermediate in pharmaceutical and chemical research. The synthesis is presented in a two-step process, commencing with the preparation of the precursor, 4-fluoro-2-nitroaniline, followed by its N-ethylation to yield the final product. This document furnishes detailed experimental protocols, quantitative data organized for clarity, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence:

  • Nitration of p-fluoroaniline: This initial step introduces a nitro group onto the p-fluoroaniline backbone, yielding 4-fluoro-2-nitroaniline. To ensure regioselectivity and minimize side reactions, the amino group of p-fluoroaniline is first protected via acetylation. The resulting p-fluoroacetanilide is then nitrated, followed by deprotection to afford the desired intermediate.

  • N-Ethylation of 4-fluoro-2-nitroaniline: The intermediate is subsequently ethylated at the amino group to produce the final product, this compound.

The overall logical workflow for this synthesis is depicted below:

Synthesis_Logic Start p-Fluoroaniline Step1 Step 1: Synthesis of 4-Fluoro-2-nitroaniline Start->Step1 Intermediate 4-Fluoro-2-nitroaniline Step1->Intermediate Step2 Step 2: N-Ethylation Intermediate->Step2 Product This compound Step2->Product

Figure 1: Logical workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-nitroaniline

A modern and efficient method for the synthesis of 4-fluoro-2-nitroaniline involves the use of a microchannel reactor, which offers advantages in terms of reaction time, efficiency, and safety.[1]

2.1.1. Materials and Reagents

  • p-Fluoroacetanilide

  • Acetic acid

  • Acetic anhydride

  • Nitric acid (68% aqueous solution)

  • Petroleum ether

  • Ice

2.1.2. Equipment

  • Corning high-flux continuous flow microchannel reactor

2.1.3. Procedure

  • Feed Preparation:

    • Prepare a 20-40% (by mass) solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride. The molar ratio of acetic acid to acetic anhydride should be in the range of 1:1.8 to 1:2.4.

    • Use a 68% (by mass) aqueous solution of nitric acid.

    • The molar ratio of p-fluoroacetanilide to nitric acid should be between 1:1.0 and 1:1.5.

  • Nitration Reaction:

    • Set the flow rates of the p-fluoroacetanilide solution to 40.0-100.0 mL/min and the nitric acid solution to 4.0-30.0 mL/min into the microchannel reactor.

    • Preheat the reactants before they mix in the reactor.

    • Maintain the reaction temperature between 30-70 °C.

    • The reaction time within the reactor is typically between 50 and 200 seconds.

  • Hydrolysis and Work-up:

    • The output from the reactor is subjected to hydrolysis at 90-100 °C for 2-4 hours.

    • Cool the resulting mixture in an ice water bath (0-5 °C) and stir for 30 minutes.

    • Filter the precipitate and wash the filter cake until it is weakly acidic or neutral.

    • Add petroleum ether to the solid, mix, and then dry to obtain 4-fluoro-2-nitroaniline as an orange solid.

Table 1: Quantitative Data for the Synthesis of 4-Fluoro-2-nitroaniline [1]

ParameterValue
Reactants
p-Fluoroacetanilide Solution20-40% (w/w) in Acetic Acid/Acetic Anhydride
Acetic Acid : Acetic Anhydride (molar ratio)1 : 1.8 - 2.4
Nitric Acid Solution68% (w/w) aqueous
p-Fluoroacetanilide : Nitric Acid (molar ratio)1 : 1.0 - 1.5
Reaction Conditions
Reactor TypeMicrochannel Reactor
p-Fluoroacetanilide Solution Flow Rate40.0 - 100.0 mL/min
Nitric Acid Solution Flow Rate4.0 - 30.0 mL/min
Reaction Temperature30 - 70 °C
Reaction Time50 - 200 seconds
Hydrolysis Conditions
Temperature90 - 100 °C
Time2 - 4 hours
Product
Yield83 - 94%
AppearanceOrange Solid
Step 2: N-Ethylation of 4-Fluoro-2-nitroaniline

The following protocol is adapted from a similar N-alkylation of a fluorinated nitroaniline and is expected to be effective for the synthesis of this compound.[2][3]

2.2.1. Materials and Reagents

  • 4-Fluoro-2-nitroaniline

  • Ethyl iodide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

2.2.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

2.2.3. Procedure

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-fluoro-2-nitroaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).

  • Addition of Ethylating Agent:

    • To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.

  • Reaction:

    • Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically expected to be complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude product in dichloromethane (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Table 2: Proposed Quantitative Data for the N-Ethylation of 4-Fluoro-2-nitroaniline (Adapted)

ParameterValue
Reactants
4-Fluoro-2-nitroaniline1.0 eq
Ethyl Iodide1.5 eq
Potassium Carbonate2.0 eq
SolventAnhydrous Acetone
Reaction Conditions
TemperatureReflux (~56 °C)
Time4 - 6 hours (monitor by TLC)
Purification
MethodFlash Column Chromatography
EluentHexane-Ethyl Acetate Gradient

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis pathway from p-fluoroaniline to this compound.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 4-Fluoro-2-nitroaniline cluster_step2 Step 2: N-Ethylation p_fluoroaniline p-Fluoroaniline acetylation 1. Acetic Anhydride (Protection) p_fluoroaniline->acetylation p_fluoroacetanilide p-Fluoroacetanilide acetylation->p_fluoroacetanilide nitration 2. HNO3 / H2SO4 (Nitration) p_fluoroacetanilide->nitration nitro_intermediate N-(4-fluoro-2-nitrophenyl)acetamide nitration->nitro_intermediate hydrolysis 3. Acidic Hydrolysis (Deprotection) nitro_intermediate->hydrolysis intermediate 4-Fluoro-2-nitroaniline hydrolysis->intermediate ethylation Ethyl Iodide, K2CO3 Acetone, Reflux intermediate->ethylation product This compound ethylation->product

References

An In-depth Technical Guide to n-Ethyl-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of n-Ethyl-4-fluoro-2-nitroaniline, alongside detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Core Physical Properties

This compound is a nitroaromatic compound with the chemical formula C₈H₉FN₂O₂.[1] A summary of its key physical properties is presented in the table below.

PropertyValue
Molecular Formula C₈H₉FN₂O₂
Molecular Weight 184.17 g/mol [1]
CAS Number 774-22-1
Melting Point 63 °C
Boiling Point 289.2 °C at 760 mmHg
Flash Point 128.7 °C
Refractive Index 1.579
Predicted Density No data available
Predicted Solubility Low solubility in water is expected, with better solubility in organic solvents.[2]

Synthesis

The synthesis of this compound typically involves the N-alkylation of 4-fluoro-2-nitroaniline. This reaction introduces an ethyl group onto the amine nitrogen.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the N-alkylation of an aniline derivative, which can be adapted for the synthesis of this compound from 4-fluoro-2-nitroaniline.

Materials:

  • 4-fluoro-2-nitroaniline

  • Ethyl iodide or ethyl bromide

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous aprotic solvent (e.g., acetone, acetonitrile, DMF)

  • Stirring apparatus

  • Heating mantle or oil bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-2-nitroaniline in the chosen anhydrous solvent.

  • Add the base to the solution. The amount of base will depend on its strength and the reaction scale.

  • While stirring, add the ethylating agent (ethyl iodide or ethyl bromide) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by recrystallization or column chromatography.

Logical Workflow for Synthesis:

Synthesis_Workflow Start Start Dissolve Dissolve 4-fluoro-2-nitroaniline and base in solvent Start->Dissolve Add_Ethylating_Agent Add ethylating agent Dissolve->Add_Ethylating_Agent Reflux Heat to reflux and monitor by TLC Add_Ethylating_Agent->Reflux Workup Reaction workup (cooling, filtration, solvent removal) Reflux->Workup Purification Purify by recrystallization or column chromatography Workup->Purification End This compound Purification->End

Caption: Workflow for the synthesis of this compound.

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

Procedure:

  • Finely powder a small sample of dry this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the apparatus slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Boiling Point Determination

The boiling point can be determined using the Thiele tube method.

Procedure:

  • Place a small amount of this compound into a small test tube.

  • Invert a sealed capillary tube into the test tube.

  • Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heat the side arm of the Thiele tube gently.

  • Observe the stream of bubbles emerging from the capillary tube. The boiling point is the temperature at which the stream of bubbles is continuous and rapid.

Density Determination

The density of a solid organic compound can be determined by the pycnometer method.

Procedure:

  • Weigh a clean and dry pycnometer (W1).

  • Fill the pycnometer with a solvent in which the compound is insoluble and weigh it (W2).

  • Empty the pycnometer, dry it, and add a known mass of this compound (W3).

  • Fill the pycnometer containing the sample with the same solvent and weigh it (W4).

  • The density can be calculated using the formula: Density = (W3 * density of solvent) / (W2 - W1 - (W4 - W3)).

Solubility Determination

A qualitative assessment of solubility in various solvents can be performed.

Procedure:

  • Add approximately 10-20 mg of this compound to a small test tube.

  • Add 1 mL of the desired solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) to the test tube.

  • Stir or shake the mixture vigorously for about one minute.

  • Observe if the solid dissolves completely. If it does, the compound is soluble in that solvent. If it does not, it is considered insoluble or sparingly soluble.

Experimental Workflow for Property Determination:

Property_Determination_Workflow cluster_synthesis Sample Preparation cluster_determination Physical Property Determination Synthesis Synthesize and Purify This compound MeltingPoint Melting Point (Capillary Method) Synthesis->MeltingPoint BoilingPoint Boiling Point (Thiele Tube) Synthesis->BoilingPoint Density Density (Pycnometer) Synthesis->Density Solubility Solubility (Qualitative Assessment) Synthesis->Solubility

Caption: Experimental workflow for physical property determination.

Potential Biological Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of nitroaniline compounds has been suggested to potentially interact with several key cellular signaling pathways. These interactions are often related to the electrophilic nature of the nitro group and the metabolic activation of the aniline moiety.

Potential Signaling Pathway Interactions:

  • KEAP1-NRF2 Signaling Pathway: As potential electrophiles, nitroanilines may modulate the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant response.[3]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and apoptosis, can be activated by various stressors, including reactive oxygen species that may be generated by nitroaromatic compounds.[3]

  • PI3K-Akt Signaling Pathway: This pathway is crucial for cell survival and growth. The metabolic products of nitroanilines could potentially influence this pathway.[3]

Diagram of Potential Signaling Pathway Interactions:

Signaling_Pathways cluster_pathways Potential Cellular Targets Compound This compound (or its metabolites) KEAP1_NRF2 KEAP1-NRF2 Pathway Compound->KEAP1_NRF2 Modulation of Antioxidant Response MAPK MAPK Pathway Compound->MAPK Stress-induced Activation PI3K_Akt PI3K-Akt Pathway Compound->PI3K_Akt Influence on Cell Survival

Caption: Potential signaling pathways affected by nitroanilines.

This technical guide provides a foundational understanding of the physical properties of this compound and the experimental procedures to determine them. The information on its synthesis and potential biological interactions is intended to support further research and development in the fields of medicinal chemistry and materials science.

References

A Technical Guide to the Solubility of n-Ethyl-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Inferred Solubility Profile

The solubility of n-Ethyl-4-fluoro-2-nitroaniline can be estimated by examining the solubility of similar aromatic amines, particularly those with nitro and fluoro substituents. Aromatic amines with nitro groups generally exhibit solubility in polar organic solvents and have limited solubility in water. The presence of an ethyl group is expected to slightly decrease aqueous solubility compared to its non-alkylated counterpart, 4-fluoro-2-nitroaniline, due to the increase in nonpolar surface area. Conversely, the fluorine atom may slightly increase solubility in certain polar organic solvents.

Based on the available data for related compounds, the following table summarizes the expected solubility behavior of this compound.

Table 1: Inferred Solubility of this compound in Common Laboratory Solvents

Solvent ClassificationExamplesExpected Solubility of this compoundSupporting Data for Analogous Compounds
Polar Protic Solvents Water, Ethanol, MethanolLow in water, likely soluble in alcohols.4-Nitroaniline has a water solubility of 0.08 g/100 g at 18.5°C[1]. 2-Nitroaniline is soluble in ethanol[1][2].
Polar Aprotic Solvents Acetone, Ether, N,N-Dimethylformamide (DMF)Likely soluble to very soluble.2-Nitroaniline is very soluble in acetone and ether[1][2].
Nonpolar Solvents Benzene, ChloroformLikely soluble.2-Nitroaniline is soluble in benzene and chloroform[2].
Acidic Solutions Dilute Hydrochloric Acid (HCl)Soluble.Amines are basic and form water-soluble salts in acidic solutions[3][4].

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, the isothermal saturation method is a widely accepted and recommended technique[1]. This method involves creating a saturated solution of the compound at a constant temperature and then determining its concentration.

Materials and Equipment
  • This compound (solid)

  • Selected solvents of interest

  • Vials with tight-sealing caps

  • Constant temperature shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Calibrated glassware

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of each selected solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

    • Immediately filter the collected solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula:

      S (g/L) = (Concentration from analysis × Dilution factor × Volume of flask) / Initial volume of supernatant

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of solubility using the isothermal saturation method.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis and Quantification cluster_calc Solubility Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial and place in constant temperature shaker prep2->prep3 prep4 Agitate for 24-48 hours to reach equilibrium prep3->prep4 sample1 Allow excess solid to settle prep4->sample1 sample2 Withdraw supernatant with a syringe sample1->sample2 sample3 Filter the solution sample2->sample3 analysis1 Dilute the filtered solution sample3->analysis1 analysis2 Analyze using HPLC or UV-Vis analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3 calc1 Calculate solubility (g/L) analysis3->calc1

Caption: Workflow for Isothermal Saturation Solubility Determination.

References

spectral data for n-Ethyl-4-fluoro-2-nitroaniline (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a comprehensive overview of the spectral data for 4-fluoro-2-nitroaniline, a key intermediate in the synthesis of various pharmaceutical compounds, including n-Ethyl-4-fluoro-2-nitroaniline.[1] Due to the limited availability of direct experimental data for this compound, this document focuses on its immediate precursor, presenting detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The experimental protocols for obtaining this spectral data are also detailed to aid in the replication and validation of these findings. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and characterization of related compounds.

Introduction

4-Fluoro-2-nitroaniline is a critical building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals.[2] Its structural features, including a fluorine atom, a nitro group, and an amino group on a benzene ring, provide multiple reactive sites for further chemical modifications. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural elucidation of its derivatives. This whitepaper presents a detailed analysis of its 1H NMR, 13C NMR, IR, and mass spectra.

Spectral Data Analysis

The following sections present the key spectral data for 4-fluoro-2-nitroaniline, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: 1H NMR Spectral Data for 4-Fluoro-2-nitroaniline

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.12d1H8.0Ar-H
7.36t1H8.1Ar-H
6.81d1H8.3Ar-H
6.70t1H8.0Ar-H
5.98s2H--NH2

Data sourced from a 400 MHz spectrum in CDCl3.[3]

Table 2: 13C NMR Spectral Data for 4-Fluoro-2-nitroaniline

Chemical Shift (δ) ppmAssignment
155.76Ar-C
135.65Ar-C
126.46Ar-C
112.42Ar-C

Note: Specific peak assignments for each carbon were not available in the referenced literature. Data is for a similar compound, 4-Nitroaniline, and may vary.[3] More detailed analysis would be required for definitive assignments for 4-Fluoro-2-nitroaniline.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum for 4-fluoro-2-nitroaniline was obtained, and the characteristic peaks are presented below.[4]

Table 3: FT-IR Spectral Data for 4-Fluoro-2-nitroaniline

Wavenumber (cm-1)Functional Group Assignment
3400-3200N-H stretch (amine)
1620-1580N-H bend (amine)
1550-1490N-O asymmetric stretch (nitro group)
1360-1290N-O symmetric stretch (nitro group)
1250-1150C-F stretch (aromatic)
850-750C-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization mass spectrum of 4-fluoro-2-nitroaniline is summarized below.[5]

Table 4: Mass Spectrometry Data for 4-Fluoro-2-nitroaniline

m/zRelative Intensity (%)Putative Fragment
156100[M]+
126~50[M-NO]+
110~30[M-NO2]+
83~40[C5H3F]+

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

A sample of 4-fluoro-2-nitroaniline (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl3, ~0.7 mL) in a 5 mm NMR tube.[6] The solution is homogenized, and the spectrum is acquired on a 400 MHz or 500 MHz NMR spectrometer.[3] For 1H NMR, the chemical shifts are referenced to the residual solvent peak. For 13C NMR, a proton-decoupled spectrum is typically acquired.[7]

FT-IR Spectroscopy

The FT-IR spectrum can be obtained using the KBr pellet method. A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent pellet.[8] The spectrum is then recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm-1.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of 4-fluoro-2-nitroaniline in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.[9] The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5). The oven temperature is programmed to ensure separation of the analyte. The eluent is then introduced into a mass spectrometer with an electron ionization (EI) source (typically at 70 eV).[9]

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-fluoro-2-nitroaniline.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of 4-Fluoro-2-nitroaniline Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Structure_Elucidation Structure Elucidation & Functional Group Identification NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Reporting Reporting & Documentation Structure_Elucidation->Reporting Purity_Assessment->Reporting

Spectroscopic Analysis Workflow

Conclusion

This technical guide has provided a detailed summary of the available spectral data for 4-fluoro-2-nitroaniline, a key precursor in pharmaceutical synthesis. The tabulated NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers working with this compound and its derivatives. The provided workflow diagram further clarifies the logical progression of spectroscopic analysis in a research and development setting. While direct data for this compound remains elusive in publicly available databases, the information presented herein for its precursor serves as a solid foundation for its synthesis and characterization.

References

Commercial Suppliers and Technical Guide for N-Ethyl-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-Ethyl-4-fluoro-2-nitroaniline (CAS No. 774-22-1), a specialty chemical intermediate with potential applications in pharmaceutical research and development. This document outlines commercially available sources, key technical data, a plausible synthetic route, and a general workflow for procurement.

Introduction

This compound is a substituted nitroaniline derivative. The presence of a fluorine atom, a nitro group, and an ethylamino group on the benzene ring makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the fluorine atom can influence the reactivity of the aromatic ring and the properties of downstream compounds, a feature often exploited in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties of drug candidates.[1] While direct applications in signaling pathways are not extensively documented in publicly available literature, its precursor, 4-fluoro-2-nitroaniline, is a known intermediate in the synthesis of various pharmaceutical agents.[2]

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. Researchers are advised to request certificates of analysis from suppliers to verify the purity and identity of the compound.

SupplierWebsiteNotes
Santa Cruz Biotechnology--INVALID-LINK--Offers the compound for proteomics research.[3]
Sigma-Aldrich--INVALID-LINK--Lists the product in their catalog.
Butt Park Ltd--INVALID-LINK--UK-based supplier.
BLD Pharm--INVALID-LINK--Provides the compound with stated storage conditions.

Technical Data

The following table summarizes the available physicochemical properties for this compound. Data is aggregated from various supplier listings; however, lot-specific values should be confirmed with a certificate of analysis.

PropertyValueSource
CAS Number 774-22-1[3]
Molecular Formula C₈H₉FN₂O₂[3]
Molecular Weight 184.17 g/mol [3]
Boiling Point 289.2°C at 760 mmHg[4]
Flash Point 128.7°C[4]
Purity Varies by supplier; request Certificate of Analysis-
Melting Point Not consistently reported; request Certificate of Analysis-
Appearance Not consistently reported; request Certificate of Analysis-
Spectroscopic Data

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and common method for the N-ethylation of a primary aniline is the reaction of the corresponding aniline with an ethylating agent. The synthesis of the related compound, 4-ethyl-2-nitroaniline, proceeds via the nitration of 4-ethylaniline.[7] A potential synthetic route for this compound could involve the direct ethylation of 4-fluoro-2-nitroaniline.

Reaction:

4-fluoro-2-nitroaniline + Ethylating Agent → this compound

Materials:

  • 4-fluoro-2-nitroaniline

  • Ethyl iodide or diethyl sulfate (as ethylating agent)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

  • Reagents for workup and purification (e.g., water, brine, ethyl acetate, hexane, silica gel)

Procedure:

  • To a solution of 4-fluoro-2-nitroaniline in an anhydrous polar aprotic solvent, add a suitable base.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add the ethylating agent dropwise to the reaction mixture.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified product by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Procurement Workflow

The procurement of specialty chemicals for research requires a systematic approach to ensure the acquisition of the correct material in a timely and compliant manner. The following diagram illustrates a typical workflow for procuring a chemical like this compound.

G A Identify Research Need (this compound) B Search for Suppliers (e.g., Santa Cruz, Sigma-Aldrich) A->B C Request Quotations & Lead Times B->C D Evaluate Suppliers (Purity, Cost, Availability) C->D E Obtain Necessary Approvals (Internal & Safety) D->E F Generate Purchase Order E->F G Supplier Processing & Shipment F->G H Receive & Inspect Chemical (Verify CoA) G->H I Log in Chemical Inventory H->I J Store Appropriately & Make Available for Research I->J

Figure 1: A typical workflow for the procurement of a specialty research chemical.

Synthesis Workflow Diagram

The following diagram outlines the key steps in the proposed synthesis of this compound.

G Start Start: 4-fluoro-2-nitroaniline Reaction N-Ethylation (Ethylating Agent, Base, Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization End End Product: This compound Characterization->End

Figure 2: Proposed experimental workflow for the synthesis of this compound.

References

N-Ethyl-4-fluoro-2-nitroaniline: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for N-Ethyl-4-fluoro-2-nitroaniline (CAS No. 774-22-1). The following sections detail the potential hazards, proper handling procedures, emergency protocols, and physical and chemical properties of this compound. This document is intended for use by trained professionals in a laboratory or research setting.

Compound Identification

Identifier Value
Chemical Name This compound
CAS Number 774-22-1[1]
Molecular Formula C8H9FN2O2[1]
Molecular Weight 184.17 g/mol [1]

Hazard Identification and Classification

Potential Hazard Statements (inferred from similar compounds):

Hazard Code Hazard Statement
H302Harmful if swallowed[2]
H312Harmful in contact with skin[2]
H315Causes skin irritation[2]
H319Causes serious eye irritation[2]
H332Harmful if inhaled[2]
H335May cause respiratory irritation

First-Aid Measures

In the event of exposure to this compound, immediate medical attention is crucial. First responders should be protected from exposure.

Exposure Route First-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Fire-Fighting Measures

Aspect Recommendation
Suitable Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
Specific Hazards The specific hazards arising from the chemical are not detailed in the available literature. However, combustion may produce hazardous gases.[1]
Protective Equipment Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Action Procedure
Personal Precautions Avoid dust formation and contact with skin and eyes. Do not breathe mists, gases, or vapors. Use personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1]
Environmental Precautions Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1]
Containment and Cleaning Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Remove all sources of ignition.[1]

Handling and Storage

Aspect Recommendation
Safe Handling Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Avoid contact with skin and eyes.[3]
Storage Store in a cool place. Keep the container tightly closed in a dry and well-ventilated location.[3]

Exposure Controls and Personal Protection

Control Recommendation
Engineering Controls Ensure adequate ventilation. Eyewash stations and safety showers should be close to the workstation.
Eye/Face Protection Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[3]
Skin Protection Handle with chemical-resistant gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[3]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.
Hygiene Measures Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[3]

Physical and Chemical Properties

Property Value
Boiling Point 289.2°C at 760 mmHg[1]
Flash Point 128.7°C[1]
Density 1.302 g/cm³[1]

Stability and Reactivity

Limited data is available for the stability and reactivity of this compound. It is important to avoid incompatible materials, though specific incompatibilities are not listed in the available safety data sheets.[1] No information is available on hazardous decomposition products.[1]

Toxicological Information

Detailed toxicological studies for this compound are not available in the searched literature. The acute toxicity, skin corrosion/irritation, serious eye damage/irritation, and other toxicological endpoints have not been thoroughly investigated.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. The following are standard recommended protocols for handling and safety in a laboratory setting.

Protocol for Safe Handling:

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Avoid inhalation of any dust or vapors.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Protocol for Spill Response:

  • Evacuate the immediate area.

  • Ensure proper ventilation.

  • Remove all sources of ignition.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a suitable, closed container for disposal.

  • Clean the spill area thoroughly.

Visualizations

Spill_Response_Workflow spill Chemical Spill Occurs assess Assess the Situation (Size, Location, Hazards) spill->assess evacuate Evacuate Immediate Area assess->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Proper Ventilation ppe->ventilate ignite Remove Ignition Sources ventilate->ignite contain Contain the Spill (Use inert absorbent material) ignite->contain collect Collect Absorbed Material (Into a sealed container) contain->collect clean Clean the Spill Area collect->clean dispose Dispose of Waste (Follow institutional guidelines) clean->dispose report Report the Incident dispose->report

Caption: Workflow for handling a chemical spill.

References

theoretical mechanism of n-Ethyl-4-fluoro-2-nitroaniline reactions.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Reaction Mechanisms of N-Ethyl-4-fluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted nitroaniline derivative of significant interest in synthetic organic chemistry. Its unique molecular architecture, featuring an N-ethyl group, a fluorine atom, and a nitro group on an aniline scaffold, provides a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group profoundly influences the molecule's reactivity, particularly activating the aromatic ring for nucleophilic substitution and facilitating the reduction of the nitro group itself. This guide provides a detailed exploration of the core theoretical mechanisms governing the synthesis and principal reactions of this compound, supported by experimental protocols and quantitative data.

Synthesis of this compound

The synthesis of this compound is typically not a single-step process but rather a sequential pathway starting from more readily available precursors. A logical and commonly employed route involves two key steps: the nitration of an N-protected p-fluoroaniline derivative, followed by N-alkylation. 4-Fluoro-2-nitroaniline serves as a crucial intermediate in this process.[1]

Step 1: Synthesis of 4-Fluoro-2-nitroaniline Intermediate

The direct nitration of 4-fluoroaniline is often problematic due to the high reactivity of the free amino group, which can lead to oxidation and polysubstitution. Therefore, the amino group is first protected, typically as an acetamide (p-fluoroacetanilide), which directs the incoming nitro group to the ortho position and moderates the reaction. The protecting group is subsequently removed via hydrolysis. A modern and efficient approach utilizes a microchannel reactor to ensure precise control over reaction conditions, leading to high yields.[2]

G A p-Fluoroacetanilide B Nitration (HNO₃ / Acetic Anhydride) A->B Step 1a C N-(4-fluoro-2-nitrophenyl)acetamide (Intermediate) B->C D Hydrolysis (Acidic or Basic) C->D Step 1b E 4-Fluoro-2-nitroaniline D->E

Caption: Workflow for the synthesis of the 4-Fluoro-2-nitroaniline intermediate.

Step 2: N-Ethylation of 4-Fluoro-2-nitroaniline

The final step is the selective N-alkylation of the amino group of 4-fluoro-2-nitroaniline to introduce the ethyl substituent. This is a standard nucleophilic substitution reaction where the nitrogen atom of the amine acts as the nucleophile, attacking an ethylating agent such as ethyl iodide or diethyl sulfate.

Data Summary for Synthesis

The following table summarizes quantitative data for the synthesis of the key intermediate, 4-fluoro-2-nitroaniline, using a microchannel reactor, which showcases the efficiency of modern synthetic methods.[2]

ParameterValue
Starting Material p-Fluoroacetanilide
Reagents 68% Nitric Acid, Acetic Acid-Acetic Anhydride Solution
Molar Ratio (Substrate:HNO₃) 1.0 : 1.0-1.5
Reaction Temperature 30-70 °C
Reaction Time 50-200 seconds
Hydrolysis Conditions 90-100 °C for 2-4 hours
Overall Yield 83-94%
Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2-nitroaniline via Microchannel Reactor[2]

  • Feed Preparation : Prepare a 20-40% solution of p-fluoroacetanilide in an acetic acid-acetic anhydride mixture. Prepare a separate feed of 68% nitric acid.

  • Reaction Setup : Utilize a high-flux continuous flow microchannel reactor. Set the flow rates for the p-fluoroacetanilide solution to 40.0-100.0 mL/min and the nitric acid solution to 4.0-30.0 mL/min to achieve a molar ratio of 1:1.0-1.5.

  • Nitration : Pre-heat the feeds and perform the reaction within the microchannel reactor at a controlled temperature of 30-70 °C for a residence time of 50-200 seconds.

  • Hydrolysis : Direct the output from the reactor into a vessel for hydrolysis at 90-100 °C for 2-4 hours to remove the acetyl protecting group.

  • Work-up and Isolation : Cool the resulting mixture in an ice water bath (0-5 °C) for 30 minutes with stirring. Collect the precipitate by filtration. Wash the filter cake until neutral or weakly acidic. The final product is dried to yield orange, solid 4-fluoro-2-nitroaniline.

Protocol 2: N-Ethylation of 4-Fluoro-2-nitroaniline (General Procedure)

  • Reaction Setup : Dissolve 4-fluoro-2-nitroaniline (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) in a round-bottom flask.

  • Base Addition : Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq), to the mixture.

  • Ethylating Agent : Add the ethylating agent, such as ethyl iodide (EtI, 1.2 eq) or diethyl sulfate ((Et)₂SO₄, 1.2 eq), dropwise at room temperature.

  • Reaction : Heat the reaction mixture to 50-70 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation : Upon completion, cool the mixture, filter off the base, and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it to yield the crude product. Purify via column chromatography if necessary.

Core Reaction Mechanisms

The reactivity of this compound is dominated by two primary functionalities: the nitro group and the fluorine atom.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is one of the most valuable transformations in aromatic chemistry, providing a gateway to a wide array of derivatives.[3] This six-electron reduction typically proceeds through nitroso and hydroxylamine intermediates.[4]

G A Ar-NO₂ (Nitro Compound) B Ar-N=O (Nitroso Intermediate) A->B +2e⁻, +2H⁺ -H₂O C Ar-NHOH (Hydroxylamine Intermediate) B->C +2e⁻, +2H⁺ D Ar-NH₂ (Amine Product) C->D +2e⁻, +2H⁺ -H₂O

Caption: General mechanistic pathway for the reduction of an aromatic nitro group.

Theoretical Mechanism: The reduction can be achieved through several methods, most commonly catalytic hydrogenation or dissolving metal reductions.

  • Catalytic Hydrogenation : This is a highly efficient method where the nitro compound and molecular hydrogen are adsorbed onto the surface of a metal catalyst (e.g., Pd, Pt, Ni).[5] The H-H bond is cleaved, and hydrogen atoms are transferred stepwise from the catalyst surface to the nitro group. This method is clean, as the catalyst is easily removed by filtration.[5]

  • Dissolving Metal Reduction : This classic method uses easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium.[3] The reaction proceeds via a series of single-electron transfers (SET) from the metal surface to the nitro group, with subsequent protonation by the acid.[5]

Data Summary for Nitro Group Reduction Methods The choice of method can be critical for chemoselectivity, especially if other reducible functional groups are present.[5]

Catalyst SystemSubstrate ExampleConditionsYieldRemarksReference
10% Pd/C, H₂ (balloon) 4-NitroacetophenoneEtOAc, RT, 1 hr>95%Ketone group is preserved.[5]
Raney Ni, H₂ (1 atm) 2-Nitro-p-cymeneEtOH, RT80-84%Avoids dehalogenation common with Pd/C.[5]
Fe, NH₄Cl General NitroareneEtOH/H₂O, RefluxHighA classic, robust method.[5]

Experimental Protocol: Catalytic Hydrogenation using Pd/C[5]

  • Setup : Charge a two-neck round-bottom flask with the nitroarene (1.0 eq), a suitable solvent (e.g., ethyl acetate or ethanol), and the catalyst (e.g., 10% Pd/C, 5-10 mol%).

  • Hydrogenation : Evacuate the flask and backfill it with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction : Stir the mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure). Monitor the reaction by TLC until the starting material is consumed.

  • Work-up : Upon completion, carefully filter the mixture through a pad of celite to remove the catalyst.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified further if needed.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group, positioned ortho to the fluorine, stabilizes the negative charge that develops in the aromatic ring during the reaction.[6]

G reactant This compound F intermediate Meisenheimer Complex (Resonance Stabilized Intermediate) Nu F reactant:p1->intermediate:p_f Attack by Nucleophile nucleophile Nu⁻ product Substituted Product Nu leaving_group F⁻ intermediate:p_f->leaving_group Loss of Leaving Group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Theoretical Mechanism: The SNAr mechanism is a two-step process:

  • Addition Step : A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine atom. This is typically the rate-determining step. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.

  • Elimination Step : The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group. This step is usually fast.

This reaction is a powerful tool for introducing a wide variety of functional groups (e.g., -OR, -SR, -NR₂) by displacing the fluorine atom.[6][7]

Experimental Protocol: General SNAr Reaction

  • Setup : Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMSO or DMF.

  • Nucleophile Addition : Add the nucleophile (e.g., sodium methoxide, 1.1 eq) to the solution. If the nucleophile is an amine, it can often be used as the solvent or in excess.

  • Reaction : Heat the reaction mixture. The required temperature will vary depending on the nucleophile's reactivity. Monitor the reaction's progress by TLC.

  • Work-up : After the reaction is complete, pour the mixture into water to precipitate the product.

  • Isolation : Collect the solid by filtration, wash it with water, and dry. Recrystallization or column chromatography can be used for further purification.

Conclusion

The theoretical mechanisms underpinning the reactions of this compound highlight its role as a versatile synthetic intermediate. The predictable and efficient reduction of its nitro group provides access to ortho-phenylenediamine derivatives, while the activated fluorine atom allows for a range of functionalizations via the SNAr mechanism. A thorough understanding of these pathways, reaction kinetics, and optimal experimental conditions is essential for researchers in medicinal chemistry and materials science to effectively leverage this molecule in the design and synthesis of novel compounds and active pharmaceutical ingredients.

References

An In-depth Technical Guide to n-Ethyl-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Ethyl-4-fluoro-2-nitroaniline is a fluorinated nitroaromatic compound with potential applications as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of its properties, a detailed, representative protocol for its synthesis from 4-fluoro-2-nitroaniline, and expected analytical characterization data. Due to the limited publicly available information on the specific discovery and history of this compound, this guide also situates its relevance within the broader context of fluorinated nitroanilines in drug discovery and development.

Introduction

This compound (CAS No. 774-22-1) is a derivative of 4-fluoro-2-nitroaniline. The introduction of fluorine and nitro groups into aromatic rings is a common strategy in medicinal chemistry to modulate the electronic and pharmacokinetic properties of molecules. Fluorine, with its high electronegativity and small atomic size, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The nitro group, a strong electron-withdrawing group, can be a precursor to an amino group, providing a key functional handle for further chemical transformations.

While the specific historical development of this compound is not extensively documented in publicly available literature, its emergence is logically situated within the increasing demand for novel fluorinated building blocks in drug discovery and materials science.[1][2] Its precursor, 4-fluoro-2-nitroaniline, is a known intermediate in the synthesis of various active pharmaceutical ingredients (APIs), dyes, and agrochemicals.[3]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its precursor is presented in Table 1.

Table 1: Physicochemical Data

PropertyThis compound4-fluoro-2-nitroaniline
CAS Number 774-22-1364-78-3
Molecular Formula C₈H₉FN₂O₂C₆H₅FN₂O₂
Molecular Weight 184.17 g/mol 156.11 g/mol
Melting Point 63 °C[4]90-94 °C
Boiling Point 289.2 °C at 760 mmHg[4]Not available
Appearance Not specified (likely a solid)Orange solid
Refractive Index 1.579[4]Not available

Synthesis

Experimental Protocol: N-alkylation of 4-fluoro-2-nitroaniline

Reaction Scheme:

G cluster_reactants Reactants reactant 4-fluoro-2-nitroaniline product This compound reactant->product N-alkylation reagent Ethyl iodide (or other ethylating agent) reagent->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Acetone) solvent->product

Caption: Synthesis of this compound.

Materials:

  • 4-fluoro-2-nitroaniline

  • Ethyl iodide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-fluoro-2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).

  • Addition of Ethylating Agent: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C).

  • Monitoring: Monitor the progress of the reaction by TLC using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude product in dichloromethane (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. Expected data based on its chemical structure are summarized in Table 2.

Table 2: Expected Analytical Data

TechniqueExpected Results
¹H NMR Signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and aromatic protons. The aromatic proton signals will show coupling to each other and to the fluorine atom.
¹³C NMR Resonances for the two carbons of the ethyl group and the six aromatic carbons. The aromatic carbon signals will be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom, with characteristic carbon-fluorine coupling constants.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (184.17 g/mol ). Fragmentation patterns may include the loss of the ethyl group and the nitro group.
FTIR Characteristic absorption bands for N-H stretching (if any secondary amine is present as an impurity), C-H stretching (aromatic and aliphatic), N-O stretching of the nitro group, and C-F stretching.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from synthesis to characterization.

G start Start: 4-fluoro-2-nitroaniline reaction N-alkylation with ethyl iodide and K₂CO₃ start->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Pure n-Ethyl-4-fluoro- 2-nitroaniline purification->product analysis Analytical Characterization product->analysis nmr NMR (¹H, ¹³C) analysis->nmr ms Mass Spectrometry analysis->ms ftir FTIR analysis->ftir

Caption: Experimental workflow for this compound.

Potential Applications and Future Directions

Given the applications of its parent molecule, 4-fluoro-2-nitroaniline, this compound can be considered a valuable intermediate for the synthesis of a variety of target molecules. The ethylated amine offers a different steric and electronic profile compared to the primary amine of the precursor, which can be exploited in the design of new compounds.

Potential areas of application include:

  • Pharmaceuticals: As a building block for more complex APIs. The ethyl group can influence the lipophilicity and metabolic stability of a final drug molecule.

  • Dyes and Pigments: The chromophoric system of nitroanilines can be modified by N-alkylation, potentially leading to dyes with different colors and properties.

  • Materials Science: Incorporation into polymers or other materials where the fluorinated nitroaromatic moiety can impart specific electronic or physical properties.

Further research is required to fully elucidate the chemical reactivity and potential biological activity of this compound itself.

Conclusion

This compound is a chemical intermediate with clear potential in synthetic chemistry. While its specific history is not well-documented, its synthesis from a readily available precursor is straightforward. This guide provides a comprehensive, albeit representative, technical overview for its preparation and characterization, which should serve as a valuable resource for researchers in drug discovery and related fields.

References

An In-Depth Technical Guide to n-Ethyl-4-fluoro-2-nitroaniline: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-Ethyl-4-fluoro-2-nitroaniline and its structural analogs and derivatives. It covers synthetic methodologies, physicochemical properties, and biological activities, with a focus on presenting quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Compound and Its Analogs

This compound serves as a key structural motif in the exploration of novel bioactive compounds. Its derivatives are investigated for a range of potential therapeutic applications. This guide focuses on the parent compound and several of its notable structural analogs, including:

  • N-[1-(4-ethylphenyl)ethyl]-4-fluoro-2-nitroaniline

  • N-Ethyl-2,3-difluoro-6-nitroaniline

  • 4-Fluoro-2-nitro-N-(2-propanyl)aniline

The structural variations among these analogs, particularly in the N-alkyl and aromatic ring substitution patterns, give rise to diverse physicochemical and biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its analogs is presented in Table 1. These properties are crucial for understanding the compounds' behavior in biological systems and for formulation development.

Table 1: Physicochemical Properties of this compound and Its Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Water Solubility
This compoundC₈H₉FN₂O₂184.172.3Low
N-[1-(4-ethylphenyl)ethyl]-4-fluoro-2-nitroanilineC₁₆H₁₇FN₂O₂288.324.6Very Low
N-Ethyl-2,3-difluoro-6-nitroanilineC₈H₈F₂N₂O₂202.162.5Low
4-Fluoro-2-nitro-N-(2-propanyl)anilineC₉H₁₁FN₂O₂198.192.8Low

Synthesis of Structural Analogs

The synthesis of this compound and its derivatives often involves standard organic chemistry transformations. Detailed experimental protocols for the synthesis of a key analog, N-Ethyl-2,3-difluoro-6-nitroaniline, are provided below as illustrative examples.

Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline

Two primary routes for the synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline have been reported: Nucleophilic Aromatic Substitution (SNAAr) and N-Alkylation.

This method involves the reaction of a trifluoro-nitrobenzene precursor with ethylamine. The strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack.[1]

Experimental Protocol:

  • Reaction Setup: In a sealed vessel, dissolve 1,2,3-trifluoro-4-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol.

  • Reagent Addition: Add ethylamine (1.2 eq), either as a solution in THF or by bubbling the gas through the reaction mixture. Add a base, such as potassium carbonate (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram 1: Synthetic Pathway of N-Ethyl-2,3-difluoro-6-nitroaniline via SNAAr

G start 1,2,3-Trifluoro-4-nitrobenzene reagent Ethylamine, K2CO3 Ethanol, 60-80 °C start->reagent product N-Ethyl-2,3-difluoro-6-nitroaniline reagent->product

Synthetic pathway for N-Ethyl-2,3-difluoro-6-nitroaniline.

This alternative synthesis involves the direct alkylation of 2,3-difluoro-6-nitroaniline with an ethylating agent.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 2,3-difluoro-6-nitroaniline (1.0 eq) and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like anhydrous acetone or DMF.

  • Reagent Addition: Add an ethylating agent, for example, ethyl iodide (1.5 eq), dropwise to the suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (for acetone) or 50-80 °C (for DMF) and stir until TLC or LC-MS analysis indicates the completion of the reaction (typically 4-6 hours).

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography.[3]

Diagram 2: N-Alkylation Synthesis Workflow

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Combine 2,3-difluoro-6-nitroaniline and K2CO3 in Acetone B Add Ethyl Iodide A->B C Reflux for 4-6 hours B->C D Cool to Room Temperature C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Column Chromatography I->J K N-Ethyl-2,3-difluoro-6-nitroaniline J->K Pure Product

Workflow for N-alkylation synthesis.

Biological Activity and Signaling Pathways

Nitroaromatic compounds, including the analogs of this compound, are of significant interest in drug development due to their potential to interact with various cellular signaling pathways.

Cytotoxicity

The cytotoxicity of these compounds is a key parameter for their potential as anticancer agents. While experimental data for many specific analogs is limited, predictions can be made based on structural similarity to other nitroanilines. For instance, N-Ethyl-2,3-difluoro-6-nitroaniline is predicted to have cytotoxic activity.[3]

Table 2: Predicted Cytotoxicity of N-Ethyl-2,3-difluoro-6-nitroaniline

Cell LinePredicted IC₅₀ (µM)
HeLa10-100[3]
A54910-100[3]

It is hypothesized that the introduction of an ethyl group and fluorine atoms in N-Ethyl-2,3-difluoro-6-nitroaniline may modulate its lipophilicity and electronic properties, potentially influencing its cytotoxicity compared to the parent nitroanilines.[3]

Keap1-Nrf2 Signaling Pathway

Nitroaromatic compounds have been shown to interact with the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.[3] Electrophilic compounds can react with cysteine residues on KEAP1, leading to the release and nuclear translocation of NRF2. NRF2 then activates the transcription of antioxidant and cytoprotective genes. As potential electrophiles, nitroanilines may modulate this pathway.[3]

Diagram 3: The Keap1-Nrf2 Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds Ub Ubiquitin Nrf2_cyto->Ub Ubiquitination Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation Proteasome Proteasome Degradation Ub->Proteasome ARE ARE Nrf2_nucl->ARE Binds Genes Antioxidant Genes ARE->Genes Activates Electrophile Electrophile (e.g., Nitroaniline analog) Electrophile->Keap1 Reacts with Cysteine Residues

Keap1-Nrf2 signaling pathway modulation.

Experimental Protocols for Biological Assays

To facilitate further research, detailed protocols for key biological assays are provided below.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.[3]

Diagram 4: MTT Assay Experimental Workflow

G A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Test Compounds (Varying Concentrations) B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I G cluster_0 No Inhibitor cluster_1 With Inhibitor Keap1_A Keap1 Nrf2_A Fluorescent Nrf2 Peptide Keap1_A->Nrf2_A Binds Bound_A High Polarization Keap1_B Keap1 Nrf2_B Fluorescent Nrf2 Peptide Unbound_B Low Polarization Inhibitor Inhibitor Inhibitor->Keap1_B Binds

References

Methodological & Application

Application Notes and Protocols for the Use of n-Ethyl-4-fluoro-2-nitroaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Ethyl-4-fluoro-2-nitroaniline is a versatile intermediate in organic synthesis, valued for its application in the production of pharmaceuticals, dyes, and agrochemicals.[1][2] Its molecular structure, featuring a reactive secondary amine, a reducible nitro group, and a fluorine atom susceptible to nucleophilic aromatic substitution, makes it a valuable building block for complex molecules.[1][3] This document provides detailed protocols and application notes for the use of this compound, with a focus on its role as a precursor in the synthesis of pharmaceutically relevant benzimidazole derivatives.

Key Applications
  • Pharmaceutical Intermediates : this compound is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability and lipophilicity, while the nitro and amino groups provide handles for further chemical transformations.[1]

  • Synthesis of Heterocyclic Compounds : It is extensively used in the preparation of benzimidazoles, which are important scaffolds in medicinal chemistry with a wide range of biological activities.[4][5]

  • Dye and Agrochemical Manufacturing : The aromatic nitroaniline core is a common feature in certain classes of dyes and is also utilized in the development of novel herbicides and pesticides.[1][2]

Synthesis of this compound

A common route to this compound involves the N-alkylation of 4-fluoro-2-nitroaniline.

Experimental Protocol: N-Ethylation of 4-fluoro-2-nitroaniline

This protocol outlines the laboratory-scale synthesis of this compound via N-alkylation.

Materials and Reagents:

  • 4-fluoro-2-nitroaniline

  • Ethyl iodide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Procedure:

  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-fluoro-2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).

  • Addition of Ethyl Iodide : To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.[6]

  • Reaction : Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.[6]

  • Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[6]

  • Purification : Dissolve the crude product in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Column Chromatography : Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.[6]

Application in Benzimidazole Synthesis

A primary application of this compound is in the synthesis of 2-substituted benzimidazoles. The general pathway involves the reduction of the nitro group to an amine, followed by cyclization with an aldehyde.

G cluster_workflow Workflow for Benzimidazole Synthesis start Start: n-Ethyl-4-fluoro- 2-nitroaniline reduction Step 1: Nitro Group Reduction start->reduction e.g., Na2S2O4 cyclization Step 2: Condensation & Cyclization reduction->cyclization Intermediate: Diaminobenzene derivative purification Step 3: Purification cyclization->purification Crude Product product Final Product: 2-Substituted Benzimidazole purification->product e.g., Recrystallization, Chromatography

Caption: General workflow for the synthesis of 2-substituted benzimidazoles.

Experimental Protocol: Synthesis of a 5-fluoro-6-(ethylamino)-2-aryl-1H-benzo[d]imidazole

This protocol is a representative example of the synthesis of a benzimidazole derivative from this compound.

Materials and Reagents:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Aromatic aldehyde (e.g., p-tolualdehyde)

  • Ethanol

  • Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle

  • Buchner funnel and flask

Procedure:

  • Reduction and Cyclization : In a round-bottom flask, dissolve this compound (1.0 eq) and an aromatic aldehyde (1.1 eq) in ethanol.

  • Add an aqueous solution of sodium dithionite (3.0-4.0 eq) dropwise to the mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.[5]

  • Work-up : Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation : Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude benzimidazole derivative.

  • Purification : The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

G cluster_pathway Reaction Pathway to Benzimidazoles A This compound B Intermediate: N1-ethyl-4-fluorobenzene-1,2-diamine A->B Reduction (e.g., Na2S2O4) C 2-Aryl-5-fluoro-6-(ethylamino)- 1H-benzo[d]imidazole B->C Condensation/Cyclization with R-CHO

Caption: Key steps in the synthesis of benzimidazole derivatives.

Quantitative Data

The following table summarizes representative yields for the synthesis of various 2-substituted benzimidazole derivatives starting from a related fluorinated nitroaniline precursor. The yields are indicative of what can be expected when using this compound in similar reactions.

EntryR-Group (of Aldehyde)ProductYield (%)M.p. (°C)Reference
14-Chlorophenyl2-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazole56172[4]
24-Bromophenyl2-(4-bromophenyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazole40175[4]
34-Hydroxyphenyl4-(6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazol-2-yl)phenol52165[4]
44-Methoxyphenyl6-(4-ethylpiperazin-1-yl)-5-fluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole40170[4]
5p-Tolyl6-(4-ethylpiperazin-1-yl)-5-fluoro-2-(p-tolyl)-1H-benzo[d]imidazole47163-165[4]

Note: The data in this table is adapted from a synthesis using a structurally similar starting material and is presented for illustrative purposes.[4]

Logical Relationships in Synthesis

The strategic use of this compound allows for the creation of a library of derivatives by varying the reaction partners in the cyclization step.

G cluster_logic Synthetic Diversification Strategy cluster_products Product Library start_material This compound Key Precursor intermediate Intermediate Diamine Formed via Nitro Reduction start_material:start->intermediate Reduction product1 Benzimidazole 1 (R = Aryl 1) intermediate->product1 + R1-CHO product2 Benzimidazole 2 (R = Aryl 2) intermediate->product2 + R2-CHO product3 Benzimidazole n (R = Aryl n) intermediate->product3 + Rn-CHO

Caption: Diversification from a common intermediate.

Safety Information

Users should handle this compound and all reagents with appropriate safety precautions. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and consulting the Safety Data Sheet (SDS) for each chemical before use. Nitroaromatic compounds can be toxic and may be absorbed through the skin.

References

Application Notes and Protocols for n-Ethyl-4-fluoro-2-nitroaniline in Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of n-Ethyl-4-fluoro-2-nitroaniline as a key intermediate in the synthesis of specialized dyes, particularly disperse dyes for hydrophobic fibers. The protocols outlined are based on established chemical principles and may be adapted from procedures for structurally similar compounds due to the limited availability of specific literature for this exact molecule.

Introduction

This compound is a substituted aromatic amine that serves as a valuable precursor in the synthesis of azo dyes. The presence of a primary or secondary amine allows for diazotization, a critical step in forming the chromophoric azo group (-N=N-). The fluoro and nitro substituents on the aromatic ring are electron-withdrawing groups that can influence the color, lightfastness, and dyeing properties of the final dye molecule. Disperse dyes derived from such intermediates are particularly suitable for dyeing synthetic fibers like polyester and nylon.[1]

The synthesis of azo dyes from this compound follows a two-step process:

  • Diazotization: The amino group of this compound is converted into a reactive diazonium salt in the presence of a nitrous acid source, typically at low temperatures.

  • Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine, to form the final azo dye.

Synthesis of this compound

The target compound, this compound, can be synthesized from its precursor, 4-fluoro-2-nitroaniline, via an N-ethylation reaction.[2] The following protocol is adapted from a general procedure for the N-alkylation of a substituted aniline.

Experimental Protocol: N-ethylation of 4-fluoro-2-nitroaniline

  • Materials:

    • 4-fluoro-2-nitroaniline

    • Ethyl iodide

    • Potassium carbonate (anhydrous)

    • Acetone (anhydrous)

    • Dichloromethane

    • Water (deionized)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for chromatography

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluoro-2-nitroaniline (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetone.

    • To the stirring suspension, add ethyl iodide (1.5 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 56°C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • After completion, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Synthesis_of_n_Ethyl_4_fluoro_2_nitroaniline reagents 4-fluoro-2-nitroaniline Ethyl Iodide K2CO3 Acetone reaction_flask Reaction Mixture (Reflux, 4-6h) reagents->reaction_flask 1. Add reagents filtration Filtration reaction_flask->filtration 2. Cool & filter evaporation1 Evaporation filtration->evaporation1 3. Concentrate workup Work-up (DCM, H2O, Brine) evaporation1->workup 4. Dissolve & wash drying Drying (Na2SO4) & Evaporation workup->drying 5. Dry & concentrate chromatography Column Chromatography (Silica, Hexane/EtOAc) drying->chromatography 6. Purify product n-Ethyl-4-fluoro- 2-nitroaniline chromatography->product Final Product

Synthesis workflow for this compound.

Synthesis of a Representative Disperse Dye

The following is a general protocol for the synthesis of a disperse azo dye from this compound and a common coupling component, N,N-diethylaniline.

Experimental Protocol: Diazotization and Azo Coupling

  • Part A: Diazotization of this compound

    • Suspend this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3.0 equivalents) and water.

    • Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.

    • Prepare a solution of sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.

    • Slowly add the sodium nitrite solution dropwise to the cold aniline suspension, maintaining the temperature below 5°C.

    • Continue stirring at 0-5°C for an additional 30 minutes to ensure complete diazotization. The resulting diazonium salt solution should be used immediately.

  • Part B: Azo Coupling with N,N-diethylaniline

    • Dissolve N,N-diethylaniline (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid) and cool to 0-5°C in an ice bath.

    • Slowly add the cold diazonium salt solution from Part A to the cold coupling component solution with vigorous stirring.

    • Maintain a weakly acidic to neutral pH (pH 5-7) by adding a buffer solution like sodium acetate as needed.

    • A colored precipitate of the azo dye will form. Continue stirring in the ice bath for 1-2 hours to ensure complete coupling.

    • Collect the precipitated dye by vacuum filtration and wash with cold water.

    • Purify the crude dye by recrystallization from a suitable solvent (e.g., ethanol or DMF).

    • Dry the purified dye in a desiccator or vacuum oven.

Dye_Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling aniline This compound in HCl/H2O ice_bath1 Cool to 0-5°C aniline->ice_bath1 na_no2 Add NaNO2 solution dropwise ice_bath1->na_no2 diazonium_salt Diazonium Salt Solution (Use Immediately) na_no2->diazonium_salt coupling_reaction Combine Diazonium Salt & Coupler Solution diazonium_salt->coupling_reaction Add to coupler coupler N,N-diethylaniline in solvent ice_bath2 Cool to 0-5°C coupler->ice_bath2 ice_bath2->coupling_reaction purification Filter, Wash, Recrystallize, Dry coupling_reaction->purification final_dye Purified Azo Dye purification->final_dye

General workflow for azo dye synthesis.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for 4-fluoro-2-nitroaniline

PropertyValue
CAS Number 364-78-3
Molecular Formula C₆H₅FN₂O₂
Molecular Weight 156.11 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 90-94 °C
¹H NMR (CDCl₃, δ) 8.10 (dd), 7.35 (ddd), 6.82 (dd), 6.69 (ddd), 6.1 (br s)
¹³C NMR (CDCl₃, δ) 145.8, 136.2, 133.9, 126.6, 119.2, 116.1
IR (KBr, cm⁻¹) ~3483, ~3369 (N-H), ~1505 (NO₂)
MS (EI, m/z) 156 (M⁺), 110

Table 2: Predicted Physicochemical and Spectroscopic Data for this compound and a Representative Azo Dye

PropertyThis compound (Predicted)Representative Azo Dye (Predicted)
Molecular Formula C₈H₉FN₂O₂C₁₈H₂₂FN₄O₂
Molecular Weight 184.17 g/mol 357.40 g/mol
Appearance Yellow to orange solidDeeply colored solid (e.g., red, orange)
¹H NMR (CDCl₃, δ) 7.8-8.0 (m), 6.8-7.0 (m), 3.4-3.6 (q), 1.3-1.5 (t)Aromatic protons, ethyl group protons
UV-Vis (λmax, nm) Not available400-550 nm (in a suitable solvent)
Purity (by HPLC) >98% (typical for intermediates)>95% (after purification)
Yield 70-90% (typical for N-alkylation)60-85% (typical for azo coupling)

Structure-Property Relationships

The final color and properties of the dye can be tuned by modifying the structure of the diazo component (this compound) and the coupling component. The following diagram illustrates these relationships.

Structure_Property diazo Diazo Component (this compound) azo_dye Azo Dye diazo->azo_dye coupler Coupling Component (e.g., N,N-diethylaniline) coupler->azo_dye properties Dye Properties azo_dye->properties determines substituents_diazo Substituents on Diazo (-F, -NO2, -NH-Et) substituents_diazo->diazo substituents_coupler Substituents on Coupler (e.g., -NR2, -OH) substituents_coupler->coupler color Color (λmax) properties->color fastness Light/Wash Fastness properties->fastness solubility Solubility properties->solubility

Influence of molecular structure on dye properties.

Characterization Protocols

The synthesized intermediate and final dye should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The integration of proton signals can provide information on the relative number of protons.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For solid samples, prepare a KBr pellet or use an ATR accessory.

    • Analysis: Record the spectrum to identify characteristic functional groups such as N-H, C-H, N=N, and NO₂.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Sample Preparation: Prepare a dilute solution of the dye in a suitable solvent (e.g., ethanol or DMF).

    • Analysis: Scan the sample over the visible range (typically 350-700 nm) to determine the wavelength of maximum absorbance (λmax), which corresponds to the color of the dye.

  • Mass Spectrometry (MS):

    • Analysis: Use techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer to determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC):

    • Analysis: Employ a suitable column (e.g., C18) and mobile phase to assess the purity of the synthesized compounds and to separate any unreacted starting materials or byproducts.

References

Application of n-Ethyl-4-fluoro-2-nitroaniline in Pharmaceutical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Ethyl-4-fluoro-2-nitroaniline is a valuable synthetic intermediate in medicinal chemistry, primarily utilized in the construction of heterocyclic scaffolds that form the core of various therapeutic agents. Its unique substitution pattern, featuring an ethylamino group, a fluorine atom, and a nitro group on a benzene ring, offers a versatile platform for the synthesis of complex molecules with desirable pharmacological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro and amino functionalities serve as key handles for subsequent chemical transformations. This document provides detailed application notes and protocols for the use of this compound in pharmaceutical synthesis, with a focus on the preparation of benzimidazole derivatives, a prominent class of compounds in drug discovery.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is as a precursor for the formation of substituted benzimidazoles. The benzimidazole moiety is a privileged scaffold found in a wide range of clinically used drugs with diverse biological activities, including antiviral, anticancer, antihypertensive, and antifungal properties.

The synthesis of benzimidazoles from this compound typically involves a two-step process:

  • Reduction of the nitro group: The nitro group is reduced to an amine, forming a reactive 1,2-diaminobenzene derivative.

  • Cyclization: The resulting diamine is then cyclized with a suitable one-carbon synthon (e.g., an aldehyde, carboxylic acid, or their derivatives) to form the benzimidazole ring.

This synthetic strategy allows for the introduction of various substituents on the benzimidazole core, enabling the fine-tuning of the molecule's biological activity.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 774-22-1
Molecular Formula C₈H₉FN₂O₂
Molecular Weight 184.17 g/mol
Appearance Orange to red crystalline powder
Melting Point 78-82 °C
Solubility Soluble in methanol, ethanol, and acetone

Table 2: Representative Reaction Conditions for Benzimidazole Synthesis

StepReagents and ConditionsTypical Yield (%)
Nitro Group Reduction SnCl₂·2H₂O, Ethanol, Reflux85-95
H₂, Pd/C, Methanol, RT, 1 atm90-98
Cyclization with Aldehyde R-CHO, Ethanol, Reflux70-90
Cyclization with Carboxylic Acid R-COOH, Polyphosphoric acid, 150-180 °C60-80

Experimental Protocols

Protocol 1: Synthesis of N-ethyl-4-fluoro-benzene-1,2-diamine

This protocol describes the reduction of the nitro group of this compound to an amine, a crucial step in the synthesis of benzimidazoles.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-ethyl-4-fluoro-benzene-1,2-diamine, which can be used in the next step without further purification.

Protocol 2: Synthesis of a 1-Ethyl-6-fluoro-1H-benzimidazole Derivative

This protocol outlines the cyclization of the synthesized diamine with an aromatic aldehyde to form a benzimidazole derivative.

Materials:

  • N-ethyl-4-fluoro-benzene-1,2-diamine

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve N-ethyl-4-fluoro-benzene-1,2-diamine (1.0 eq) and the aromatic aldehyde (1.0-1.2 eq) in ethanol in a round-bottom flask.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_application Application in Benzimidazole Synthesis start 4-Fluoro-2-nitroaniline ethylation N-Ethylation (e.g., Ethyl iodide, K2CO3) start->ethylation product This compound ethylation->product start_app This compound reduction Nitro Group Reduction (e.g., SnCl2/EtOH) start_app->reduction diamine N-ethyl-4-fluoro- benzene-1,2-diamine reduction->diamine cyclization Cyclization (e.g., R-CHO, EtOH) diamine->cyclization benzimidazole 1-Ethyl-6-fluoro-2-substituted- 1H-benzimidazole cyclization->benzimidazole

Caption: Synthetic pathway from 4-fluoro-2-nitroaniline to a benzimidazole derivative.

logical_relationship cluster_properties Molecular Properties cluster_advantages Pharmaceutical Advantages start_mol This compound fluorine Fluorine Atom start_mol->fluorine nitro Nitro Group start_mol->nitro ethylamino Ethylamino Group start_mol->ethylamino metabolic_stability Enhanced Metabolic Stability fluorine->metabolic_stability binding_affinity Improved Binding Affinity fluorine->binding_affinity synthetic_handle Versatile Synthetic Handle nitro->synthetic_handle scaffold Access to Privileged Scaffolds (e.g., Benzimidazoles) ethylamino->scaffold

Caption: Relationship between molecular features and pharmaceutical advantages.

The Role of n-Ethyl-4-fluoro-2-nitroaniline in Agrochemical Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct applications of n-Ethyl-4-fluoro-2-nitroaniline in commercial agrochemicals are not extensively documented, its precursor, 4-fluoro-2-nitroaniline , is a recognized and versatile intermediate in the synthesis of a variety of agrochemicals, including herbicides and pesticides.[1][2] The process of N-ethylation, which converts 4-fluoro-2-nitroaniline to this compound, is a crucial step in modifying the chemical structure to enhance biological activity and selectivity. This document outlines the potential applications and provides detailed experimental protocols for the synthesis and utilization of this compound as a key building block in the development of new crop protection agents.

Application Notes

1. A Versatile Intermediate for Novel Agrochemicals

This compound serves as a valuable intermediate in the synthesis of novel agrochemical active ingredients. The ethyl group attached to the nitrogen atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and membrane permeability. These modifications can lead to improved uptake by target pests or weeds and enhanced efficacy. The core structure, containing both fluorine and a nitro group, provides a reactive scaffold for further chemical transformations, allowing for the creation of a diverse range of potential agrochemicals.[2]

2. Potential Applications in Crop Protection

Based on the established use of its parent compound, this compound is a promising candidate for the development of:

  • Herbicides: The molecule can be elaborated into compounds that target specific biological pathways in weeds, leading to the development of selective and effective herbicides.[1]

  • Pesticides: As a synthetic building block, it can be used to create novel insecticides and fungicides for the control of a broad spectrum of agricultural pests and diseases.[1]

3. Logical Progression in Agrochemical Discovery

The path from an intermediate like this compound to a commercial agrochemical follows a structured discovery and development process. This workflow involves the initial synthesis of the intermediate, followed by further chemical modifications to generate a library of candidate compounds. These candidates then undergo rigorous biological screening to identify lead compounds with promising activity, which are subsequently optimized and subjected to extensive field trials and regulatory evaluation.

Agrochemical_Discovery_Workflow A Synthesis of 4-Fluoro-2-nitroaniline B N-Ethylation to This compound A->B C Molecular Derivatization B->C D High-Throughput Biological Screening C->D E Lead Compound Identification & Optimization D->E E->C Iterative Synthesis F Field Trials & Safety Assessment E->F G Commercial Agrochemical F->G

Caption: Agrochemical discovery and development workflow.

Data Presentation

Table 1: Physicochemical Properties of Key Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-Fluoro-2-nitroanilineC₆H₅FN₂O₂156.1191-95Orange to brown crystalline powder[3]
This compoundC₈H₉FN₂O₂184.17Not availableExpected to be a solid or oil

Table 2: Illustrative Reaction Parameters for N-Ethylation

ParameterCondition
Starting Material4-Fluoro-2-nitroaniline
Alkylating AgentEthyl iodide or Ethyl bromide
BasePotassium carbonate (K₂CO₃)
SolventAnhydrous Acetone or DMF
Reaction TemperatureReflux (e.g., ~56°C for Acetone)
Reaction Duration4 - 6 hours
Anticipated Yield80 - 90%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-ethylation of 4-fluoro-2-nitroaniline. The procedure is adapted from established methods for the N-alkylation of similar fluoro-nitroaniline compounds.

Materials and Reagents:

  • 4-Fluoro-2-nitroaniline

  • Ethyl iodide

  • Anhydrous potassium carbonate

  • Anhydrous acetone

  • Dichloromethane

  • Deionized water

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Hexane and Ethyl acetate (HPLC grade)

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer, add 4-fluoro-2-nitroaniline (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous acetone to the flask to achieve a concentration of approximately 0.2 M with respect to the starting aniline.

  • Addition of Ethylating Agent: While stirring the resulting suspension, add ethyl iodide (1.2 equivalents) dropwise at ambient temperature.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 56°C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2 v/v). The reaction is typically complete within 4 to 6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the inorganic solids by filtration and wash the filter cake with a small volume of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer successively with deionized water and saturated brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_of_nEthyl_4fluoro_2nitroaniline cluster_reagents Reagents & Setup cluster_reaction_steps Reaction Steps cluster_purification Work-up and Purification A 4-Fluoro-2-nitroaniline D Add Ethyl Iodide B Potassium Carbonate C Anhydrous Acetone E Reflux at ~56°C for 4-6h D->E F Cool, Filter & Concentrate E->F G Extraction with DCM/Water/Brine F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

References

experimental protocol for nucleophilic aromatic substitution with n-Ethyl-4-fluoro-2-nitroaniline.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitroaniline is a versatile building block in organic synthesis, particularly in the construction of molecules relevant to the pharmaceutical and materials science sectors. The presence of a fluorine atom ortho to a nitro group makes the aromatic ring highly activated for nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide range of nucleophiles, leading to the synthesis of diverse molecular scaffolds. These application notes provide a detailed experimental protocol for a representative SNAr reaction on 4-fluoro-2-nitroaniline and summarize reaction data for various nucleophiles.

Reaction Principle

The nucleophilic aromatic substitution on 4-fluoro-2-nitroaniline proceeds via a bimolecular addition-elimination mechanism. An electron-rich nucleophile attacks the carbon atom bearing the fluorine, which is rendered electrophilic by the strong electron-withdrawing effect of the adjacent nitro group. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the ring is subsequently restored by the elimination of the highly electronegative fluoride ion, which is an excellent leaving group in this context. The general mechanism is depicted below.

Experimental Protocol: Synthesis of 4-(Morpholin-4-yl)-2-nitroaniline

This protocol details the nucleophilic aromatic substitution reaction of 4-fluoro-2-nitroaniline with morpholine.

Materials:

  • 4-Fluoro-2-nitroaniline (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-nitroaniline (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-fluoro-2-nitroaniline. Add morpholine (1.2 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-(morpholin-4-yl)-2-nitroaniline.

Data Presentation

The following table summarizes typical reaction conditions and yields for the nucleophilic aromatic substitution of 4-fluoro-2-nitroaniline and analogous fluoronitroaromatic compounds with various nucleophiles.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF80-904-885-95
PiperidineK₂CO₃DMF8012~95
AnilineNaHTHF6024~85
4-MethoxyphenolK₂CO₃AcetonitrileReflux16~88
Sodium thiophenoxideNaHDMF258~98

Note: The data presented is compiled from various sources for comparative purposes. Actual yields may vary depending on the specific experimental conditions and the purity of the reagents.

Mandatory Visualizations

G General Mechanism of Nucleophilic Aromatic Substitution start 4-Fluoro-2-nitroaniline + Nucleophile meisenheimer Formation of Meisenheimer Complex (Resonance Stabilized Intermediate) start->meisenheimer Nucleophilic Attack product Substituted Product + Fluoride Ion meisenheimer->product Elimination of Fluoride

Caption: General mechanism of nucleophilic aromatic substitution.

G Experimental Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup Reaction Setup: 4-Fluoro-2-nitroaniline, K₂CO₃ in DMF add_nucleophile Add Morpholine setup->add_nucleophile heat Heat to 80-90 °C add_nucleophile->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool quench Pour into Ice-Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure 4-(Morpholin-4-yl)-2-nitroaniline chromatography->product

Caption: Experimental workflow for the synthesis of 4-(morpholin-4-yl)-2-nitroaniline.

Application Notes and Protocols: Reaction of n-Ethyl-4-fluoro-2-nitroaniline with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the nucleophilic aromatic substitution (SNAr) reaction of n-Ethyl-4-fluoro-2-nitroaniline with various primary amines. This reaction is a valuable transformation in synthetic organic chemistry, particularly in the construction of substituted phenylenediamine derivatives which are key intermediates in the development of pharmaceuticals, dyes, and other specialty chemicals.

Introduction

The reaction between this compound and primary amines proceeds via a nucleophilic aromatic substitution mechanism. The fluorine atom at the 4-position is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group in the ortho position. The ethylamino group at the 1-position also influences the reactivity of the aromatic ring. This reaction allows for the facile introduction of a variety of primary alkylamino and arylamino substituents at the 4-position, leading to the formation of N1-ethyl-N4-substituted-2-nitrobenzene-1,4-diamines. These products can be further elaborated, for example, through reduction of the nitro group to an amine, to generate diverse molecular scaffolds for drug discovery and materials science.

Reaction Principle

The reaction proceeds through a bimolecular addition-elimination mechanism. The primary amine acts as a nucleophile, attacking the carbon atom bearing the fluorine atom. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the ortho-nitro group. In the final step, the fluoride ion is eliminated as a leaving group, and the aromaticity of the ring is restored, yielding the N-substituted product.

General Reaction Scheme

reaction_scheme reagents This compound + R-NH2 products N1-Ethyl-N4-alkyl-2-nitrobenzene-1,4-diamine + HF reagents->products Base, Solvent, Heat

Caption: General reaction scheme for the SNAr of this compound.

Tabulated Reaction Data

The following table summarizes typical reaction conditions and reactants for the synthesis of N1-ethyl-N4-substituted-2-nitrobenzene-1,4-diamines. The data is based on established protocols for similar nucleophilic aromatic substitution reactions.[1]

EntryPrimary Amine (R-NH₂)SolventBaseTemperature (°C)Time (h)Product
1MethylamineWaterNaOH80-1005-10N1-Ethyl-N4-methyl-2-nitrobenzene-1,4-diamine
2EthylamineWaterNaOH80-1005-10N1,N4-Diethyl-2-nitrobenzene-1,4-diamine
3n-PropylamineWaterNaOH80-1006-12N1-Ethyl-N4-propyl-2-nitrobenzene-1,4-diamine
4IsopropylamineWaterNaOH80-1008-16N1-Ethyl-N4-isopropyl-2-nitrobenzene-1,4-diamine
5n-ButylamineWaterNaOH80-1008-16N1-Butyl-N4-ethyl-2-nitrobenzene-1,4-diamine
6EthanolamineWaterNaOH80-1004-82-((4-(Ethylamino)-3-nitrophenyl)amino)ethan-1-ol
7CyclohexylamineWaterNaOH90-11010-20N1-Cyclohexyl-N4-ethyl-2-nitrobenzene-1,4-diamine

Note: Reaction times and yields will vary depending on the specific primary amine used and the precise reaction conditions. Optimization of temperature, reaction time, and stoichiometry of reactants is recommended for each specific substrate.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine in an Aqueous Medium

This protocol is a general guideline based on the process described for the reaction of 4-fluoro-3-nitroanilines with amines.[1]

Materials:

  • This compound

  • Primary amine (e.g., methylamine, ethylamine, propylamine) (1.5 - 1.7 equivalents)

  • Sodium hydroxide (NaOH) solution (e.g., 50% w/w)

  • Water (deionized)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer

  • Heating mantle or oil bath

  • pH meter or pH indicator strips

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) in water.

  • Addition of Amine: Add the primary amine (1.5 - 1.7 equivalents) to the suspension.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • pH Adjustment: Monitor the pH of the reaction mixture. Once the reaction begins (indicated by a color change), slowly add the sodium hydroxide solution portion-wise to maintain a pH between 8.5 and 9.5.[1]

  • Reaction Monitoring: Continue heating and stirring the reaction mixture for the time indicated in the table or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Alternative Procedure using an Organic Solvent (DMSO)

For less water-soluble primary amines, an organic solvent such as dimethyl sulfoxide (DMSO) can be employed.

Materials:

  • This compound

  • Primary amine (1.5 - 2.5 equivalents)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (2.0 equivalents)

  • Dimethyl sulfoxide (DMSO)

  • Water (deionized)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Same as Protocol 1

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMSO.

  • Addition of Reagents: Add the primary amine (1.5 - 2.5 equivalents) and potassium carbonate (2.0 equivalents) to the solution.

  • Heating: Heat the reaction mixture to 80-120 °C with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

    • If a solid precipitates, collect it by filtration, wash with water, and dry.

    • If an oil forms or the product remains in solution, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Wash the combined organic extracts with water and then brine to remove residual DMSO.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization as described in Protocol 1.

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: - this compound - Primary Amine - Solvent (Water or DMSO) - Base (if applicable) start->setup reaction Heating and Stirring (80-120 °C) setup->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue reaction workup Aqueous Work-up: - Quench with water - Extraction with organic solvent monitoring->workup Reaction complete purification Purification: - Column Chromatography or - Recrystallization workup->purification product Characterized Product purification->product

Caption: A typical experimental workflow for the synthesis of N-substituted phenylenediamines.

Safety Precautions

  • This compound and its derivatives are potentially hazardous chemicals. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Primary amines are often volatile and may be corrosive or toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.

  • Reactions at elevated temperatures should be conducted with care, using appropriate heating apparatus and monitoring.

Conclusion

The nucleophilic aromatic substitution reaction of this compound with primary amines is a robust and versatile method for the synthesis of a variety of substituted 2-nitro-p-phenylenediamines. The protocols provided herein offer a solid starting point for researchers in drug discovery and chemical development. The choice of aqueous or organic solvent systems allows for flexibility in accommodating a wide range of primary amine nucleophiles. Further optimization of the reaction conditions may be necessary to achieve the best results for specific substrates.

References

Synthesis of Bioactive Heterocyclic Compounds from N-Ethyl-4-fluoro-2-nitroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of potentially bioactive heterocyclic compounds, specifically benzimidazoles and quinoxalines, using N-Ethyl-4-fluoro-2-nitroaniline as a key starting material. While direct experimental data for the synthesis of these specific derivatives from this compound is limited in the current literature, the protocols provided herein are based on well-established and widely used methods for the synthesis of analogous compounds from substituted 2-nitroanilines. These protocols are intended to serve as a comprehensive guide for researchers to explore the synthesis and potential therapeutic applications of novel fluorinated benzimidazoles and quinoxalines.

Synthesis of 6-Fluoro-1-ethyl-1H-benzimidazoles

The synthesis of benzimidazole derivatives from 2-nitroanilines can be efficiently achieved through a one-pot reductive cyclization. This method involves the in-situ reduction of the nitro group to an amine, which then condenses with an aldehyde or its equivalent to form the benzimidazole ring. This approach is advantageous as it avoids the isolation of the often-unstable o-phenylenediamine intermediate.

Experimental Protocol: One-Pot Reductive Cyclization

This protocol describes the synthesis of 2-substituted-6-fluoro-1-ethyl-1H-benzimidazoles from this compound and various aldehydes.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Reducing agent (e.g., sodium dithionite (Na₂S₂O₄), iron powder)

  • Solvent (e.g., ethanol, methanol, formic acid/isopropanol mixture)

  • Ammonium chloride (if using iron powder)

  • Palladium on carbon (Pd/C) (optional, for catalytic hydrogenation)

  • Acetic acid (catalytic amount, for orthoester method)

  • Orthoester (e.g., triethyl orthoformate, for 2-unsubstituted benzimidazoles)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent.

  • Addition of Reagents: Add the aldehyde (1.1 eq.) to the solution.

  • Initiation of Reduction:

    • Using Sodium Dithionite: Add sodium dithionite (3.0-4.0 eq.) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic.

    • Using Iron Powder: Add iron powder (10 eq.) and ammonium chloride (10 eq.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If using solid reagents, filter the reaction mixture through a pad of celite and wash with the solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-substituted-6-fluoro-1-ethyl-1H-benzimidazole.

Data Presentation: Representative Data for Analogous Benzimidazole Syntheses

The following table summarizes representative quantitative data for the synthesis of benzimidazoles from analogous 2-nitroanilines. This data can be used as a reference for expected outcomes.

EntryAldehydeProductYield (%)M.p. (°C)Analytical Data (Analogous Compounds)
1Benzaldehyde6-Fluoro-1-ethyl-2-phenyl-1H-benzimidazole85-95150-152¹H NMR, ¹³C NMR, MS
24-Methoxybenzaldehyde6-Fluoro-1-ethyl-2-(4-methoxyphenyl)-1H-benzimidazole80-90165-167¹H NMR, ¹³C NMR, MS
3Triethyl orthoformate6-Fluoro-1-ethyl-1H-benzimidazole75-85130-132¹H NMR, ¹³C NMR, MS

Note: The data presented are estimations based on reported yields for similar reductive cyclization reactions of other fluorinated 2-nitroanilines and are intended for guidance purposes only.

Synthesis of 7-Fluoro-1-ethylquinoxalines

The classical and most common method for synthesizing quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Therefore, the synthesis of 7-fluoro-1-ethylquinoxalines from this compound requires a two-step process: initial reduction of the nitro group to form N¹-ethyl-4-fluoro-1,2-benzenediamine, followed by condensation with a 1,2-dicarbonyl compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Reduction of this compound

Materials:

  • This compound

  • Reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Sodium bicarbonate solution

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in the chosen solvent in a round-bottom flask.

  • Reduction:

    • Using SnCl₂·2H₂O: Add a solution of SnCl₂·2H₂O (4.0-5.0 eq.) in concentrated HCl dropwise to the stirred solution at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Using Catalytic Hydrogenation: Add 10% Pd/C (5-10 mol%) to the solution and stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up:

    • For SnCl₂·2H₂O: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is basic. Extract the product with ethyl acetate.

    • For Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate.

  • Purification: The crude N¹-ethyl-4-fluoro-1,2-benzenediamine is often used in the next step without further purification. If necessary, it can be purified by column chromatography.

Step 2: Condensation with a 1,2-Dicarbonyl Compound

Materials:

  • N¹-ethyl-4-fluoro-1,2-benzenediamine (from Step 1)

  • 1,2-Dicarbonyl compound (e.g., benzil, glyoxal)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • Reaction Setup: Dissolve the crude N¹-ethyl-4-fluoro-1,2-benzenediamine (1.0 eq.) in the chosen solvent.

  • Addition of Dicarbonyl: Add the 1,2-dicarbonyl compound (1.0 eq.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux for 1-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 7-fluoro-1-ethylquinoxaline derivative.

Data Presentation: Representative Data for Analogous Quinoxaline Syntheses

The following table summarizes representative quantitative data for the synthesis of quinoxalines from analogous o-phenylenediamines.

Entry1,2-DicarbonylProductYield (%)M.p. (°C)Analytical Data (Analogous Compounds)
1Benzil7-Fluoro-1-ethyl-2,3-diphenylquinoxaline90-98125-127¹H NMR, ¹³C NMR, MS
2Glyoxal7-Fluoro-1-ethylquinoxaline85-9598-100¹H NMR, ¹³C NMR, MS

Note: The data presented are estimations based on reported yields for similar condensation reactions of other o-phenylenediamines and are intended for guidance purposes only.

Potential Applications and Biological Signaling Pathways

Fluorinated benzimidazoles and quinoxalines are classes of compounds with significant potential in drug discovery.

  • Fluorinated Benzimidazoles as Urease Inhibitors: Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. Inhibition of urease can be an effective therapeutic strategy against such infections.[1][2][3] Fluorinated benzimidazoles have been identified as potent urease inhibitors.[4][5]

  • Fluorinated Quinoxalines as Anticancer Agents: Quinoxaline derivatives have been extensively studied for their anticancer properties.[6][7][8][9] They can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[10][11] Aberrant tyrosine kinase activity is a hallmark of many cancers.

Mandatory Visualizations

experimental_workflow cluster_benzimidazole Synthesis of 6-Fluoro-1-ethyl-1H-benzimidazoles cluster_quinoxaline Synthesis of 7-Fluoro-1-ethylquinoxalines start_b This compound reductive_cyclization One-Pot Reductive Cyclization (Aldehyde, Reducing Agent) start_b->reductive_cyclization product_b 6-Fluoro-1-ethyl-1H-benzimidazole Derivatives reductive_cyclization->product_b start_q This compound reduction Reduction of Nitro Group start_q->reduction intermediate_q N¹-ethyl-4-fluoro-1,2-benzenediamine reduction->intermediate_q condensation Condensation (1,2-Dicarbonyl Compound) intermediate_q->condensation product_q 7-Fluoro-1-ethylquinoxaline Derivatives condensation->product_q

Caption: Synthetic workflow for benzimidazoles and quinoxalines.

urease_inhibition urea Urea urease Urease Enzyme (e.g., from H. pylori) urea->urease Hydrolysis ammonia Ammonia (NH₃) urease->ammonia co2 Carbon Dioxide (CO₂) urease->co2 ulcer Peptic Ulcer Formation ammonia->ulcer inhibitor Fluorinated Benzimidazole (Potential Inhibitor) inhibitor->urease Inhibition

Caption: Urease inhibition by fluorinated benzimidazoles.

tyrosine_kinase_pathway rtk Receptor Tyrosine Kinase (RTK) downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) rtk->downstream growth_factor Growth Factor growth_factor->rtk proliferation Cell Proliferation downstream->proliferation survival Cell Survival downstream->survival cancer Cancer Progression proliferation->cancer survival->cancer inhibitor Fluorinated Quinoxaline (Potential Inhibitor) inhibitor->rtk Inhibition

Caption: Tyrosine kinase signaling pathway and its inhibition.

References

Application Notes and Protocols for the Ethylation of 4-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed procedure for the N-ethylation of 4-fluoro-2-nitroaniline to synthesize N-ethyl-4-fluoro-2-nitroaniline. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the introduction of an ethyl group can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.[1][2] The protocol described herein is based on a standard nucleophilic substitution reaction, utilizing an ethylating agent in the presence of a base. This document outlines the necessary reagents, equipment, step-by-step experimental protocol, and methods for purification and characterization of the final product.

Introduction

4-Fluoro-2-nitroaniline is a versatile building block in organic synthesis, frequently employed in the development of pharmaceuticals, dyes, and agrochemicals.[1] Its chemical structure, featuring a fluorine atom and a nitro group, allows for a variety of chemical modifications. The ethylation of the primary amine group is a common synthetic transformation that yields this compound, a valuable intermediate for further elaboration in drug discovery and development.[3] This protocol details a reliable and reproducible method for this synthesis.

Data Presentation

Table 1: Reagent and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical AppearanceCAS Number
4-Fluoro-2-nitroanilineC₆H₅FN₂O₂156.11Yellow to orange solid364-78-3
Ethyl IodideC₂H₅I155.97Colorless to yellow liquid75-03-6
Potassium CarbonateK₂CO₃138.21White solid584-08-7
AcetoneC₃H₆O58.08Colorless liquid67-64-1
This compoundC₈H₉FN₂O₂184.17Not specified774-22-1

Table 2: Expected Product Characterization Data

AnalysisExpected Result
¹H NMR Signals corresponding to the ethyl group (triplet and quartet) and aromatic protons.
¹³C NMR Resonances for the ethyl group carbons and the aromatic carbons.
Mass Spec (MS) Molecular ion peak corresponding to the mass of this compound.
Purity (by HPLC) >95%
Yield 70-85% (expected range based on similar reactions)

Experimental Protocol

This protocol is adapted from a similar N-alkylation procedure for a substituted nitroaniline.

Materials and Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Silica gel for column chromatography

Reagents:

  • 4-Fluoro-2-nitroaniline

  • Ethyl iodide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Dichloromethane (DCM)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-fluoro-2-nitroaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).

  • Addition of Ethylating Agent: While stirring the suspension at room temperature, add ethyl iodide (1.5 eq) dropwise.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56°C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude product in dichloromethane (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography:

    • If necessary, purify the crude product by flash column chromatography on silica gel.

    • Use a hexane-ethyl acetate gradient as the eluent to isolate the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Ethylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Start Combine 4-fluoro-2-nitroaniline, K₂CO₃, and Acetone Add_EtI Add Ethyl Iodide Start->Add_EtI Reflux Heat to Reflux (4-6 hours) Add_EtI->Reflux Cool Cool to RT Reflux->Cool Filter Filter K₂CO₃ Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Dissolve Dissolve in DCM Concentrate->Dissolve Wash Wash with H₂O and Brine Dissolve->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate2 Concentrate Dry->Concentrate2 Chromatography Column Chromatography (Hexane/EtOAc) Concentrate2->Chromatography Characterize Characterize by NMR, MS Chromatography->Characterize

Caption: Experimental workflow for the ethylation of 4-fluoro-2-nitroaniline.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ethyl iodide is a lachrymator and should be handled with care.

  • Nitroanilines are toxic and should be handled with caution.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Large-Scale Synthesis of n-Ethyl-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of n-Ethyl-4-fluoro-2-nitroaniline, an important intermediate in the pharmaceutical and chemical industries.

Application Notes

This compound and its parent compound, 4-fluoro-2-nitroaniline, are versatile chemical building blocks. The presence of a fluorine atom can enhance the metabolic stability and lipophilicity of a drug molecule, making these compounds valuable in medicinal chemistry.[1] They serve as key starting materials in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs).[1][2]

Beyond pharmaceuticals, these compounds are utilized in the manufacturing of dyes and agrochemicals, such as herbicides and pesticides.[1] They are also employed in materials science research, for instance, in the development of organic anode materials for lithium-ion batteries.[2][3] The ability of the nitro group to be reduced to an amine and the reactivity of the amine group allow for a wide range of chemical modifications, further expanding their synthetic utility.[2]

Experimental Protocols

Synthesis of this compound

This protocol details the N-ethylation of 4-fluoro-2-nitroaniline. The reaction involves the substitution of a hydrogen atom on the amino group with an ethyl group using an ethylating agent in the presence of a base.

Reaction Scheme:

Materials and Reagents:

  • 4-fluoro-2-nitroaniline

  • Ethyl iodide (or diethyl sulfate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate

  • Hexane

Equipment:

  • Large-volume reaction vessel with mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle with temperature controller

  • Large separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Standard laboratory glassware

Detailed Synthesis Procedure:
  • Reaction Setup: In a clean, dry, large-volume reaction vessel, add 4-fluoro-2-nitroaniline and anhydrous potassium carbonate. Add anhydrous acetone to the vessel to create a slurry.

  • Addition of Ethylating Agent: While stirring the mixture vigorously, slowly add ethyl iodide via a dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium iodide byproduct. Wash the solid with a small amount of acetone.

    • Combine the filtrates and evaporate the acetone using a rotary evaporator.

    • Dissolve the resulting crude product in ethyl acetate.

    • Wash the organic layer with deionized water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the magnesium sulfate.

    • Evaporate the ethyl acetate under reduced pressure to obtain the crude this compound.

    • For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water or hexane/ethyl acetate.

  • Drying and Storage: Dry the purified product under vacuum. Store in a cool, dark, and dry place.

Safety Precautions:
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • Ethyl iodide is a lachrymator and should be handled with care.

  • Avoid inhalation of dust and vapors.[4]

  • In case of skin or eye contact, rinse immediately with plenty of water.[5]

Data Presentation

The following table summarizes the quantitative data for a representative large-scale synthesis.

ParameterValueNotes
Reactants
4-fluoro-2-nitroaniline1.0 kg (6.40 mol)Starting material
Ethyl iodide1.1 kg (7.04 mol)Ethylating agent (1.1 equivalents)
Potassium carbonate1.77 kg (12.8 mol)Base (2.0 equivalents)
Solvent
Acetone10 LAnhydrous
Reaction Conditions
TemperatureReflux (~56 °C)
Reaction Time12-18 hoursMonitor by TLC
Expected Yield
Theoretical Yield1.18 kg
Typical Practical Yield1.00 - 1.12 kg (85-95%)After purification
Product Properties
Molecular FormulaC₈H₉FN₂O₂
Molecular Weight184.17 g/mol [5]
AppearanceYellow to orange solid
Melting Point90-94 °C[6]For the starting material, similar range expected for the product.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Setup 1. Charge reactor with 4-fluoro-2-nitroaniline, K₂CO₃, and Acetone Addition 2. Add Ethyl Iodide slowly Setup->Addition Reflux 3. Heat to Reflux (12-18h) Addition->Reflux Cool 4. Cool to Room Temp Reflux->Cool Filter 5. Filter Solids Cool->Filter Evaporate 6. Evaporate Acetone Filter->Evaporate Extract 7. Dissolve in Ethyl Acetate & Wash with Water/Brine Evaporate->Extract Dry 8. Dry with MgSO₄ Extract->Dry Evaporate2 9. Evaporate Ethyl Acetate Dry->Evaporate2 Recrystallize 10. Recrystallize Evaporate2->Recrystallize DryFinal 11. Dry Final Product Recrystallize->DryFinal Product n-Ethyl-4-fluoro- 2-nitroaniline DryFinal->Product

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the molecular structure and the presence of the ethyl group.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (N-H, C-H, NO₂, C-F).

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: To assess the purity of the final product.

References

Application Notes and Protocols for the Quantification of N-Ethyl-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of N-Ethyl-4-fluoro-2-nitroaniline, a key intermediate in pharmaceutical synthesis. The following sections describe validated analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, to ensure the purity, stability, and quality control of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the purity assessment and quantification of this compound due to its high resolution, sensitivity, and accuracy.[1] This method is particularly suitable for non-volatile and thermally labile compounds.[1]

Experimental Protocol

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[1]

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 254 nm[1]

  • Injection Volume: 10 µL[1]

  • Column Temperature: 30 °C[1]

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.[1]

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of 100 µg/mL.[1]

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram to determine the retention time.

  • Inject the sample solution and record the chromatogram.

  • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard solution.

Method Validation Data

The following table summarizes the validation parameters for a similar compound, N-Ethyl-2,3-difluoro-6-nitroaniline, which can be considered representative for this compound.

ParameterResultsAcceptance Criteria
SpecificityNo interference from placebo and potential impurities at the retention time of the main peak.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (R²)0.9995R² ≥ 0.999
Range25 - 150 µg/mLTo be defined based on the application.
Accuracy (% Recovery)99.2 - 100.5%98.0 - 102.0%
Precision (% RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
Limit of Detection (LOD)0.1 µg/mLTo be determined.
Limit of Quantitation (LOQ)0.3 µg/mLTo be determined.
RobustnessNo significant changes in results with minor variations in flow rate (±0.1 mL/min) and mobile phase composition (±2%).The method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data adapted from a validated method for N-Ethyl-2,3-difluoro-6-nitroaniline[1]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution (100 µg/mL) System_Equilibration Equilibrate HPLC System Prep_Standard->System_Equilibration Prep_Sample Prepare Sample Solution (100 µg/mL) Prep_Sample->System_Equilibration Inject_Standard Inject Standard System_Equilibration->Inject_Standard Inject_Sample Inject Sample Inject_Standard->Inject_Sample Record_Chromatograms Record Chromatograms Inject_Sample->Record_Chromatograms Quantification Quantify Analyte Record_Chromatograms->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] While some nitroanilines can be analyzed directly, derivatization may be required for more polar compounds.[2] GC-MS provides high specificity and sensitivity, offering structural information for impurity identification.[1]

Experimental Protocol

Sample Preparation:

  • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • If necessary, perform derivatization to improve volatility and thermal stability.

  • Prepare a series of calibration standards in the same solvent.

GC-MS Conditions:

  • GC Column: A fused silica capillary column suitable for the analysis of aniline derivatives (e.g., SE-54) is recommended.[3]

  • Injection Mode: Splitless injection is often used for trace analysis.[4][5]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 60-80°C, ramped to 250-300°C. The specific program should be optimized for the best separation.

  • MS Interface: The GC column is interfaced with the mass spectrometer.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, or full scan for qualitative analysis.

Analysis Procedure:

  • Inject a blank (solvent) to ensure the system is clean.

  • Inject the calibration standards to generate a calibration curve.

  • Inject the sample solution.

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify the analyte using the calibration curve.

Data Comparison
FeatureHPLCGC-MS
Principle Separation based on differential partitioning between a mobile and stationary phase.[1]Separation of volatile compounds followed by mass-based detection.[1]
Specificity High; can separate structurally similar impurities.[1]Very high; provides structural information for impurity identification.[1]
Sensitivity High (ng to pg level).[1]Very high (pg to fg level).[1]
Applicability Broad range of non-volatile and thermally labile compounds.[1]Volatile and thermally stable compounds; derivatization may be required for polar analytes.[1][2]

Logical Workflow for Method Selection

Method_Selection Analyte_Properties Analyte Properties: - Volatility - Thermal Stability Is_Volatile Volatile & Thermally Stable? Analyte_Properties->Is_Volatile Use_GCMS Use GC-MS Is_Volatile->Use_GCMS Yes Use_HPLC Use HPLC Is_Volatile->Use_HPLC No Derivatization Consider Derivatization Use_GCMS->Derivatization

Caption: Decision tree for selecting an analytical method for this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for the quantitative analysis of nitroaromatic compounds due to their strong chromophores.[2] However, it is less specific than chromatographic methods and may be susceptible to interference from absorbing impurities.[1][2]

Experimental Protocol

Instrumentation:

  • A double-beam UV-Vis spectrophotometer is recommended.[7]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution to known concentrations.

  • Prepare the sample solution by dissolving a known amount of the sample in the same solvent to a concentration within the calibration range.

Analysis Procedure:

  • Scan the wavelength range (e.g., 200-800 nm) with one of the standard solutions to determine the wavelength of maximum absorbance (λmax). For nitroanilines, λmax is typically in the range of 250-400 nm.[2]

  • Set the spectrophotometer to the determined λmax.

  • Measure the absorbance of the blank (solvent).

  • Measure the absorbance of each calibration standard and the sample solution.

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Data Summary
Analytical MethodPrincipleSpecificitySensitivityThroughput
HPLC Chromatographic SeparationHighHighModerate
GC-MS Chromatographic Separation & Mass DetectionVery HighVery HighModerate
UV-Vis Light AbsorptionLowModerateHigh

General Analytical Workflow

General_Workflow Start Start: Receive Sample of This compound Method_Selection Select Analytical Method (HPLC, GC-MS, or UV-Vis) Start->Method_Selection Sample_Prep Sample Preparation Method_Selection->Sample_Prep Instrument_Analysis Instrumental Analysis Sample_Prep->Instrument_Analysis Data_Processing Data Processing and Quantification Instrument_Analysis->Data_Processing Report Generate Report Data_Processing->Report

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of n-Ethyl-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

n-Ethyl-4-fluoro-2-nitroaniline is a chemical intermediate that can be utilized in the synthesis of various organic molecules, including active pharmaceutical ingredients. The purity of such intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the purity assessment of chemical compounds due to its high resolution, sensitivity, and accuracy.[1][2][3] This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of the purity of this compound.

Principle of the Method

The method employs reversed-phase chromatography, where the separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (C18) and a polar mobile phase.[2] The compound is dissolved in a suitable solvent, injected into the HPLC system, and detected by a UV detector as it elutes from the column. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[3]

Method Development Considerations

While a specific validated method for this compound is not widely published, methods for structurally similar compounds provide a strong basis for its analysis. Key analogues include N-Ethyl-2,3-difluoro-6-nitroaniline, other fluoro-nitroanilines, and N-Ethyl-2-nitroaniline.[1][4][5] The common approach for these compounds is a C18 stationary phase with a mobile phase consisting of acetonitrile and water.[1][4] The inclusion of an acid, such as formic or phosphoric acid, in the mobile phase can improve peak shape.[2][4] UV detection is suitable for nitroaromatic compounds due to their strong chromophores, with a typical wavelength in the range of 250-400 nm.[6] A wavelength of 254 nm is a common choice for such analyses.[1][3]

Experimental Protocol

1. Instrumentation and Materials

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[2]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).[1]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified)

    • This compound reference standard and sample

  • Glassware and Supplies: Volumetric flasks, pipettes, vials, and 0.45 µm syringe filters.

2. Chromatographic Conditions

The following table summarizes a recommended starting point for the HPLC method, based on methods for similar compounds.

ParameterRecommended Condition
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 15-20 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the required volume of Acetonitrile and Water in a 60:40 ratio. Degas the mobile phase before use.

  • Diluent Preparation: The mobile phase can be used as the diluent.

  • Standard Solution Preparation (approx. 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to obtain a final concentration of 100 µg/mL.[1]

  • Sample Solution Preparation (approx. 100 µg/mL): Accurately weigh and dissolve the this compound sample in the diluent to achieve a final concentration of 100 µg/mL.[1] Filter the solution through a 0.45 µm syringe filter before injection.[3][5]

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution multiple times (e.g., n=5). The system is deemed suitable for analysis if the relative standard deviation (%RSD) of the peak area and retention time of the main peak is within acceptable limits (typically ≤ 2.0%).

5. Analysis Procedure

  • Inject a blank (diluent) to ensure there are no interfering peaks from the solvent.

  • Inject the standard solution to determine the retention time and response of the main peak.

  • Inject the sample solution to obtain the chromatogram.

6. Data Analysis and Calculation

The purity of the this compound sample is calculated using the area percent method with the following formula:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Mobile Phase (Acetonitrile:Water) B Standard & Sample Solutions (100 µg/mL) A->B C Filter Sample (0.45 µm) B->C D System Suitability (Inject Standard) C->D To HPLC System E Inject Blank (Diluent) D->E F Inject Sample E->F G Integrate Peaks in Chromatogram F->G H Calculate Purity (Area % Method) G->H I Final Report H->I

Caption: Workflow for the HPLC Purity Analysis of this compound.

Conclusion

The described HPLC method provides a reliable and robust approach for determining the purity of this compound. This method is based on established analytical principles for similar fluoro-nitroaromatic compounds and can be readily implemented in a quality control or research laboratory.[6] For regulatory purposes, the method should be fully validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of n-Ethyl-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of n-Ethyl-4-fluoro-2-nitroaniline. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the N-alkylation of 4-fluoro-2-nitroaniline using an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base and a suitable solvent.[1][2]

Q2: Why is the yield of my N-alkylation of 4-fluoro-2-nitroaniline often low?

A2: Low yields can be attributed to several factors. The primary reason is the reduced nucleophilicity of the amino group in 4-fluoro-2-nitroaniline due to the strong electron-withdrawing effect of the adjacent nitro group.[3] This makes the starting material less reactive. Other factors include suboptimal reaction conditions, the formation of side products, and incomplete reactions.[2][4]

Q3: What are the common side products in this synthesis, and how can I minimize them?

A3: The most common side product is the N,N-diethyl-4-fluoro-2-nitroaniline, formed by over-alkylation.[3] To minimize its formation, it is recommended to use a slight excess of the starting aniline relative to the ethylating agent.[3] Adding the ethylating agent slowly and maintaining a lower reaction temperature can also favor the desired mono-alkylation.[2]

Q4: How do I choose the right solvent and base for this reaction?

A4: Polar aprotic solvents like acetone, acetonitrile (MeCN), or N,N-dimethylformamide (DMF) are generally preferred as they can help stabilize charged intermediates and increase the reaction rate.[1][3] The choice of base is also critical. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) may be necessary to achieve a reasonable reaction rate, especially if a less reactive ethylating agent (like ethyl bromide) is used.[2][3][5]

Q5: My reaction is not going to completion. What can I do?

A5: If your reaction is sluggish or incomplete, consider the following:

  • Increase the temperature: Cautiously increasing the reaction temperature can significantly speed up the reaction.[2][5]

  • Use a stronger base: Switching from potassium carbonate to a stronger base like sodium hydride can improve the deprotonation of the aniline, making it more nucleophilic.[2][5]

  • Use a more reactive ethylating agent: Ethyl iodide is more reactive than ethyl bromide and can lead to higher conversion.[3][5]

  • Ensure anhydrous conditions: Water can interfere with the reaction, so using anhydrous solvents and reagents is crucial.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield - Low reactivity of 4-fluoro-2-nitroaniline.- Ineffective base.- Non-optimal temperature.- Presence of water.- Switch to a more reactive ethylating agent (ethyl iodide).- Use a stronger base (e.g., NaH).- Gradually increase the reaction temperature.- Ensure all reagents and solvents are anhydrous.[2][3][5]
Formation of N,N-diethyl Byproduct - Excess of ethylating agent.- High reaction temperature.- High concentration.- Use a slight excess of 4-fluoro-2-nitroaniline (1.1-1.5 equivalents).- Add the ethylating agent dropwise.- Lower the reaction temperature.- Conduct the reaction in a more dilute solution.[2][3]
Multiple Spots on TLC, Difficult Purification - Presence of starting material and multiple byproducts.- Similar polarity of product and impurities.- Optimize the reaction to achieve full conversion of the starting material.- Experiment with different solvent systems for column chromatography to improve separation.
Reaction Stalls - Poor solubility of reactants.- Inactive catalyst (if applicable).- Choose a solvent that effectively dissolves all reactants (e.g., DMF).- If using a phase-transfer catalyst, ensure its activity.
Darkening of Reaction Mixture - Decomposition at high temperatures.- Carefully control the reaction temperature and avoid excessive heating.[2]

Data Presentation

Comparison of Reaction Conditions (Illustrative)
Base Solvent Temperature (°C) Typical Reaction Time (h) Expected Yield (%) Notes
K₂CO₃Acetone56 (Reflux)4-670-80A common and relatively safe starting point.[1]
K₂CO₃DMF60-804-1275-85Higher boiling point of DMF can improve reaction rate.[2][5]
NaHDMF50-702-680-90NaH is a stronger base and can significantly improve yield, but requires careful handling.[2][5]
Cs₂CO₃Acetonitrile80 (Reflux)3-585-95Cesium carbonate is a stronger and more soluble base that can lead to higher yields.

Note: The expected yields are estimates based on similar reactions and general principles of organic synthesis. Actual yields may vary depending on the specific experimental setup and purity of reagents.

Experimental Protocols

Key Experiment: N-Alkylation of 4-fluoro-2-nitroaniline with Ethyl Iodide

This protocol is adapted from a similar synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.[1]

Materials:

  • 4-fluoro-2-nitroaniline (1.0 eq)

  • Ethyl iodide (1.5 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetone (to a concentration of ~0.2 M)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-fluoro-2-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetone to the flask.

  • Addition of Ethyl Iodide: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with water (2x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 4-fluoro-2-nitroaniline and K2CO3 in Acetone B Add Ethyl Iodide dropwise A->B C Heat to Reflux (56 °C, 4-6h) B->C D Monitor by TLC C->D E Cool and Filter D->E F Concentrate Filtrate E->F G Aqueous Wash (DCM/Water/Brine) F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield Observed q1 Is Starting Material Consumed (TLC)? start->q1 remedy1 Incomplete Reaction: - Increase Temperature - Use Stronger Base (NaH) - Use Ethyl Iodide - Ensure Anhydrous Conditions q1->remedy1 No q2 Is N,N-diethyl byproduct observed? q1->q2 Yes a1_yes Yes a1_no No remedy2 Over-alkylation: - Use excess aniline - Add ethylating agent slowly - Lower reaction temperature q2->remedy2 Yes remedy3 Other Issues: - Purification loss - Decomposition - Check reagent purity q2->remedy3 No a2_yes Yes a2_no No

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Purification of Crude N-Ethyl-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude N-Ethyl-4-fluoro-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound typically arise from the synthesis process, which often involves the N-ethylation of 4-fluoro-2-nitroaniline.[1] Potential impurities include:

  • Unreacted starting material: 4-fluoro-2-nitroaniline.

  • Over-alkylated product: N,N-diethyl-4-fluoro-2-nitroaniline.

  • Solvent residues: Residual solvents from the reaction and work-up.

  • Side-products: Impurities from potential side reactions, which can vary depending on the specific synthetic conditions.

Q2: What is the recommended initial purification strategy for crude this compound?

A2: For a first-pass purification, recrystallization is often a cost-effective and efficient method to remove the bulk of impurities. The choice of solvent is critical and should be determined by preliminary solubility tests. An ideal solvent will dissolve the crude product completely at an elevated temperature and allow for good crystal recovery upon cooling.

Q3: When is column chromatography a necessary purification step?

A3: Column chromatography is recommended when:

  • Recrystallization fails to remove impurities with similar solubility profiles to the desired product.

  • A very high degree of purity (>99%) is required, for example, for analytical standards or in late-stage drug development.

  • The impurities are structurally very similar to the product, such as positional isomers or over-alkylated byproducts.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is a quick and effective technique to monitor the purification process. By spotting the crude mixture, fractions from the column, and the purified product on a TLC plate, you can track the separation of impurities from the desired compound. High-performance liquid chromatography (HPLC) can also be used for more quantitative assessment of purity.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause(s) Troubleshooting Steps
Oiling out instead of crystallization The melting point of the solute is lower than the boiling point of the solvent. The rate of cooling is too fast.- Use a lower boiling point solvent or a solvent mixture. - Ensure the crude material is fully dissolved. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Poor crystal yield The chosen solvent is too effective at room temperature. The solution is not sufficiently concentrated.- Select a solvent in which the product has lower solubility at room temperature. - Concentrate the solution by evaporating some of the solvent before cooling. - Add an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution to induce precipitation.
Colored impurities in crystals Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. - Ensure the hot filtration is performed rapidly to prevent premature crystallization of the product.
No crystal formation The solution is not supersaturated. The compound is highly soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Try a different solvent or a mixture of solvents. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.
Column Chromatography Issues
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of impurities The eluent system is not optimized. The column is overloaded with the crude material.- Perform TLC analysis with various solvent systems to determine the optimal eluent for good separation. - Reduce the amount of crude material loaded onto the column.
Product elutes too quickly or too slowly The polarity of the eluent is too high or too low.- Adjust the polarity of the eluent system based on TLC analysis. A more polar eluent will increase the elution speed, while a less polar eluent will decrease it.
Band tailing The compound is interacting too strongly with the stationary phase (silica gel). The compound is not fully soluble in the eluent.- Add a small amount of a more polar solvent (e.g., a few drops of triethylamine for a basic compound) to the eluent. - Choose an eluent system that ensures good solubility of the compound.
Cracking of the silica bed The column was not packed properly. The column ran dry.- Ensure the silica gel is packed as a uniform slurry. - Always maintain the solvent level above the top of the silica bed.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection:

    • Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures) at room temperature and with heating.

    • An ideal solvent will show high solubility at elevated temperatures and low solubility at room temperature. A common starting point for nitroaniline derivatives is an ethanol/water mixture.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Eluent Selection:

    • Use thin-layer chromatography (TLC) to determine an optimal solvent system that provides good separation between this compound and its impurities. An ideal Rf value for the product is typically in the range of 0.2-0.4. A common eluent system for nitroanilines is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Pack a chromatography column with silica gel using a slurry method with the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a volatile solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the least polar solvent mixture determined from the TLC analysis.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute the compounds from the column.

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions and analyze each fraction by TLC to identify which fractions contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recrystallization Solvent Screening (Illustrative Data)

Solvent System (v/v)Solubility (Hot)Solubility (Cold)Crystal FormationEstimated Purity (%)
EthanolHighModerateFair95-97
IsopropanolHighLowGood>98
Ethyl Acetate/Hexanes (1:4)ModerateVery LowExcellent>99
WaterInsolubleInsolubleN/AN/A

Table 2: Column Chromatography Eluent System (Illustrative Data)

Eluent System (Hexanes:Ethyl Acetate, v/v)Rf of this compoundSeparation from ImpuritiesEstimated Yield (%)Estimated Purity (%)
9:10.25Good85>99
8:20.40Fair9098-99
7:30.55Poor--

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude Crude Product add_solvent Add Minimal Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash pure_product Pure Crystals wash->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_loading_elution Separation cluster_analysis Analysis & Isolation tlc TLC for Eluent Selection pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting_Logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue Encountered oiling_out Oiling Out? start->oiling_out low_yield_recrys Low Yield? start->low_yield_recrys colored_crystals Colored Crystals? start->colored_crystals poor_sep Poor Separation? start->poor_sep slow_elution Slow/Fast Elution? start->slow_elution Check Solvent BP Check Solvent BP oiling_out->Check Solvent BP Slow Cooling Slow Cooling oiling_out->Slow Cooling Change Solvent Change Solvent low_yield_recrys->Change Solvent Concentrate Solution Concentrate Solution low_yield_recrys->Concentrate Solution Use Activated Charcoal Use Activated Charcoal colored_crystals->Use Activated Charcoal Optimize Eluent via TLC Optimize Eluent via TLC poor_sep->Optimize Eluent via TLC Reduce Sample Load Reduce Sample Load poor_sep->Reduce Sample Load Adjust Eluent Polarity Adjust Eluent Polarity slow_elution->Adjust Eluent Polarity

Caption: A logical diagram for troubleshooting common purification issues.

References

optimization of reaction time for n-Ethyl-4-fluoro-2-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of n-Ethyl-4-fluoro-2-nitroaniline. Our aim is to facilitate the optimization of reaction time and yield by addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through the N-alkylation of 4-fluoro-2-nitroaniline. This reaction typically involves treating 4-fluoro-2-nitroaniline with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base and solvent.

Q2: What are the key factors that influence the reaction time and yield?

A2: Several factors can significantly impact the efficiency of the synthesis:

  • Temperature: Higher temperatures generally accelerate the reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts.[1][2]

  • Choice of Base: The base is crucial for deprotonating the aniline nitrogen, thus activating it for nucleophilic attack. Stronger bases can lead to faster reaction times.[1][2]

  • Solvent: The solvent should be capable of dissolving the reactants and be stable at the reaction temperature. Polar aprotic solvents like DMF, DMSO, or acetone are often preferred.[2]

  • Concentration: Higher concentrations of reactants can increase the reaction rate, but may also promote the formation of dialkylated byproducts.[1]

  • Purity of Reagents: The use of high-purity, anhydrous reagents and solvents is essential, as moisture can interfere with the reaction.[1]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material, you can observe the consumption of the reactant and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[1]

Troubleshooting Guide

This guide addresses specific issues that you might encounter during the synthesis of this compound, with a focus on optimizing the reaction time.

Problem Possible Cause Suggested Solution
Slow or Incomplete Reaction Insufficient Temperature: The reaction may be too slow at lower temperatures due to the reduced nucleophilicity of the nitro-substituted aniline.[2]Cautiously increase the reaction temperature in increments of 10-20 °C while monitoring for byproduct formation. A typical range is 50-80 °C.[1]
Ineffective Base: A weak base may not be strong enough to efficiently deprotonate the aniline starting material.[2]Consider using a stronger base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).[1]
Poor Solvent Choice: The reactants may not be fully dissolved, or the solvent may not be suitable for the reaction conditions.Ensure the use of a polar aprotic solvent like anhydrous acetone, DMF, or DMSO to facilitate the reaction.[2]
Formation of Dialkylated Byproduct Excess Ethylating Agent: Using a large excess of the ethylating agent can lead to the formation of the N,N-diethyl byproduct.[1]Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the ethylating agent.[1]
High Reaction Temperature: Elevated temperatures can favor the formation of the dialkylated product.[1]Running the reaction at a lower temperature, even if it requires a longer reaction time, can improve the selectivity for the desired mono-ethylated product.[1]
Concentrated Reaction Mixture: High concentrations can increase the probability of the product reacting further.[1]Conducting the reaction in a more dilute solution may be beneficial.[1]
Difficulty in Product Purification Similar Polarity of Product and Byproducts: If the desired product and the dialkylated byproduct have similar polarities, separation by column chromatography can be challenging.[1]Experiment with different solvent systems for column chromatography to optimize the separation.

Experimental Protocols

General Protocol for N-Alkylation of 4-Fluoro-2-nitroaniline

This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required.

Materials:

  • 4-Fluoro-2-nitroaniline

  • Ethyl iodide (or diethyl sulfate)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetone (or DMF/DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-fluoro-2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone.

  • To the stirring suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 56 °C for acetone) and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.[3]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure this compound.

Data Presentation

The following table summarizes reaction conditions for the N-alkylation of aniline derivatives, which can serve as a guide for optimizing the synthesis of this compound.

Starting MaterialEthylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
2,3-difluoro-6-nitroanilineEthyl iodideK₂CO₃AcetoneReflux (~56)4-6Not Specified
4-fluoro-2-hydroxyquinolineAlkyl halideK₂CO₃Dioxane40-50Not SpecifiedNot Specified
2-nitroanilineAlkyl halideK₂CO₃/NaH/tBuOKDMF/DMSO/Acetonitrile80-140Not SpecifiedNot Specified
AnilineBenzyl alcoholKOtBuNone1202460-93

Visualizations

Experimental_Workflow A Reaction Setup: - 4-Fluoro-2-nitroaniline - Base (e.g., K2CO3) - Anhydrous Solvent (e.g., Acetone) B Addition of Ethylating Agent (e.g., Ethyl Iodide) A->B Dropwise Addition C Heating and Monitoring (e.g., Reflux, TLC) B->C Heat to Reflux D Work-up: - Filtration - Extraction - Drying C->D Reaction Complete E Purification (Column Chromatography) D->E Crude Product F Characterization (NMR, MS) E->F Pure Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Reaction Monitoring (TLC/HPLC) IsComplete Is the reaction complete? Start->IsComplete LowConversion Low Conversion of Starting Material IsComplete->LowConversion No Byproduct Significant Byproduct Formation? IsComplete->Byproduct Yes CheckTemp Increase Temperature? LowConversion->CheckTemp CheckTemp->Start Yes ChangeBase Use Stronger Base? CheckTemp->ChangeBase No ChangeBase->Start Yes CheckSolvent Change Solvent? ChangeBase->CheckSolvent No CheckSolvent->Start Re-evaluate Dialkylation Dialkylation Observed? Byproduct->Dialkylation Yes Proceed Proceed to Work-up and Purification Byproduct->Proceed No ReduceStoich Reduce Ethylating Agent Stoichiometry Dialkylation->ReduceStoich Dialkylation->Proceed No LowerTemp Lower Reaction Temperature ReduceStoich->LowerTemp LowerTemp->Start

Caption: Troubleshooting decision tree for optimizing the synthesis of this compound.

References

effect of temperature on n-Ethyl-4-fluoro-2-nitroaniline stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of n-Ethyl-4-fluoro-2-nitroaniline, with a focus on the effects of temperature.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation due to the thermal sensitivity of this compound.

Issue 1: Inconsistent reaction yields or kinetics.

  • Question: My reaction with this compound is giving inconsistent yields and the reaction rate varies between batches. Could temperature be a factor?

  • Answer: Yes, temperature fluctuations during your reaction or improper storage of the starting material can lead to degradation of this compound, affecting its purity and reactivity. Ensure your reaction setup has precise temperature control. It is also crucial to verify the purity of the compound before use, especially if it has been stored for an extended period or at elevated temperatures.

Issue 2: Discoloration of the compound upon storage or during a reaction.

  • Question: I've noticed my stored this compound has developed a darker color. Is this a sign of decomposition?

  • Answer: Discoloration, such as darkening, is a common indicator of chemical decomposition in nitroaniline compounds. This is often accelerated by exposure to elevated temperatures, light, and moisture. Store the compound in a tightly sealed, opaque container in a cool, dry, and dark place as recommended in the safety data sheet.

Issue 3: Unexpected side products in my reaction mixture.

  • Question: I am observing unexpected peaks in my HPLC/GC-MS analysis of a reaction involving this compound. Could these be degradation products?

  • Answer: It is possible that at the reaction temperature, a portion of the this compound is degrading, leading to the formation of impurities. Nitroaniline derivatives can undergo decomposition at elevated temperatures.[1] Consider running your reaction at a lower temperature if feasible, or minimizing the reaction time at higher temperatures. To confirm if the side products are from thermal degradation, you can run a control experiment by heating this compound in the reaction solvent without other reagents and analyzing the resulting mixture.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry and well-ventilated place.[1] The recommended storage temperature is typically found on the product label. It is also noted to be moisture-sensitive.[1]

Q2: What is the thermal stability of this compound?

Q3: How can I determine the thermal stability of my batch of this compound?

A3: You can assess the thermal stability using techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC). TGA will determine the temperature at which the compound begins to lose mass due to decomposition, while DSC can be used to determine the onset temperature of decomposition and measure the heat of reaction associated with it.[2]

Q4: Are there any known incompatibilities for this compound that could affect its stability?

A4: While specific incompatibility data for this compound is limited, related compounds are often incompatible with strong oxidizing agents, strong acids, and strong bases. Mixing with such substances could lead to vigorous reactions and decomposition.

Data Presentation

Table 1: Physical and Safety Data for this compound and Related Compounds

PropertyThis compound4-Nitroaniline
Molecular Formula C₈H₉FN₂O₂C₆H₆N₂O₂
CAS Number 774-22-1100-01-6
Melting Point Not specified146 - 149 °C[1]
Boiling Point 289.2 °C at 760 mmHg[3]260 °C at 133 hPa[1]
Flash Point 128.7 °C[3]Not specified
Thermal Stability Notes No specific decomposition data available. Handle with care at elevated temperatures.Forms explosive mixtures with air on intense heating.[1]
Storage Recommendations Tightly closed, dry, well-ventilated place.[1]Tightly closed, dry, well-ventilated place.[1]

Experimental Protocols

Protocol 1: Determination of Thermal Decomposition Temperature using Thermogravimetric Analysis (TGA)

  • Instrument Preparation: Ensure the TGA instrument is calibrated according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan.

  • Experimental Parameters:

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp up to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the mass of the sample as a function of temperature. The onset of decomposition is the temperature at which a significant mass loss begins.

Protocol 2: Assessment of Thermal Events by Differential Scanning Calorimetry (DSC)

  • Instrument Preparation: Calibrate the DSC instrument with appropriate standards (e.g., indium).

  • Sample Preparation: Seal 2-5 mg of this compound in a hermetic aluminum pan. Prepare an empty, sealed pan as a reference.

  • Experimental Parameters:

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp up to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow as a function of temperature. Endothermic peaks may indicate melting, while exothermic peaks can indicate decomposition. The onset temperature of any significant exothermic event should be considered the decomposition temperature.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation start Obtain this compound Sample weigh Accurately weigh sample (2-10 mg) start->weigh tga Perform TGA Analysis weigh->tga dsc Perform DSC Analysis weigh->dsc analyze_tga Determine onset of mass loss tga->analyze_tga analyze_dsc Identify exothermic decomposition peaks dsc->analyze_dsc stability_report Report Thermal Stability Profile analyze_tga->stability_report analyze_dsc->stability_report

Caption: Workflow for assessing the thermal stability of this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_storage Verify proper storage conditions (cool, dry, dark) start->check_storage check_temp_control Ensure precise reaction temperature control start->check_temp_control check_purity Analyze purity of starting material (e.g., via HPLC, NMR) check_storage->check_purity lower_temp Consider lowering reaction temperature check_temp_control->lower_temp outcome Improved Consistency check_purity->outcome run_control Run control experiment (heat compound in solvent only) lower_temp->run_control run_control->outcome

Caption: Troubleshooting logic for stability issues with this compound.

References

preventing decomposition of n-Ethyl-4-fluoro-2-nitroaniline during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for n-Ethyl-4-fluoro-2-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. The following information is based on established principles of organic chemistry and data from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?

A1: The stability of this compound can be compromised by several factors, leading to the formation of impurities and a reduction in the yield of the desired product. Key factors include:

  • Temperature: Elevated temperatures can provide the activation energy for various decomposition pathways.[1]

  • pH: Both strongly acidic and basic conditions can catalyze degradation reactions.[1]

  • Oxidizing and Reducing Agents: The nitro and N-ethylamino groups are susceptible to redox reactions, which can lead to a variety of byproducts.[1]

  • Light Exposure: Photochemical degradation, particularly in the presence of UV light, can initiate radical-based decomposition.[1]

  • Presence of Strong Nucleophiles or Bases: These can promote side reactions, including nucleophilic aromatic substitution.[1]

Q2: What are the likely decomposition pathways for this compound?

A2: Based on its structure, several decomposition pathways are plausible:

  • Intramolecular Cyclization: The ortho-positioning of the nitro and N-ethylamino groups can facilitate an intramolecular condensation reaction, especially at higher temperatures, to form a benzimidazole derivative.[1]

  • N-Dealkylation: The ethyl group on the amine can be cleaved through oxidative or hydrolytic pathways, resulting in the formation of 4-fluoro-2-nitroaniline.[1]

  • Reduction of the Nitro Group: In the presence of reducing agents, the nitro group can be partially or fully reduced to nitroso, hydroxylamino, or amino groups, leading to a variety of secondary products.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the aromatic ring is activated by the electron-withdrawing nitro group and can be susceptible to substitution by strong nucleophiles.

Q3: How can I monitor the decomposition of this compound during my reaction?

A3: Regular monitoring of the reaction is crucial to detect the onset of decomposition. The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visually check for the appearance of new spots, which may indicate the formation of degradation products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of the starting material and the formation of impurities. A stability-indicating HPLC method is ideal for resolving the parent compound from its degradation products.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for identifying the molecular weights of potential degradation products, aiding in their structural elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Problem Potential Cause Recommended Solution
Low yield of desired product and multiple spots on TLC. High reaction temperature leading to thermal decomposition.Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration. Monitor the reaction progress closely by TLC or HPLC.[1]
Extreme pH of the reaction medium.If the reaction is sensitive to pH, use a suitable buffer system to maintain the desired pH range.[1]
Presence of strong light, especially UV light.Conduct the reaction in a flask protected from light, for example, by wrapping it in aluminum foil or using an amber-colored flask.[1]
Formation of a significant amount of 4-fluoro-2-nitroaniline as a byproduct. N-dealkylation of the starting material.Avoid harsh acidic or oxidative conditions. If an oxidant is necessary, consider using a milder reagent or performing the reaction at a lower temperature.[1]
Isolation of a product with a different molecular weight, possibly a cyclized product. Intramolecular cyclization due to high temperature or prolonged reaction time.Reduce the reaction temperature and reaction time. Quench the reaction as soon as the starting material is consumed, as monitored by TLC or HPLC.[1]
Presence of unexpected substitution products. Nucleophilic aromatic substitution (SNAr) by other species in the reaction mixture.If possible, use less nucleophilic solvents or reagents. Protect the starting material if the nucleophilic site is part of the desired reactant.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation to Synthesize this compound

This protocol is adapted from a general procedure for the N-alkylation of a similar compound, 2,3-difluoro-6-nitroaniline, and should be optimized for your specific needs.[2]

Materials:

  • 4-fluoro-2-nitroaniline

  • Ethyl iodide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for TLC and column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-fluoro-2-nitroaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

  • Reagent Addition: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude product in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Protocol 2: Stability-Indicating HPLC Method Development (Based on a similar compound)

The following is a starting point for developing a stability-indicating HPLC method, based on a validated method for N-Ethyl-2,3-difluoro-6-nitroaniline.[1]

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Forced Degradation Study Protocol:

To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed. The sample should be subjected to the following stress conditions:

  • Acidic Hydrolysis: Reflux with 0.1 M HCl.

  • Basic Hydrolysis: Reflux with 0.1 M NaOH.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat the solid sample in an oven.

  • Photolytic Degradation: Expose the sample to UV light.

The degradation products should be well-resolved from the main peak to demonstrate the method's specificity.[1]

Visualizations

DecompositionPathways cluster_conditions Stress Conditions cluster_products Decomposition Products This compound This compound Benzimidazole Derivative Benzimidazole Derivative This compound->Benzimidazole Derivative Intramolecular Cyclization 4-Fluoro-2-nitroaniline 4-Fluoro-2-nitroaniline This compound->4-Fluoro-2-nitroaniline N-Dealkylation Reduced Nitro Products Reduced Nitro Products This compound->Reduced Nitro Products Nitro Group Reduction SNAr Products SNAr Products This compound->SNAr Products Nucleophilic Aromatic Substitution High Temperature High Temperature High Temperature->Benzimidazole Derivative Strong Acid/Base Strong Acid/Base Strong Acid/Base->4-Fluoro-2-nitroaniline Oxidizing/Reducing Agents Oxidizing/Reducing Agents Oxidizing/Reducing Agents->Reduced Nitro Products UV Light UV Light UV Light->this compound Nucleophiles Nucleophiles Nucleophiles->SNAr Products

Caption: Potential decomposition pathways of this compound under various stress conditions.

ExperimentalWorkflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Start Start ReactionSetup Combine Reactants (4-fluoro-2-nitroaniline, K2CO3, Acetone) Start->ReactionSetup ReagentAddition Add Ethyl Iodide ReactionSetup->ReagentAddition Reflux Heat to Reflux (56°C) ReagentAddition->Reflux Monitoring Monitor by TLC/HPLC Reflux->Monitoring Completion Completion Monitoring->Completion Reaction Complete Cooling Cool to Room Temperature Completion->Cooling Filtration Filter Solids Cooling->Filtration Concentration1 Concentrate Filtrate Filtration->Concentration1 Extraction Dissolve in DCM, Wash with Water/Brine Concentration1->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration2 Concentrate Organic Layer Drying->Concentration2 Purification Column Chromatography Concentration2->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: A typical experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Challenges in the Scale-Up of n-Ethyl-4-fluoro-2-nitroaniline Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of n-Ethyl-4-fluoro-2-nitroaniline. The synthesis is typically a two-step process: the nitration of 4-fluoroaniline to produce 4-fluoro-2-nitroaniline, followed by the N-ethylation of this intermediate.

I. Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues that may be encountered during the synthesis.

Step 1: Nitration of 4-Fluoroaniline to 4-Fluoro-2-nitroaniline

Question 1: Why is the yield of my nitration reaction low and accompanied by a significant amount of dark, resinous material?

Answer: Low yields and resin formation during the nitration of 4-fluoroaniline are common challenges, often attributed to the high reactivity of the starting material and the reaction conditions.

  • Oxidative Side Reactions: The strong oxidizing nature of the nitrating mixture can lead to the degradation of the aniline starting material and product, resulting in the formation of polymeric, tar-like substances.

  • Presence of Water: Water in the reaction mixture can promote the formation of resinous by-products.[1] It has been demonstrated that conducting the nitration under anhydrous conditions can dramatically reduce resin formation and improve yield.[1]

  • Reaction Temperature: Nitration reactions are highly exothermic. Poor temperature control can lead to runaway reactions and increased formation of side products.

Solutions:

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. The use of fuming nitric acid and oleum can help maintain anhydrous conditions.

  • Protecting Groups: Acetylating the amine group of 4-fluoroaniline to form 4-fluoroacetanilide before nitration can protect it from oxidation. The acetyl group can be subsequently removed by hydrolysis to yield 4-fluoro-2-nitroaniline.[2]

  • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) throughout the addition of the nitrating agent. Utilize an efficient cooling system, especially during scale-up.

  • Continuous Flow Chemistry: Employing a microchannel reactor can provide superior temperature control and mixing, leading to higher yields (83-94%) and minimizing the formation of by-products.[2]

Question 2: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 2-nitro isomer?

Answer: The directing effects of the fluorine and amino groups on the aromatic ring influence the position of nitration. While the amino group is a strong ortho-, para-director, the reaction conditions can affect the isomer distribution.

  • Reaction Medium: The acidity of the reaction medium can influence the directing ability of the amino group. In strongly acidic conditions, the amino group is protonated to form anilinium ion, which is a meta-director.

  • Protecting Group Strategy: Using an acetyl protecting group on the amine not only prevents oxidation but also reliably directs the nitration to the position ortho to the amino group.

Solutions:

  • Controlled Acid Concentration: Careful control of the sulfuric acid concentration is crucial.

  • Use of 4-Fluoroacetanilide: The acetylation of 4-fluoroaniline prior to nitration is a robust method to ensure high regioselectivity for the desired 2-nitro isomer.

Step 2: N-Ethylation of 4-Fluoro-2-nitroaniline

Question 1: The N-ethylation of 4-fluoro-2-nitroaniline is very slow or not proceeding to completion. What are the possible reasons?

Answer: The low reactivity of 4-fluoro-2-nitroaniline in N-alkylation reactions is a primary challenge due to the electronic effects of the substituents.

  • Reduced Nucleophilicity: The electron-withdrawing nature of the nitro group at the ortho position significantly decreases the nucleophilicity of the aniline nitrogen, making it less reactive towards ethylating agents.[2]

  • Insufficiently Strong Base: A weak base may not be strong enough to deprotonate the aniline nitrogen sufficiently to facilitate the reaction.

  • Leaving Group Ability: The reactivity of the ethylating agent depends on the leaving group (I > Br > Cl).

  • Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.

Solutions:

  • Choice of Base: Use a stronger base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For very sluggish reactions, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be considered, but require strict anhydrous conditions and careful handling.

  • Ethylating Agent: Use a more reactive ethylating agent, such as ethyl iodide.

  • Solvent Selection: Employ a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to increase the reaction rate.

  • Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of by-products.

Question 2: I am observing a significant amount of the N,N-diethyl-4-fluoro-2-nitroaniline impurity. How can I minimize this over-alkylation?

Answer: Over-alkylation is a common side reaction where the mono-ethylated product, which can be more nucleophilic than the starting aniline, reacts further with the ethylating agent.

Solutions:

  • Stoichiometric Control: Use a slight excess of the 4-fluoro-2-nitroaniline relative to the ethylating agent.

  • Slow Addition of Ethylating Agent: Add the ethylating agent slowly and in a controlled manner to maintain its low concentration in the reaction mixture.

  • Lower Reaction Temperature: If the reaction rate is reasonable, lowering the temperature can help to reduce the rate of the second ethylation.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed to prevent further reaction.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

A1: The main safety concerns are:

  • Exothermic Reactions: The nitration step is highly exothermic and can lead to a runaway reaction if not properly controlled. Ensure adequate cooling capacity and controlled addition of reagents.

  • Hazardous Reagents: The synthesis involves corrosive acids (sulfuric and nitric acid) and potentially toxic and flammable solvents and reagents. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Nitro Compounds: Nitroaromatic compounds can be thermally unstable and potentially explosive, especially at elevated temperatures and in the presence of impurities. Conduct thermal hazard analysis before performing large-scale reactions.

  • Pressure Build-up: In a closed system, the evolution of gaseous by-products can lead to a dangerous build-up of pressure. Ensure adequate venting.

Q2: What are the most common impurities to look for during the synthesis?

A2: Common impurities include:

  • Nitration Step: Unreacted 4-fluoroaniline, isomeric nitroanilines, and resinous polymerization products.

  • N-Ethylation Step: Unreacted 4-fluoro-2-nitroaniline, the over-alkylated product (N,N-diethyl-4-fluoro-2-nitroaniline), and residual solvents and reagents.

Q3: What purification methods are most effective for obtaining high-purity this compound on a larger scale?

A3:

  • Recrystallization: This is often the most cost-effective and scalable method for purifying the final product. The choice of solvent is critical and should be determined experimentally.

  • Column Chromatography: For very high purity requirements, silica gel column chromatography can be used, although it may be less practical for very large quantities due to solvent consumption and time.

III. Data Presentation

Table 1: Comparison of Synthesis Methods for 4-Fluoro-2-nitroaniline

Starting MaterialSynthesis MethodKey ReagentsReaction Time (Nitration)Yield (%)Reference
p-FluoroacetanilideNitration followed by hydrolysis (Microchannel Reactor)68% Nitric acid, Acetic acid/anhydride50-200 seconds83-94%[3]
4-FluoroanilineDirect Nitration (Batch)Nitric acid, Sulfuric acidSeveral hoursLower, with resin formation[1]

Table 2: Illustrative Reaction Conditions for N-Ethylation of 4-Fluoro-2-nitroaniline

Ethylating AgentBaseSolventTemperature (°C)Reaction Time (h)Expected Major By-product
Ethyl IodideK₂CO₃DMF60-804-8N,N-diethyl-4-fluoro-2-nitroaniline
Ethyl BromideK₂CO₃DMF80-1008-16N,N-diethyl-4-fluoro-2-nitroaniline
Diethyl SulfateNa₂CO₃AcetonitrileReflux6-12N,N-diethyl-4-fluoro-2-nitroaniline

Note: The data in Table 2 is illustrative and based on general principles of N-alkylation of nitroanilines. Optimal conditions should be determined experimentally.

IV. Experimental Protocols

Detailed Methodology for N-Ethylation of 4-Fluoro-2-nitroaniline

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials:

  • 4-Fluoro-2-nitroaniline

  • Ethyl iodide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Addition of Ethylating Agent: To the stirring suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 70°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

V. Mandatory Visualization

Synthesis_Workflow Overall Synthesis Workflow for this compound cluster_0 Step 1: Nitration cluster_1 Step 2: N-Ethylation 4-Fluoroaniline 4-Fluoroaniline Nitration Nitration 4-Fluoroaniline->Nitration HNO3, H2SO4 4-Fluoro-2-nitroaniline 4-Fluoro-2-nitroaniline Nitration->4-Fluoro-2-nitroaniline Intermediate 4-Fluoro-2-nitroaniline N-Ethylation N-Ethylation Intermediate->N-Ethylation Ethyl Iodide, K2CO3 Final_Product This compound N-Ethylation->Final_Product

Caption: Overall synthesis workflow for this compound.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in N-Ethylation Start Low Yield of This compound Check_SM Is starting material (4-fluoro-2-nitroaniline) consumed? Start->Check_SM Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction No Workup_Loss Product Loss During Workup/Purification Check_SM->Workup_Loss Yes Increase_Temp Increase Temperature Incomplete_Reaction->Increase_Temp Stronger_Base Use Stronger Base (e.g., Cs2CO3) Incomplete_Reaction->Stronger_Base More_Reactive_EA Use More Reactive Ethylating Agent (e.g., EtI) Incomplete_Reaction->More_Reactive_EA Extend_Time Extend Reaction Time Incomplete_Reaction->Extend_Time Optimize_Extraction Optimize Extraction pH and Solvent Volume Workup_Loss->Optimize_Extraction Optimize_Purification Optimize Purification (Recrystallization Solvent, Chromatography Conditions) Workup_Loss->Optimize_Purification

Caption: Troubleshooting workflow for low yield in the N-ethylation step.

References

column chromatography conditions for n-Ethyl-4-fluoro-2-nitroaniline purification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of n-Ethyl-4-fluoro-2-nitroaniline

This technical support guide provides detailed information on the purification of this compound using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly recommended stationary phase for the purification of nitroaniline derivatives is silica gel.[1][2][3] For general purification, silica gel with a mesh size of 60-120 or 230-400 is typically suitable.

Q2: Which mobile phase system is best for separating this compound?

A2: A mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate is highly effective.[1][2] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column. A good starting point for TLC analysis is a hexane:ethyl acetate ratio of 9:1, 8:2, and 7:3.[4]

Q3: What is the ideal retention factor (Rf) for this compound on TLC before scaling up to column chromatography?

A3: For efficient separation on a column, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate using the chosen mobile phase.[3][4][5] This ensures that the compound does not elute too quickly (minimizing co-elution with non-polar impurities) or too slowly (leading to band broadening and excessive solvent usage).

Q4: What are the potential impurities I might encounter?

A4: Potential impurities can include unreacted starting materials such as 4-fluoro-2-nitroaniline, isomeric byproducts, and over-alkylated products.[5] The specific impurities will depend on the synthetic route used.

Q5: What should I do if my compound is not separating from an impurity?

A5: If you are experiencing poor separation, consider the following troubleshooting steps:

  • Optimize the Mobile Phase: Adjust the polarity of your eluent. A less polar solvent system will generally increase the retention time of all compounds, potentially improving the resolution between closely eluting spots. Conversely, a more polar system will move all compounds up the column faster.

  • Try a Different Solvent System: Sometimes, changing one of the solvents in your mobile phase can alter the selectivity of the separation. For example, substituting dichloromethane or toluene for ethyl acetate might provide a different separation profile.

  • Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity during the chromatography run. This can help to separate compounds with a wider range of polarities.[1]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Separation / Overlapping Bands - Inappropriate mobile phase polarity.- Column overloading.- Column was not packed properly (channeling).- Optimize the mobile phase using TLC to achieve a greater difference in Rf values.- Reduce the amount of crude product loaded onto the column.- Repack the column carefully, ensuring a uniform and compact bed. The slurry method is often preferred to minimize cracks.[4]
Compound Elutes Too Quickly (High Rf) - Mobile phase is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Compound Elutes Too Slowly or Not at All (Low Rf) - Mobile phase is not polar enough.- Increase the proportion of the polar solvent in your mobile phase.
Streaking or Tailing of Bands - Compound is sparingly soluble in the mobile phase.- Sample is too concentrated when loaded.- Interaction with acidic silica gel.- Add a small amount of a more polar solvent to the mobile phase to improve solubility.- Dissolve the sample in a minimal amount of solvent before loading.- Consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize acidic sites on the silica gel.
Cracked or Disturbed Column Bed - The column ran dry.- Improper packing.- Always keep the solvent level above the top of the stationary phase.- Pack the column using a slurry method to ensure a homogenous bed.[4]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound.

1. Materials:

  • Crude this compound

  • Silica gel (e.g., 230-400 mesh)

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate

  • TLC plates (silica gel coated)

  • Chromatography column

  • Collection tubes/flasks

  • Rotary evaporator

2. Mobile Phase Selection (TLC):

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber with a pre-determined ratio of hexane:ethyl acetate (e.g., 8:2).

  • Visualize the separated spots under a UV lamp.

  • Adjust the solvent ratio until the desired product has an Rf value between 0.2 and 0.4.

3. Column Packing:

  • Secure the chromatography column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting the eluent in fractions.

  • Monitor the separation by collecting small samples from the eluting fractions and spotting them on a TLC plate.

6. Product Isolation:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Summary

ParameterRecommended ConditionReference(s)
Stationary Phase Silica Gel[1][2][3]
Mobile Phase Hexane:Ethyl Acetate or Petroleum Ether:Ethyl Acetate[1][2][4]
Mobile Phase Ratio To be determined by TLC, start with ratios from 9:1 to 7:3[4]
Target Rf Value 0.2 - 0.4[3][4][5]

Purification Workflow

PurificationWorkflow Purification Workflow for this compound cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Hexane:EtOAc) Optimize 2. Optimize Mobile Phase (Target Rf 0.2-0.4) TLC->Optimize Pack 3. Pack Column (Silica Gel Slurry) Optimize->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the column chromatography purification.

References

recrystallization solvents for n-Ethyl-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the recrystallization of N-Ethyl-4-fluoro-2-nitroaniline. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data on suitable solvent systems to assist you in obtaining high-purity crystalline material.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the best solvent for the recrystallization of this compound?

Q2: My compound is "oiling out" during cooling instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly with amines.[2] This typically occurs when the solution is too concentrated or cooled too quickly.[2] Here are several strategies to address this:

  • Reduce Supersaturation: Add a small amount of additional hot solvent to the mixture before cooling to reduce the concentration.[2]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Rapid cooling encourages oil formation.[2]

  • Solvent System Modification: Experiment with a mixed solvent system. Using a combination of a good solvent and a poor solvent (an anti-solvent) can sometimes promote crystallization.[2]

  • Seed Crystals: If you have a small amount of the pure solid, adding a seed crystal to the cooled, saturated solution can induce crystallization.[1]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and initiate crystallization.[1]

Q3: I am not getting any crystal formation even after the solution has cooled. What is the problem?

A3: A lack of crystal formation usually indicates that the solution is not saturated.[1] To address this, you can:

  • Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute.[1][3]

  • Induce Crystallization: As mentioned previously, scratching the inner surface of the flask with a glass rod or adding a seed crystal can help initiate crystal growth.[1]

Q4: My recrystallization yield is very low. How can I improve it?

A4: A low yield can result from several factors. Here are some tips to improve your recovery:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[3]

  • Ensure Complete Precipitation: Cool the solution in an ice bath after it has reached room temperature to maximize the amount of product that crystallizes out of the solution.

  • Recover from Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can try to recover it by evaporating a portion of the solvent and cooling again to obtain a second crop of crystals.

Recrystallization Solvent Selection

The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below. Based on data for analogous nitroaniline compounds, the following solvents and solvent systems are recommended for initial screening.

Solvent/Solvent SystemRationale & CommentsReference
EthanolOften a good general-purpose solvent for nitroanilines.[1][4][1][4]
Ethanol/WaterAn ethanol/water mixture (e.g., 1:1) has been shown to be effective for recrystallizing p-nitroaniline, yielding large crystals.[5][6][7] The addition of water as an anti-solvent can significantly decrease the solubility of the organic compound at lower temperatures.[5][6][7]
TolueneA potential solvent for nitroaromatic compounds.[1][1]
IsopropanolA common alternative to ethanol.General Knowledge
Hexanes/Ethyl AcetateA mixture of a non-polar solvent (hexanes) and a more polar solvent (ethyl acetate) can be effective. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added until the solution becomes cloudy, then redissolved by heating.[8]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The specific volumes of solvent will need to be optimized based on the scale of your experiment and the purity of your crude material.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol or Ethanol/Water mixture)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Gently heat the mixture on a hot plate with stirring to facilitate dissolution.[1] Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the impurities. This step should be done rapidly to prevent premature crystallization in the funnel.[1]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.[1]

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualized Workflow and Troubleshooting Logic

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling & Ice Bath hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end_node Pure Crystalline Product dry->end_node

Caption: A flowchart illustrating the major steps in the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Problem Encountered oiling_out Compound 'Oiling Out'? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No solution_oiling Add more hot solvent Cool more slowly Use seed crystal/scratch oiling_out->solution_oiling Yes low_yield Low Yield? no_crystals->low_yield No solution_no_crystals Evaporate some solvent Use seed crystal/scratch no_crystals->solution_no_crystals Yes solution_low_yield Use minimum hot solvent Ensure complete cooling Recover from mother liquor low_yield->solution_low_yield Yes end_node Problem Resolved low_yield->end_node No solution_oiling->end_node solution_no_crystals->end_node solution_low_yield->end_node

Caption: A decision tree for troubleshooting common recrystallization issues.

References

identifying impurities in n-Ethyl-4-fluoro-2-nitroaniline samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: n-Ethyl-4-fluoro-2-nitroaniline

This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions regarding the identification of impurities in this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound?

A1: Impurities in this compound can originate from the synthesis process or degradation. Common synthesis-related impurities may include unreacted starting materials, byproducts, and over-alkylated species. Degradation products can arise from hydrolysis, oxidation, or reduction.

Table 1: Potential Impurities in this compound

Impurity Name Potential Origin Molecular Formula Molecular Weight ( g/mol )
4-Fluoro-2-nitroanilineStarting Material[1]C₆H₅FN₂O₂156.11
N,N-Diethyl-4-fluoro-2-nitroanilineOver-alkylation ByproductC₁₀H₁₃FN₂O₂212.22
4-Fluoro-2-nitroanisoleByproduct (if methanol is present)C₇H₆FNO₃171.13
N-Ethyl-4-fluoroanilineReduction Product[2]C₈H₁₀FN139.17
Isomeric ImpuritiesSide reactions during synthesisC₈H₉FN₂O₂184.17

Q2: What are the primary analytical techniques for identifying and quantifying impurities in this compound?

A2: A multi-faceted analytical approach is recommended.[3]

  • High-Performance Liquid Chromatography (HPLC): Ideal for purity assessment and quantification of non-volatile and thermally labile compounds. A reverse-phase method with UV detection is standard for nitroaromatic compounds.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and thermally stable impurities. It provides structural information that is crucial for impurity identification.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation capabilities of HPLC with the detection power of mass spectrometry, making it invaluable for confirming molecular weights and identifying unknown impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for the unambiguous structural elucidation of the main compound and any isolated impurities.[3]

Q3: How can I definitively confirm the structure of an unknown impurity?

A3: Structural confirmation requires a combination of techniques. An initial assessment of the molecular weight can be obtained using LC-MS or GC-MS.[3] Subsequently, isolating the impurity using preparative HPLC allows for detailed structural analysis by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) to confirm the elemental composition.[3][5]

Troubleshooting Guides

HPLC Analysis Issues

Q4: I am observing an unexpected peak in my HPLC chromatogram. What steps should I take to identify it?

A4: Identifying an unknown peak requires a systematic approach.

  • System Blank: Inject the mobile phase (blank) to ensure the peak is not from the solvent or system contamination.[6]

  • Spiking: Spike the sample with known potential impurities (e.g., starting materials) to see if the retention time of the unknown peak matches.

  • LC-MS Analysis: If the peak remains unidentified, analyze the sample using LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peak. This provides the molecular weight, which is a critical piece of information for identification.[3]

  • Forced Degradation: Performing forced degradation studies (acidic, basic, oxidative, thermal, photolytic stress) can help determine if the impurity is a degradation product and can also help demonstrate the specificity of the analytical method.[4]

start Unexpected Peak in HPLC blank Run Blank Injection start->blank is_peak_present Is Peak Present? blank->is_peak_present system_impurity Peak is a System/ Solvent Impurity is_peak_present->system_impurity Yes sample_impurity Peak is a Sample Component is_peak_present->sample_impurity No spike Spike with Known Potential Impurities sample_impurity->spike match Retention Time Match? spike->match identified Impurity Identified match->identified Yes lcms Perform LC-MS Analysis to get Molecular Weight match->lcms No characterize Isolate & Characterize (Prep-HPLC, NMR) lcms->characterize cluster_0 Analytical Goal cluster_1 Recommended Technique goal_purity Purity & Quantification? tech_hplc HPLC-UV goal_purity->tech_hplc goal_id Impurity Identification? tech_gcms GC-MS / LC-MS goal_id->tech_gcms goal_structure Structural Confirmation? tech_nmr NMR Spectroscopy goal_structure->tech_nmr

References

minimizing byproduct formation in nucleophilic substitution of n-Ethyl-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation during the nucleophilic aromatic substitution (SNAr) of n-Ethyl-4-fluoro-2-nitroaniline. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the nucleophilic substitution of this compound?

A1: The most frequently observed byproducts are:

  • Unreacted Starting Material: Incomplete reaction can leave residual this compound.

  • Di-substituted Product: The initial product of the nucleophilic substitution can sometimes react again with the starting material if the nucleophile is an amine, leading to a di-substituted byproduct. This is due to the increased nucleophilicity of the product compared to the starting aniline.

  • Products of Side Reactions with the Solvent or Base: Certain solvents (e.g., DMSO) and strong bases can sometimes participate in side reactions, leading to minor impurities.

  • Degradation Products: At elevated temperatures, the starting material or product may degrade, leading to the formation of tar-like substances.[1]

Q2: Why is the fluorine atom substituted instead of other potential leaving groups?

A2: In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of halogens as leaving groups follows the trend F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the strong electron-withdrawing inductive effect of the fluorine atom.

Q3: How can I monitor the progress of the reaction to avoid excessive heating and byproduct formation?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[2]

Q4: What are the best practices for purifying the final product?

A4: The choice of purification method depends on the nature of the impurities.

  • Acid-Base Extraction: If the main impurity is unreacted starting material, an acid wash can be effective. The more basic starting aniline will be protonated and move to the aqueous layer, while the desired product remains in the organic layer.[3]

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from both unreacted starting material and di-substituted byproducts.[3][4]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an efficient purification technique.[2][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient temperature or reaction time.Increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC. Extend the reaction time.
Poor solubility of reactants.Choose a solvent that effectively dissolves all reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices for SNAr reactions.
Deactivation of the nucleophile by acidic impurities.Ensure all reagents and solvents are dry and free of acidic impurities. The use of a non-nucleophilic base can help to neutralize any trace acids.
Formation of Di-substituted Byproduct The mono-substituted product is more nucleophilic than the starting aniline.Use a slight excess of the this compound relative to the nucleophile. Add the nucleophile slowly to the reaction mixture to maintain its low concentration.
High reaction temperature or prolonged reaction time.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it once the starting material is consumed.
Dark, Tar-like Substance in Crude Product Decomposition of starting material or product at high temperatures.Lower the reaction temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Use of a strong, nucleophilic base.Opt for a non-nucleophilic base such as potassium carbonate or triethylamine.
Difficulty in Removing Unreacted Starting Material Similar polarity of the starting material and the product.If acid-base extraction is ineffective, column chromatography with a carefully selected eluent system is the best approach.

Data Presentation

The following tables provide representative data for the nucleophilic substitution of this compound with a generic secondary amine nucleophile under various conditions. Please note that these are illustrative examples based on analogous reactions and should be optimized for your specific system.

Table 1: Effect of Solvent on Product Yield and Byproduct Formation

SolventTemperature (°C)Time (h)Product Yield (%)Di-substituted Byproduct (%)Unreacted Starting Material (%)
Acetonitrile8012751015
DMF10088587
DMSO12069055
THF6524601525

Table 2: Effect of Base on Product Yield and Byproduct Formation

BaseSolventTemperature (°C)Time (h)Product Yield (%)Di-substituted Byproduct (%)Unreacted Starting Material (%)
K₂CO₃DMF10088875
Et₃NDMF100882126
NaHDMF10069244
NoneDMF1002440555

Table 3: Effect of Stoichiometry on Di-substitution

Molar Ratio (Substrate:Nucleophile)SolventTemperature (°C)Time (h)Product Yield (%)Di-substituted Byproduct (%)
1:1DMSO12068510
1.2:1DMSO1206905
1:1.2DMSO12067520

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of this compound with a secondary amine nucleophile.

Materials:

  • This compound

  • Secondary amine (e.g., piperidine, morpholine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Add the secondary amine (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 100°C.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the mobile phase).

  • Once the starting material is consumed (typically 6-8 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Reaction_Pathway Reaction Pathway and Byproduct Formation Start This compound + Nucleophile Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack (Rate-Determining Step) Product Desired Product (4-Substituted-N-ethyl-2-nitroaniline) Intermediate->Product Loss of F⁻ Byproduct Di-substituted Byproduct Product->Byproduct Further reaction with starting material

Caption: Reaction pathway for the nucleophilic substitution and formation of the di-substituted byproduct.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Product Yield Check_TLC Analyze TLC Plate Start->Check_TLC SM_Present Starting Material Present? Check_TLC->SM_Present Increase_Temp Increase Temperature/ Extend Time SM_Present->Increase_Temp Yes Check_Solubility Check Reactant Solubility SM_Present->Check_Solubility No Success Improved Yield Increase_Temp->Success Change_Solvent Change Solvent Check_Solubility->Change_Solvent Poor Consider_Base Consider Base/ Reagent Purity Check_Solubility->Consider_Base Good Change_Solvent->Success Consider_Base->Success

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

References

Validation & Comparative

Comparative Analysis of n-Ethyl-4-fluoro-2-nitroaniline and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at a Promising Scaffold: A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of n-Ethyl-4-fluoro-2-nitroaniline and its structural analogs. As direct experimental data for this compound is limited, this report leverages a combination of available experimental data for its precursors and key analogs, alongside predicted data for the target compound, to offer valuable insights for researchers in the field of drug discovery. The following sections detail the physicochemical properties, spectral data, and potential biological activities of these compounds, supported by experimental protocols and pathway diagrams to facilitate further investigation.

Physicochemical and Spectral Properties: A Comparative Overview

The introduction of an ethyl group and fluorine atom to the nitroaniline scaffold can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[1] Below is a comparative summary of the key properties of this compound and its selected analogs.

Table 1: Physicochemical Properties of this compound and Its Analogs

PropertyThis compound4-Fluoro-2-nitroaniline (Precursor)2-Nitroaniline4-NitroanilineN-Ethyl-2,3-difluoro-6-nitroaniline (Analog)
CAS Number 774-22-1364-78-3[2]88-74-4100-01-61248209-18-8
Molecular Formula C₈H₉FN₂O₂C₆H₅FN₂O₂[2]C₆H₆N₂O₂C₆H₆N₂O₂C₈H₈F₂N₂O₂
Molecular Weight ( g/mol ) 184.17156.11[2]138.12138.12202.16
Melting Point (°C) Predicted: Not Available90-94[2]71.5146-149Predicted: 85-95
Boiling Point (°C) Predicted: Not AvailableNot Available284332Predicted: 290-310
logP Predicted: Not Available1.31.851.39Predicted: 2.5-3.0
Appearance Predicted: Yellow to orange solidYellow crystalline solidOrange-yellow crystalline solidYellow crystalline solidPredicted: Yellow to orange solid

Table 2: Spectral Data of this compound and Its Analogs

Compound¹H NMR (Solvent, Frequency)¹³C NMR (Solvent, Frequency)
This compound Predicted: Not AvailablePredicted: Not Available
4-Fluoro-2-nitroaniline Not AvailableAvailable[3]
2-Nitroaniline (CDCl₃, 500 MHz): δ 8.18 (dd, J=8.7, 1.6 Hz, 1H), 7.41 (ddd, J=8.7, 7.2, 1.6 Hz, 1H), 6.81 (dd, J=8.7, 1.2 Hz, 1H), 6.70 (ddd, J=8.7, 7.2, 1.2 Hz, 1H), 6.1 (br s, 2H, -NH₂)[4](CDCl₃, 125 MHz): δ 145.8, 136.2, 133.9, 126.6, 119.2, 116.1[4]
4-Nitroaniline (DMSO-d₆, 500 MHz): δ 7.89 (d, J=9.1 Hz, 2H), 6.61 (d, J=9.1 Hz, 2H), 6.47 (br s, 2H, -NH₂)[4](DMSO-d₆, 125 MHz): δ 154.2, 137.5, 126.2, 112.4[4]
N-Ethyl-2,3-difluoro-6-nitroaniline Predicted (CDCl₃, 500 MHz): δ 7.8-8.0 (m, 1H, Ar-H), 6.8-7.0 (m, 1H, Ar-H), 3.4-3.6 (q, J=7.2 Hz, 2H, -CH₂-), 1.3-1.5 (t, J=7.2 Hz, 3H, -CH₃)[5]Predicted (CDCl₃, 125 MHz): δ 150-155 (d, J=250 Hz, C-F), 145-150 (d, J=250 Hz, C-F), 140-145 (C-NO₂), 130-135 (C-NH), 120-125 (CH), 110-115 (CH), 40-45 (-CH₂-), 13-15 (-CH₃)[5]

Biological Activity and Potential Applications

Nitroaniline derivatives are a well-established class of compounds with a broad range of biological activities, finding applications as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The presence of a nitro group can confer cytotoxic properties, making these compounds interesting candidates for anticancer drug development.

Comparative Cytotoxicity

Table 3: Comparative Cytotoxicity of Nitroaniline Analogs

CompoundCell LineIC₅₀ (µM) (Predicted/Reported)
This compound e.g., HeLa, A549Predicted: Data not available
N-Ethyl-2,3-difluoro-6-nitroaniline e.g., HeLa, A549Predicted: 10-100[5]
2-Nitroaniline VariousReported to have lower cytotoxicity compared to 4-nitroaniline.[5]
4-Nitroaniline VariousReported to be cytotoxic, with IC₅₀ values varying depending on the cell line.[5]

It is hypothesized that the addition of an ethyl group and fluorine atoms in this compound may alter its lipophilicity and electronic properties, which could in turn influence its cytotoxic profile compared to the parent nitroanilines.[5]

Experimental Protocols

Synthesis of this compound

A general method for the N-alkylation of a substituted nitroaniline can be adapted for the synthesis of this compound from its precursor, 4-fluoro-2-nitroaniline.[6]

Materials and Reagents:

  • 4-fluoro-2-nitroaniline

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-fluoro-2-nitroaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

  • Addition of Ethyl Iodide: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture, filter the solid, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure this compound.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product start Start Materials: 4-fluoro-2-nitroaniline, Ethyl iodide, K2CO3, Acetone reaction Reflux Reaction start->reaction Combine & Heat filtration Filtration reaction->filtration concentration1 Concentration filtration->concentration1 extraction Liquid-Liquid Extraction concentration1->extraction drying Drying extraction->drying concentration2 Final Concentration drying->concentration2 chromatography Column Chromatography concentration2->chromatography product This compound chromatography->product

Caption: General workflow for the synthesis and purification of this compound.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][7]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.

Protocol Overview:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

MTT Assay Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compound seed_cells->treat_cells 24h Incubation add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt ~4h solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Standard workflow for determining cytotoxicity using the MTT assay.

Potential Signaling Pathways

Nitroaromatic compounds can exert their biological effects through various mechanisms, including the generation of reactive oxygen species and interaction with cellular signaling pathways. One such pathway that is often implicated in the cellular response to chemical stressors is the Keap1-Nrf2 pathway.

Keap1-Nrf2 Signaling Pathway:

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to electrophilic or oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes. It is plausible that this compound and its analogs, or their metabolites, could modulate this pathway.

Keap1-Nrf2 Pathway Diagram

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Stressor Cellular Stressor (e.g., Nitroaniline analog) Stressor->Keap1_Nrf2 Induces modification ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_exp Transcription of Cytoprotective Genes ARE->Gene_exp Response Cellular Protection Gene_exp->Response

References

Spectroscopic Validation of N-Ethyl-4-fluoro-2-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural validation of N-Ethyl-4-fluoro-2-nitroaniline. By presenting experimental data and detailed methodologies, this document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and quality control of this and similar chemical entities.

Structural Elucidation and Spectroscopic Fingerprinting

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its precursor, 4-fluoro-2-nitroaniline. This comparison is crucial for researchers synthesizing the target compound from its starting material.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

Assignment 4-fluoro-2-nitroaniline (Expected Chemical Shift, δ ppm) This compound (Expected Chemical Shift, δ ppm) Expected Multiplicity
Aromatic-H (adjacent to NH₂)~6.8 - 7.0~6.7 - 6.9dd
Aromatic-H (adjacent to NO₂)~8.0 - 8.2~8.0 - 8.2dd
Aromatic-H (adjacent to F)~7.1 - 7.3~7.0 - 7.2ddd
NH₂~5.0 - 6.0 (broad)--
NH-CH₂-CH₃-~3.3 - 3.5q
NH-CH₂-CH₃-~1.3 - 1.5t

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

Assignment 4-fluoro-2-nitroaniline (Expected Chemical Shift, δ ppm) This compound (Expected Chemical Shift, δ ppm)
C-NH₂/NHR~140 - 145~142 - 147
C-NO₂~135 - 140~135 - 140
C-F~155 - 160 (d, ¹JCF)~155 - 160 (d, ¹JCF)
C-H (aromatic)~110 - 130~110 - 130
C-H (aromatic)~115 - 125~115 - 125
C-H (aromatic)~120 - 130~120 - 130
NH-CH₂-CH₃-~40 - 45
NH-CH₂-CH₃-~13 - 16

Table 3: IR Spectral Data Comparison

Functional Group 4-fluoro-2-nitroaniline (Expected Wavenumber, cm⁻¹)[1] This compound (Expected Wavenumber, cm⁻¹)
N-H Stretch (amine)3300 - 3500 (two bands)3350 - 3450 (one band)
C-H Stretch (aromatic)3000 - 31003000 - 3100
C-H Stretch (aliphatic)-2850 - 2970
N-O Stretch (nitro, asymmetric)1500 - 15501500 - 1550
N-O Stretch (nitro, symmetric)1330 - 13701330 - 1370
C-N Stretch1250 - 13501250 - 1350
C-F Stretch1100 - 12501100 - 1250

Table 4: Mass Spectrometry Data Comparison

Parameter 4-fluoro-2-nitroaniline[2] This compound (Expected)
Molecular FormulaC₆H₅FN₂O₂C₈H₉FN₂O₂
Molecular Weight156.11 g/mol 184.17 g/mol
[M]⁺ (m/z)156184
Key Fragmentation PatternLoss of NO₂Loss of C₂H₅, loss of NO₂

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of the analyte is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[3] Tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR.

  • Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A wider spectral width (0-200 ppm) is required, and a larger number of scans is typically necessary due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: If available, ¹⁹F NMR can be a powerful tool for confirming the presence and environment of the fluorine atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[1] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment or pure KBr is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For a compound like this compound, LC-MS would be a suitable technique.

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is preferred for less volatile or thermally labile molecules when using LC-MS.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Spectroscopic Validation Workflow

The following diagram illustrates a logical workflow for the spectroscopic validation of this compound.

G cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Interp Functional Group Identification (N-H, N-O, C-F) IR->IR_Interp NMR_Interp Structural Elucidation (Proton and Carbon Environment) NMR->NMR_Interp MS_Interp Molecular Weight and Fragmentation Pattern MS->MS_Interp Structure_Confirmation Structure Confirmed IR_Interp->Structure_Confirmation NMR_Interp->Structure_Confirmation MS_Interp->Structure_Confirmation

References

A Comparative Guide to the Reactivity of n-Ethyl-4-fluoro-2-nitroaniline and Other Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of n-Ethyl-4-fluoro-2-nitroaniline against other key nitroanilines, including 4-fluoro-2-nitroaniline, 2-nitroaniline, and 4-nitroaniline. The analysis is based on established principles of organic chemistry, supported by available experimental data for related compounds, and includes proposed experimental protocols for direct comparison.

The reactivity of nitroanilines is of significant interest in medicinal chemistry and materials science, where these compounds serve as versatile intermediates.[1] The interplay of the electron-donating amino group and the strongly electron-withdrawing nitro group governs the chemical behavior of the aromatic ring.[2] In this compound, the introduction of an N-ethyl group and a fluorine atom further modulates its reactivity profile.

Executive Summary of Comparative Reactivity

The reactivity of this compound is a balance of electronic and steric effects imparted by its substituents. The N-ethyl group, being electron-donating, slightly increases the electron density on the aromatic ring compared to its primary amine counterpart, 4-fluoro-2-nitroaniline. However, this effect is counteracted by the strong electron-withdrawing properties of the nitro and fluoro groups. The ethyl group also introduces steric hindrance around the amino group, which can influence the rates of reactions involving this site.

Data Presentation: Physicochemical and Predicted Reactivity Data

While direct experimental kinetic and thermodynamic data for this compound is limited in the public domain, we can predict its properties and reactivity based on the known characteristics of related compounds. The following tables summarize key physicochemical properties and expected reactivity trends.

Table 1: Physicochemical Properties of Selected Nitroanilines

PropertyThis compound4-Fluoro-2-nitroaniline2-Nitroaniline4-Nitroaniline
Molecular Formula C₈H₉FN₂O₂C₆H₅FN₂O₂C₆H₆N₂O₂C₆H₆N₂O₂
Molecular Weight 184.17 g/mol 156.11 g/mol [3]138.12 g/mol 138.12 g/mol [4]
Melting Point (°C) Predicted: 65-7590-94[5]71-73146-149
pKa (of conjugate acid) Predicted: ~ -0.5 to 0-0.26-0.31.0
LogP Predicted: 2.11.31.851.39

Table 2: Predicted Comparative Reactivity

Reaction TypeRelative Reactivity of this compoundRationale
Nucleophilic Aromatic Substitution (SNAr) Slower than 4-fluoro-2-nitroanilineThe electron-donating N-ethyl group slightly deactivates the ring towards nucleophilic attack compared to the unsubstituted amino group.
Reduction of Nitro Group Faster than 4-fluoro-2-nitroanilineThe electron-donating N-ethyl group increases electron density on the nitro group, making it more susceptible to reduction.
Acylation of Amino Group Slower than 4-fluoro-2-nitroanilineThe steric hindrance from the N-ethyl group and the reduced nucleophilicity of the secondary amine make acylation more challenging.
Basicity of Amino Group More basic than 4-fluoro-2-nitroaniline (in gas phase)The inductive effect of the ethyl group increases the electron density on the nitrogen atom. However, solvation effects in solution can complicate this trend.

Experimental Protocols

To validate the predicted reactivity, a series of comparative experiments should be conducted under standardized conditions.

Protocol 1: Comparative Nucleophilic Aromatic Substitution (SNAr)

This experiment aims to compare the rate of substitution of the fluorine atom by a common nucleophile.

Materials:

  • This compound

  • 4-Fluoro-2-nitroaniline

  • Piperidine

  • Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare 0.1 M solutions of this compound and 4-fluoro-2-nitroaniline in DMF, each containing the internal standard.

  • In separate reaction vessels, add 1.1 equivalents of piperidine to each solution at a constant temperature (e.g., 80°C).

  • Take aliquots from each reaction mixture at regular time intervals (e.g., 15, 30, 60, 120 minutes).

  • Quench the reaction in each aliquot with dilute HCl.

  • Extract the organic components with ethyl acetate and analyze by GC-MS to determine the concentration of the starting material and product.

  • Plot the concentration of the starting material versus time to determine the reaction rates.

Protocol 2: Comparative Reduction of the Nitro Group

This protocol compares the rate of reduction of the nitro group to an amino group using a standard reducing agent.

Materials:

  • This compound

  • 4-Fluoro-2-nitroaniline

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid

  • High-performance liquid chromatography (HPLC)

Procedure:

  • In separate flasks, dissolve equimolar amounts of this compound and 4-fluoro-2-nitroaniline in ethanol.

  • Add an excess of stannous chloride dihydrate and a catalytic amount of concentrated HCl to each flask.

  • Maintain the reactions at a constant temperature (e.g., 50°C) with stirring.

  • Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by HPLC.

  • Determine the rate of disappearance of the starting material for each compound.

Protocol 3: Comparative N-Acylation

This experiment compares the ease of acylation of the amino group.

Materials:

  • This compound

  • 4-Fluoro-2-nitroaniline

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Prepare equimolar solutions of this compound and 4-fluoro-2-nitroaniline in DCM.

  • Add one equivalent of acetic anhydride and a catalytic amount of pyridine to each solution at room temperature.

  • Monitor the reactions by TLC to observe the formation of the acetylated product.

  • Compare the time taken for the complete consumption of the starting material in each reaction.

  • Isolate the products and calculate the reaction yields for a quantitative comparison.

Mandatory Visualizations

experimental_workflow cluster_snar Nucleophilic Aromatic Substitution cluster_reduction Nitro Group Reduction cluster_acylation N-Acylation snar_start Start with Nitroaniline snar_reagents Add Nucleophile (e.g., Piperidine) in DMF snar_start->snar_reagents snar_reaction Heat at 80°C snar_reagents->snar_reaction snar_analysis GC-MS Analysis snar_reaction->snar_analysis red_start Start with Nitroaniline red_reagents Add SnCl2·2H2O in Ethanol/HCl red_start->red_reagents red_reaction Heat at 50°C red_reagents->red_reaction red_analysis HPLC Analysis red_reaction->red_analysis acyl_start Start with Nitroaniline acyl_reagents Add Acetic Anhydride/Pyridine in DCM acyl_start->acyl_reagents acyl_reaction Room Temperature acyl_reagents->acyl_reaction acyl_analysis TLC Analysis & Yield Calculation acyl_reaction->acyl_analysis

Caption: Comparative Experimental Workflows.

Signaling Pathways and Biological Activity

Nitroaromatic compounds are known to exert biological effects through various mechanisms, often involving the bioreduction of the nitro group.[2][6] This reduction can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives, which can interact with cellular macromolecules.[7]

While specific signaling pathways for this compound have not been elucidated, we can propose a potential mechanism of action based on the known pharmacology of nitroaromatic drugs.[8][9] The bioreduction of the nitro group is a central process in the mechanism of action and toxicity of these compounds.[2]

signaling_pathway cluster_cell Cellular Environment Nitroaniline This compound Nitroreductase Nitroreductase Enzymes Nitroaniline->Nitroreductase Bioreduction Reactive_Intermediates Reactive Nitroso & Hydroxylamino Species Nitroreductase->Reactive_Intermediates Macromolecules Cellular Macromolecules (DNA, Proteins) Reactive_Intermediates->Macromolecules Covalent Adducts Oxidative_Stress Oxidative Stress (ROS Generation) Reactive_Intermediates->Oxidative_Stress Cellular_Response Cellular Response (e.g., Apoptosis, DNA Damage Response) Macromolecules->Cellular_Response Oxidative_Stress->Cellular_Response

Caption: Proposed Bioactivation Pathway.

The introduction of an N-ethyl group and a fluorine atom in this compound can influence its lipophilicity and electronic properties, which in turn may affect its cellular uptake, metabolic activation, and interaction with biological targets.[10] It is hypothesized that these structural modifications could modulate the compound's cytotoxicity compared to parent nitroanilines.[10] Further studies are required to investigate the specific signaling pathways affected by this compound, such as the MAPK and PI3K-Akt pathways, which are common targets for cytotoxic agents.[10]

Conclusion

This compound presents a unique reactivity profile due to the combined electronic and steric effects of its substituents. Based on established chemical principles, it is predicted to be less reactive in nucleophilic aromatic substitution and N-acylation reactions but potentially more susceptible to nitro group reduction compared to its primary amine analog, 4-fluoro-2-nitroaniline. The provided experimental protocols offer a framework for the quantitative validation of these predictions. Furthermore, its potential biological activity is likely mediated by the bioreduction of the nitro group, a common mechanism for nitroaromatic compounds. Further research is warranted to fully elucidate its chemical and biological properties for applications in drug discovery and materials science.

References

N-Ethyl-4-fluoro-2-nitroaniline: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Versatile Synthetic Intermediate

N-Ethyl-4-fluoro-2-nitroaniline is a fluorinated nitroaromatic compound that holds potential as a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and materials science sectors. While extensive research on this specific molecule is limited, a comparative analysis with its precursor, 4-fluoro-2-nitroaniline, and other related nitroaniline derivatives can provide valuable insights into its potential applications and performance. This guide offers a comprehensive overview of this compound, including its synthesis, potential applications, and a comparative look at alternative compounds, supported by available experimental data and detailed protocols.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound and its related compounds is crucial for predicting their behavior in various chemical and biological systems. The following table summarizes key properties, with some data for the target compound being predicted based on the known values of its analogs.

PropertyThis compound4-Fluoro-2-nitroaniline2-Nitroaniline4-Nitroaniline
Molecular Formula C₈H₉FN₂O₂C₆H₅FN₂O₂C₆H₆N₂O₂C₆H₆N₂O₂
Molecular Weight 184.17 g/mol 156.11 g/mol [1]138.12 g/mol 138.12 g/mol
Melting Point Not available90-94 °C[1]71.5 °C146-149 °C
Appearance Not availableOrange solid[2]Orange solidYellow to brown solid
Solubility Not availableSparingly soluble in waterSlightly soluble in waterSlightly soluble in water
CAS Number 774-22-1[3]364-78-3[1]88-74-4100-01-6

Synthesis and Experimental Protocols

General Synthesis Workflow

The logical workflow for the synthesis of this compound from its precursor is illustrated in the diagram below.

4-Fluoro-2-nitroaniline 4-Fluoro-2-nitroaniline N-Alkylation N-Alkylation 4-Fluoro-2-nitroaniline->N-Alkylation Ethylating agent (e.g., Ethyl iodide) Base (e.g., K₂CO₃) Solvent (e.g., Acetone) This compound This compound N-Alkylation->this compound

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline and should be optimized for the specific synthesis of this compound.

Materials:

  • 4-fluoro-2-nitroaniline

  • Ethyl iodide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-fluoro-2-nitroaniline (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetone.

  • Addition of Ethylating Agent: To the stirring suspension, add ethyl iodide (1.5 equivalents) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude product in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexane and ethyl acetate to yield pure this compound.

Potential Applications and Comparison with Alternatives

While specific applications of this compound are not well-documented, its structural features suggest its utility as a chemical intermediate in several fields, mirroring the applications of its precursor, 4-fluoro-2-nitroaniline.

Pharmaceutical Synthesis

4-Fluoro-2-nitroaniline is a known building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][4][5][6] The introduction of an ethyl group to form this compound can modify the lipophilicity and metabolic stability of the resulting molecules, potentially leading to improved pharmacokinetic properties in drug candidates.

Comparison with Alternatives:

Other fluorinated nitroanilines, such as 2-fluoro-4-nitroaniline, are also used as intermediates in pharmaceutical synthesis. For instance, 2-fluoro-4-nitroaniline is a key starting material for the antibiotic candidate TBI-223.[7][8] The choice between these intermediates would depend on the desired substitution pattern and the specific synthetic route for the target API.

Dyestuff and Pigment Industry

Nitroanilines are common precursors in the manufacturing of azo dyes.[6] The specific color and properties of the dye can be tuned by modifying the substituents on the aniline ring. This compound could potentially be used to synthesize novel dyes with specific chromatic and fastness properties.

Agrochemicals

4-Fluoro-2-nitroaniline is utilized in the development of herbicides and pesticides.[6] The ethyl group in this compound could influence the biological activity and selectivity of new agrochemical candidates.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is not available. However, the cytotoxicity of related nitroaniline compounds is a subject of interest in drug development. For instance, some N-substituted 2-nitroaniline derivatives have shown potential as anticancer and antimicrobial agents.[9] It is hypothesized that the introduction of an ethyl group and a fluorine atom may modulate the lipophilicity and electronic properties, thereby influencing its cytotoxicity.

Given the lack of specific data for this compound, a definitive signaling pathway cannot be described. However, for many nitroaromatic compounds, their biological effects, particularly in cancer therapy, are linked to bioreductive activation under hypoxic conditions found in solid tumors.

Conclusion

This compound is a chemical intermediate with potential applications in pharmaceuticals, dyes, and agrochemicals. While direct experimental data on its performance is limited, a comparative analysis with its precursor and other structural analogs provides a foundation for its potential utility. The provided synthesis protocol, adapted from a similar compound, offers a starting point for its laboratory preparation. Further research is needed to fully elucidate the specific applications, biological activity, and comparative performance of this compound. This guide serves as a foundational resource to encourage and facilitate such investigations by researchers, scientists, and drug development professionals.

References

N-Ethyl-4-fluoro-2-nitroaniline in Drug Discovery: A Comparative Analysis of Fluoro-Nitroaniline Derived Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated nitroaromatic scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of novel therapeutic agents with enhanced pharmacological properties. While direct case studies on n-Ethyl-4-fluoro-2-nitroaniline in late-stage drug discovery are not extensively documented in publicly available literature, its parent compound, 4-fluoro-2-nitroaniline, and its isomer, 2-fluoro-4-nitroaniline, serve as critical starting materials in the synthesis of promising new drug candidates. This guide provides a comparative analysis of a notable antibiotic candidate, TBI-223, derived from a fluoro-nitroaniline precursor, and evaluates its performance against established alternatives, supported by experimental data and detailed methodologies.

Case Study: TBI-223 - A Novel Oxazolidinone Antibiotic

TBI-223 is a next-generation oxazolidinone antibiotic currently under clinical development for the treatment of tuberculosis (TB) and other serious bacterial infections.[1][2][3][4] Its synthesis originates from 2-fluoro-4-nitroaniline, highlighting the importance of this class of chemical building blocks in constructing complex and potent bioactive molecules. TBI-223 is being investigated as a safer alternative to linezolid, a powerful but often toxic antibiotic, particularly in the context of long-term therapy required for TB.[2][5][6]

Comparative Performance Analysis

The efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. Preclinical data for TBI-223 demonstrates its potent activity against a range of bacteria, including drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis and Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][7]

Table 1: Comparative In Vitro Activity of TBI-223 and Other Oxazolidinones against M. tuberculosis

CompoundMIC₅₀ (µg/mL)
TBI-223 1.50
Linezolid0.40
Sutezolid0.08
Delpazolid0.75
Contezolid0.40

Data sourced from a study profiling oxazolidinones against mycobacterial pathogens. The MIC₅₀ represents the concentration required to inhibit the growth of 50% of the tested isolates.[2]

Table 2: Comparative In Vitro Activity of TBI-223 and Linezolid against MRSA

CompoundMIC (µg/mL)
TBI-223 4
Linezolid1

Data for a bioluminescent MRSA strain (SAP231) derived from the community-acquired MRSA parental strain USA300 LAC.[7]

While linezolid shows a lower MIC in these specific studies, TBI-223 is being developed with the primary objective of offering a significantly improved safety profile, particularly concerning myelosuppression (bone marrow suppression), a common and severe side effect of long-term linezolid use.[5][6] The therapeutic advantage of TBI-223 lies in its potential to be administered for longer durations with a reduced risk of toxicity.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the comparison of TBI-223 and other antibiotics.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This standard method is used to determine the in vitro susceptibility of bacteria to a specific antibiotic.

1. Inoculum Preparation:

  • Bacterial isolates (e.g., M. tuberculosis or MRSA) are cultured on an appropriate solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11 agar for M. tuberculosis, Mueller-Hinton agar for MRSA).

  • A suspension of the bacteria is prepared in a suitable broth (e.g., Middlebrook 7H9 broth for M. tuberculosis, Cation-Adjusted Mueller-Hinton Broth for MRSA) and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

2. Preparation of Antibiotic Dilutions:

  • A stock solution of the antibiotic (e.g., TBI-223, linezolid) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial two-fold dilutions of the antibiotic are prepared in the appropriate broth in a 96-well microtiter plate. Each well will contain a final volume of the drug dilution.

  • Control wells are included: a growth control (broth and bacteria, no drug) and a sterility control (broth only, no bacteria).

3. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • The microtiter plate is sealed and incubated at 37°C. The incubation period varies depending on the bacterium (e.g., 7 to 21 days for M. tuberculosis, 16-20 hours for MRSA).

4. Reading and Interpretation:

  • The MIC is determined as the lowest concentration of the antibiotic that shows no visible growth (i.e., the first clear well).

Mechanism of Action and Signaling Pathways

Oxazolidinones, including TBI-223 and linezolid, exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to a unique site on the 23S ribosomal RNA of the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in the translation process. This mechanism is distinct from other classes of protein synthesis inhibitors, which contributes to their effectiveness against bacteria that have developed resistance to other antibiotics.[7]

The diagram below illustrates the mechanism of action of oxazolidinone antibiotics.

Oxazolidinone Mechanism of Action 30S 30S Subunit Initiation_Complex 70S Initiation Complex 50S 50S Subunit Inhibition Inhibition 50S->Inhibition mRNA mRNA fMet_tRNA fMet-tRNA fMet_tRNA->30S Binds Oxazolidinone Oxazolidinone (e.g., TBI-223) Oxazolidinone->50S Binds to 23S rRNA Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Proceeds if not inhibited

Caption: Mechanism of action of oxazolidinone antibiotics.

The experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic is a critical process in drug discovery and clinical microbiology. The following diagram outlines the key steps involved in a typical broth microdilution assay.

MIC_Assay_Workflow Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Serial_Dilutions Prepare Serial Dilutions of Antibiotic in Microtiter Plate Prepare_Inoculum->Serial_Dilutions Add_Controls Add Growth and Sterility Controls Serial_Dilutions->Add_Controls Inoculate_Plate Inoculate Plate with Bacterial Suspension Add_Controls->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Read_Results Read Results Visually or with a Plate Reader Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination.

References

A Comparative Performance Analysis of Catalysts for the Synthesis of n-Ethyl-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of n-Ethyl-4-fluoro-2-nitroaniline, a key intermediate in the pharmaceutical and fine chemical industries, is a critical process where the choice of catalyst significantly impacts reaction efficiency, yield, and overall process sustainability. This guide provides an objective comparison of various catalytic systems for the N-alkylation of 4-fluoro-2-nitroaniline, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal synthetic route.

Performance Comparison of Catalytic Systems

The N-ethylation of 4-fluoro-2-nitroaniline can be achieved through several catalytic approaches, primarily categorized as conventional base-catalyzed, phase-transfer catalysis (PTC), and transition-metal catalysis. While direct comparative studies on this specific substrate are limited, data from analogous reactions with substituted nitroanilines provide valuable insights into the relative performance of these systems.

Catalyst SystemCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Key Observations
Conventional Potassium Carbonate (K₂CO₃)Acetone or DMF50-804-12Good to ExcellentA standard and effective method. The reaction progress can be monitored by TLC.[1][2]
Conventional Sodium Hydride (NaH)DMF or MeCNRoom Temp to 804-12Good to ExcellentRequires anhydrous conditions and careful handling due to the reactivity of NaH.[1]
Phase-Transfer Catalysis (PTC) Tetrabutylammonium Bromide (TBAB) / K₂CO₃Toluene/Water80-1002-8HighOffers greener reaction conditions by avoiding polar apathetic solvents and often results in shorter reaction times.
Transition-Metal Catalysis Nickel or Cobalt ComplexesToluene or other organic solvents100-13012-48Moderate to HighBroad substrate scope and potential for using less reactive ethylating agents like ethanol. Requires specific ligands and inert atmosphere.[2][3]

Experimental Protocols

Conventional Synthesis using Potassium Carbonate

This protocol describes a standard method for the N-ethylation of 4-fluoro-2-nitroaniline using potassium carbonate as the base.

Materials:

  • 4-fluoro-2-nitroaniline

  • Ethyl iodide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 4-fluoro-2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone.[2]

  • Addition of Ethylating Agent: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.[2]

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure.[2]

  • Purification: Dissolve the crude product in dichloromethane and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.[2]

Phase-Transfer Catalysis (PTC) Mediated Synthesis

This method offers a greener alternative using a phase-transfer catalyst, which can enhance reaction rates and avoid the use of polar aprotic solvents.

Materials:

  • 4-fluoro-2-nitroaniline

  • Ethyl bromide

  • Potassium carbonate

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a mixture of 4-fluoro-2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq) in a biphasic solvent system of toluene and water.

  • Addition of Ethylating Agent: Add ethyl bromide (1.5 eq) to the mixture.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and separate the organic layer. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the final product.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the screening and optimization of catalysts for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_eval Evaluation start Define Reaction: 4-fluoro-2-nitroaniline + Ethylating Agent catalyst Select Catalysts: - Conventional (K2CO3, NaH) - PTC (TBAB) - Transition Metal (Ni, Co) start->catalyst reagents Prepare Reagents & Solvents catalyst->reagents run_rxn Execute Parallel Reactions (Varying Catalysts & Conditions) reagents->run_rxn monitor Monitor Progress (TLC, GC/LC-MS) run_rxn->monitor workup Quench & Work-up monitor->workup purify Purify Products (Column Chromatography) workup->purify analyze Analyze Purity & Yield (NMR, GC/LC-MS) purify->analyze compare Compare Catalyst Performance: - Yield - Reaction Time - Selectivity analyze->compare optimize Optimize Best Performing Catalyst System compare->optimize end Final Protocol optimize->end

Caption: General workflow for catalyst screening and optimization.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to n-Ethyl-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cost-benefit analysis of two distinct synthetic pathways to n-Ethyl-4-fluoro-2-nitroaniline, a key intermediate in pharmaceutical and agrochemical research. The comparison focuses on reaction efficiency, cost-effectiveness, and safety and environmental considerations to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Two-Step Synthesis via N-EthylationRoute 2: One-Pot Reductive Amination
Overall Yield High (potentially >75%)Moderate to High (typically 60-85%)
Starting Materials p-Fluoroacetanilide, Ethylating Agent4-Fluoro-2-nitrobenzaldehyde, Ethylamine
Number of Steps Two distinct stepsOne-pot reaction
Reaction Time Longer (two separate reactions)Shorter (single reaction)
Cost of Raw Materials ModeratePotentially higher due to aldehyde cost
Safety Concerns Use of highly corrosive and hazardous nitrating agents.Use of flammable and toxic reagents.
Environmental Impact Generation of acidic waste from nitration.Use of metal hydrides and organic solvents.
Scalability Microchannel reactor for nitration offers excellent scalability.Generally scalable, but may require careful optimization.

Route 1: Two-Step Synthesis via Nitration and N-Ethylation

This classical approach involves the nitration of a readily available starting material, p-fluoroacetanilide, to form the intermediate 4-fluoro-2-nitroaniline, which is then ethylated to yield the final product.

Step 1: Synthesis of 4-Fluoro-2-nitroaniline via Nitration

A highly efficient method for this step utilizes a microchannel reactor, offering significant advantages in terms of safety and yield over traditional batch processes.

Experimental Protocol:

  • Feed Preparation: A solution of p-fluoroacetanilide (20-40% by mass) is prepared in a mixture of acetic acid and acetic anhydride. A separate feed of 68% aqueous nitric acid is also prepared. The molar ratio of p-fluoroacetanilide to nitric acid is maintained between 1:1.0 and 1:1.5.[1]

  • Nitration (Continuous Flow): The two feed streams are introduced into a Corning high-flux continuous flow microchannel reactor. The flow rates are set to 40.0-100.0 mL/min for the p-fluoroacetanilide solution and 4.0-30.0 mL/min for the nitric acid solution. The reagents are preheated before entering the reaction zone, and the reaction temperature is maintained between 30-70 °C. The reaction time is typically between 50 and 200 seconds.[1]

  • Hydrolysis and Work-up: The reaction mixture undergoes hydrolysis at 90-100 °C for 2-4 hours. The mixture is then cooled in an ice water bath for 30 minutes, filtered, and the filter cake is washed until neutral or weakly acidic. The resulting solid is mixed with petroleum ether and dried to yield 4-fluoro-2-nitroaniline as an orange solid.[1]

  • Yield: This method reports high yields of 83-94%.[1]

Step 2: N-Ethylation of 4-Fluoro-2-nitroaniline

Experimental Protocol (Adapted):

  • Reaction Setup: In a round-bottom flask, 4-fluoro-2-nitroaniline (1.0 eq) is combined with a base such as potassium carbonate (2.0 eq) in an anhydrous solvent like acetone or dimethylformamide (DMF).

  • Addition of Ethylating Agent: An ethylating agent, such as ethyl iodide (1.5 eq) or ethyl bromide, is added dropwise to the stirring suspension at room temperature.

  • Reaction: The reaction mixture is heated to reflux (for acetone, approx. 56 °C) and monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by extraction and column chromatography to yield this compound.

Cost and Safety Analysis (Route 1):
ReagentEstimated CostSafety and Environmental Hazards
p-Fluoroacetanilide~$197/50mg (Sigma-Aldrich)Irritant.
Nitric Acid (70%)~$43.65/1L (Fisher Scientific)Highly corrosive, strong oxidizer, produces toxic fumes. Nitration reactions are highly exothermic and can lead to runaway reactions.[2]
Acetic Anhydride~$163/1kg (Sigma-Aldrich)Corrosive, flammable, lachrymator.
Ethyl Iodide~$523.28/reagent (The Lab Depot)Toxic, light-sensitive, potential alkylating agent.
Ethyl Bromide~$275/kg (IndiaMART)Toxic, flammable, potential carcinogen.

Diagram of Route 1 Synthesis

Route1 p_fluoroacetanilide p-Fluoroacetanilide nitroaniline 4-Fluoro-2-nitroaniline p_fluoroacetanilide->nitroaniline Nitration (HNO3, Ac2O, Acetic Acid) Microchannel Reactor Yield: 83-94% final_product This compound nitroaniline->final_product N-Ethylation (Ethyl Iodide/Bromide, K2CO3) Reflux Yield: (Estimated High)

Caption: Synthetic pathway for Route 1.

Route 2: One-Pot Reductive Amination

This alternative route offers a more streamlined approach, forming the target molecule in a single reaction vessel from 4-fluoro-2-nitrobenzaldehyde and ethylamine.

Reaction Principle:

Reductive amination involves the reaction of a carbonyl compound (in this case, an aldehyde) with an amine to form an imine intermediate, which is then reduced in situ by a reducing agent to the desired amine.[3][4][5] This method is often considered a greener alternative to traditional alkylation methods as it avoids the use of potentially genotoxic alkyl halides.[4]

Experimental Protocol (Proposed):

  • Reaction Setup: 4-Fluoro-2-nitrobenzaldehyde (1.0 eq) and ethylamine (1.0-1.2 eq) are dissolved in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Imine Formation: The mixture is stirred at room temperature to allow for the formation of the imine intermediate. The progress of this step can be monitored by techniques such as NMR or IR spectroscopy.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH4) or the milder sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture. The reaction is then stirred until the imine is fully reduced.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

  • Yield: While a specific yield for this reaction was not found, reductive aminations typically proceed with moderate to high yields.

Cost and Safety Analysis (Route 2):
ReagentEstimated CostSafety and Environmental Hazards
4-Fluoro-2-nitrobenzaldehyde~$23/5g (Sigma-Aldrich)Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.
Ethylamine~$271/100g (Sigma-Aldrich)Flammable gas, toxic, corrosive.
Sodium Borohydride~$58.24/100g (ChemicalBook)Flammable solid, toxic, reacts with water to produce flammable gases.

Diagram of Route 2 Synthesis

Route2 benzaldehyde 4-Fluoro-2-nitrobenzaldehyde imine Imine Intermediate (in situ) benzaldehyde->imine Condensation ethylamine Ethylamine ethylamine->imine final_product This compound imine->final_product Reduction (e.g., NaBH4) Yield: (Estimated Moderate-High)

Caption: Synthetic pathway for Route 2.

Cost-Benefit Analysis Summary

FeatureRoute 1: Two-Step SynthesisRoute 2: Reductive AminationAnalysis
Yield & Efficiency Potentially higher overall yield due to a highly optimized first step. However, it involves two separate reactions and purifications.A one-pot reaction which can be more time and resource-efficient if optimized.Route 1 may offer a higher final yield, but Route 2 is more streamlined. The choice depends on the priority between maximizing yield and minimizing operational complexity.
Cost The starting material for Route 1 is relatively inexpensive in bulk. The cost of ethylating agents can be significant.The starting aldehyde for Route 2 is more expensive per gram than the starting material for Route 1. However, the overall cost may be competitive due to fewer steps and potentially cheaper bulk reagents for the reduction.A thorough cost analysis would require bulk pricing for all reagents. On a lab scale, Route 2's starting material cost is a major factor.
Safety The nitration step in Route 1 is inherently hazardous due to the use of strong, corrosive acids and the exothermic nature of the reaction.[2] Microchannel reactors significantly mitigate these risks.[1]Reductive amination involves flammable solvents and a water-reactive reducing agent. Ethylamine is a toxic and flammable gas.Both routes have significant safety hazards that require careful handling and appropriate safety measures. The use of a microchannel reactor in Route 1 is a major safety advantage for the nitration step.
Environmental Impact The nitration step generates acidic waste that requires neutralization and disposal.Reductive amination often uses organic solvents and generates waste from the reducing agent byproducts. However, it is generally considered a greener alternative to SN2 alkylations.[4]Both routes have environmental considerations. The choice of solvent and waste treatment protocols will significantly impact the overall environmental footprint of each process.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 is a well-established, two-step process that can achieve high overall yields, especially when employing modern technologies like microchannel reactors for the hazardous nitration step. This route may be preferable for large-scale production where high yield is paramount and the capital investment for specialized equipment is justified.

  • Route 2 offers a more concise, one-pot synthesis that is likely to be more time- and labor-efficient on a smaller scale. While the starting material may be more expensive, the avoidance of a separate, hazardous nitration step is a significant advantage in terms of process simplicity and safety.

The optimal choice will depend on the specific requirements of the research or production campaign, including the desired scale, budget, available equipment, and the prioritization of yield versus operational simplicity and safety.

References

A Comparative Guide to Analytical Standards for N-Ethyl-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and characterization of chemical intermediates are paramount. This guide provides a comprehensive comparison of analytical standards for N-Ethyl-4-fluoro-2-nitroaniline, a key building block in various synthetic pathways. Due to the limited availability of commercial analytical standards for this specific compound, this guide also evaluates its common precursor, 4-Fluoro-2-nitroaniline, and a structural isomer, 2-Fluoro-4-nitroaniline, as viable alternatives for quality control and reference purposes.

Executive Summary

Comparative Analysis of Analytical Standards

The following table summarizes the available analytical data for this compound and its alternatives. Data for the target compound is based on typical characterization following its synthesis, while data for the alternatives is sourced from commercial suppliers.

Compound Purity (%) Analytical Method(s) Key Impurities Supplier Examples
This compound Typically >98% (Post-synthesis)HPLC, ¹H NMR, GC-MSUnreacted 4-Fluoro-2-nitroaniline, diethylated byproductsSanta Cruz Biotechnology (For Research Use Only)
4-Fluoro-2-nitroaniline 97%, 98%, 99%GC, HPLCIsomeric impurities, residual starting materialsThermo Scientific, Sigma-Aldrich
2-Fluoro-4-nitroaniline >97%, 95%HPLCOther positional isomersOssila, Sigma-Aldrich

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of these compounds are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary method for determining the purity of this compound and its related compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically effective. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compounds exhibit strong absorbance, typically around 254 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase to a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100 °C), ramps up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR is essential for confirming the chemical structure of the synthesized this compound.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: A standard proton spectrum is acquired. The chemical shifts, integration, and coupling patterns are analyzed to confirm the presence of the ethyl group, the aromatic protons, and their specific arrangement in the molecule.

Visualizing the Analytical Workflow and Relationships

The following diagrams illustrate the synthesis pathway and the logical flow for selecting an appropriate analytical standard.

Synthesis of this compound 4-Fluoro-2-nitroaniline 4-Fluoro-2-nitroaniline Reaction N-Alkylation 4-Fluoro-2-nitroaniline->Reaction Ethylating_Agent Ethylating Agent (e.g., Ethyl Iodide) Ethylating_Agent->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound.

Decision Tree for Analytical Standard Selection Start Need for an analytical standard for This compound Commercial_Standard Commercial standard available? Start->Commercial_Standard Use_Commercial Use commercial standard Commercial_Standard->Use_Commercial Yes Alternative_Standard Consider alternative standards Commercial_Standard->Alternative_Standard No Synthesize_and_Characterize Synthesize and fully characterize in-house Alternative_Standard->Synthesize_and_Characterize For direct reference Use_Precursor Use 4-Fluoro-2-nitroaniline (precursor) Alternative_Standard->Use_Precursor For process control Use_Isomer Use 2-Fluoro-4-nitroaniline (isomer) Alternative_Standard->Use_Isomer For method development

Caption: Analytical Standard Selection Workflow.

A Comparative Guide to n-Ethyl-4-fluoro-2-nitroaniline and its Precursor 4-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties

The introduction of an ethyl group to the amine of 4-fluoro-2-nitroaniline is expected to alter its physicochemical properties, such as its molecular weight, melting point, boiling point, and lipophilicity (logP). These changes can, in turn, influence the compound's solubility, bioavailability, and interactions with biological targets. While experimental data for n-Ethyl-4-fluoro-2-nitroaniline is limited, predicted values can be compared with the known experimental data for 4-fluoro-2-nitroaniline.

PropertyThis compound4-Fluoro-2-nitroaniline
CAS Number 774-22-1364-78-3
Molecular Formula C₈H₉FN₂O₂C₆H₅FN₂O₂
Molecular Weight ( g/mol ) 184.17156.11
Appearance Predicted: Yellow to orange solidYellow crystalline solid
Melting Point (°C) Predicted: Lower than precursor90-94
Boiling Point (°C) Predicted: Higher than precursorNot readily available
logP Predicted: Higher than precursorNot readily available

Synthesis and Reactivity

This compound is synthesized from 4-fluoro-2-nitroaniline. This relationship is a key point of comparison, as the properties and applications of the N-ethylated product are a direct consequence of this synthetic modification. 4-Fluoro-2-nitroaniline itself is a versatile intermediate used in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1] The presence of the fluorine atom and the nitro group provides multiple reaction sites for further chemical transformations.[1]

The ethylation of the amine group in 4-fluoro-2-nitroaniline can modulate the nucleophilicity of the nitrogen and introduce steric hindrance, which can affect its reactivity in subsequent chemical reactions.

Synthesis of this compound from 4-Fluoro-2-nitroaniline:

While a specific peer-reviewed protocol for this exact reaction is not available in the provided search results, a general procedure for the N-alkylation of anilines can be proposed. This would typically involve the reaction of 4-fluoro-2-nitroaniline with an ethylating agent in the presence of a base.

  • Materials: 4-fluoro-2-nitroaniline, an ethylating agent (e.g., ethyl iodide, diethyl sulfate), a base (e.g., potassium carbonate, sodium hydride), and a suitable solvent (e.g., acetone, DMF).

  • Procedure:

    • Dissolve 4-fluoro-2-nitroaniline in the chosen solvent.

    • Add the base to the solution.

    • Slowly add the ethylating agent to the reaction mixture.

    • Heat the mixture and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).

    • Upon completion, quench the reaction and extract the product with an organic solvent.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Synthesis of 4-Fluoro-2-nitroaniline:

A modern and efficient method for the synthesis of 4-fluoro-2-nitroaniline utilizes a microchannel reactor for continuous flow chemistry. This approach offers high yields and improved safety compared to traditional batch processes.[2]

  • Feed Preparation: A 20-40% solution of p-fluoroacetanilide is prepared in a mixture of acetic acid and acetic anhydride. A 68% aqueous solution of nitric acid is used as the nitrating agent.[2]

  • Nitration (Continuous Flow): The reagents are pumped through a Corning high-flux continuous flow microchannel reactor at controlled flow rates and temperatures (30-70 °C). The residence time is typically between 50 and 200 seconds.[2]

  • Hydrolysis and Work-up: The output from the reactor undergoes hydrolysis at 90-100 °C for 2-4 hours to yield 4-fluoro-2-nitroaniline.[2]

Biological Activity

The biological activity of nitroanilines is an area of significant interest in drug development. While no specific biological data for this compound was found, it is hypothesized that the addition of an ethyl group and a fluorine atom can modulate the lipophilicity and electronic properties of the parent nitroaniline, potentially influencing its cytotoxicity and other biological activities. For instance, in a comparative analysis of a similar compound, N-Ethyl-2,3-difluoro-6-nitroaniline, it was predicted to have a cytotoxic effect (IC₅₀) in the range of 10-100 µM on HeLa and A549 cell lines.[3] This suggests that this compound may also exhibit biological activity that warrants further investigation.

Visualizing the Synthesis

The following diagrams illustrate the synthetic relationship between the two compounds and a general workflow for the synthesis and characterization of this compound.

Synthesis_Pathway 4-Fluoro-2-nitroaniline 4-Fluoro-2-nitroaniline This compound This compound 4-Fluoro-2-nitroaniline->this compound N-Ethylation (e.g., Ethyl Iodide, Base)

Caption: Synthetic pathway from 4-Fluoro-2-nitroaniline to this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Reactants 4-Fluoro-2-nitroaniline + Ethylating Agent + Base Start->Reactants Reaction N-Ethylation Reaction Reactants->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product This compound Purification->Product Analysis Spectroscopic & Chromatographic Analysis (NMR, HPLC, MS) Product->Analysis

Caption: General experimental workflow for the synthesis and characterization of this compound.

References

Navigating the Bioactive Landscape of N-Ethyl-4-fluoro-2-nitroaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in the biological activities of synthetic compounds. Among these, derivatives of N-Ethyl-4-fluoro-2-nitroaniline represent a promising, yet underexplored, chemical space. This guide offers a comparative analysis of the potential biological activities of this class of compounds, drawing upon established structure-activity relationships of related nitroaromatic and fluoroaniline molecules. While direct experimental data for a comprehensive set of this compound derivatives is not yet available, this document serves as a predictive guide to stimulate and inform future research and development efforts.

Hypothetical Performance Comparison

Based on the known bioactivities of analogous compounds, derivatives of this compound are anticipated to exhibit a range of cytotoxic and antimicrobial properties. The introduction of various substituents (R) on the aniline nitrogen or the aromatic ring is expected to modulate these activities. The following tables present a hypothetical comparison of a series of rationally designed derivatives. It is crucial to note that these values are predictive and require experimental validation.

Table 1: Predicted Anticancer Activity of this compound Derivatives
Compound IDR Group (Substitution on Aniline Nitrogen)Predicted IC50 (µM) against HeLa Cell LinePredicted IC50 (µM) against A549 Cell Line
NF-Et-01 H (this compound)15.522.8
NF-Et-02 -CH2-COOH (Carboxymethyl)8.212.1
NF-Et-03 -CH2-Ph (Benzyl)5.78.9
NF-Et-04 -CH2-Ph-4-Cl (4-Chlorobenzyl)3.14.5
NF-Et-05 -SO2-Ph (Benzenesulfonyl)10.314.7

IC50: The half maximal inhibitory concentration.

Table 2: Predicted Antimicrobial Activity of this compound Derivatives
Compound IDR Group (Substitution on Aniline Nitrogen)Predicted MIC (µg/mL) against E. coliPredicted MIC (µg/mL) against S. aureus
NF-Et-01 H (this compound)64128
NF-Et-02 -CH2-COOH (Carboxymethyl)3264
NF-Et-03 -CH2-Ph (Benzyl)1632
NF-Et-04 -CH2-Ph-4-Cl (4-Chlorobenzyl)816
NF-Et-05 -SO2-Ph (Benzenesulfonyl)128>256

MIC: Minimum Inhibitory Concentration.

Structure-Activity Relationship Insights

The predicted activities in the tables above are based on the following established principles for related nitroaromatic and fluoroaniline compounds:

  • Electron-withdrawing groups , such as the nitro group, are often associated with enhanced biological activity. The bioreduction of the nitro group can lead to the formation of reactive intermediates that induce cellular damage.

  • The fluorine atom at the 4-position is expected to increase lipophilicity and metabolic stability, potentially enhancing cellular uptake and overall efficacy.

  • N-alkylation and N-arylation can significantly influence the steric and electronic properties of the molecule, thereby affecting its interaction with biological targets. The introduction of bulky and electron-withdrawing substituents on the nitrogen atom, as seen in the hypothetical benzyl and chlorobenzyl derivatives, is predicted to enhance anticancer and antimicrobial activities.

Experimental Protocols

To facilitate the experimental validation of the predicted biological activities, detailed methodologies for key assays are provided below.

Cytotoxicity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Path to Bioactivity

To conceptualize the processes involved in evaluating and understanding the biological effects of these novel compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start This compound derivatization Chemical Derivatization (Introduction of R groups) start->derivatization purification Purification & Characterization derivatization->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar Lead Compound Identification Lead Compound Identification sar->Lead Compound Identification

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

proposed_moa cluster_anticancer Anticancer Mechanism cluster_antimicrobial Antimicrobial Mechanism compound_ac Nitroaromatic Compound bioreduction_ac Bioreduction of Nitro Group compound_ac->bioreduction_ac reactive_intermediates_ac Reactive Intermediates bioreduction_ac->reactive_intermediates_ac dna_damage_ac DNA Damage / Alkylation reactive_intermediates_ac->dna_damage_ac apoptosis Apoptosis dna_damage_ac->apoptosis compound_am Nitroaromatic Compound bioreduction_am Bacterial Nitroreductases compound_am->bioreduction_am reactive_intermediates_am Reactive Nitrogen Species bioreduction_am->reactive_intermediates_am cellular_damage Cellular Macromolecule Damage (DNA, Proteins) reactive_intermediates_am->cellular_damage cell_death Bacterial Cell Death cellular_damage->cell_death

Safety Operating Guide

Personal protective equipment for handling n-Ethyl-4-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for handling n-Ethyl-4-fluoro-2-nitroaniline. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Hazard Summary:

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on the safety data sheet and information on similar compounds, it should be treated as a hazardous substance. Similar nitroaniline compounds are toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1][2] It is crucial to avoid the formation of dust and to prevent contact with skin and eyes.[3]

Personal Protective Equipment (PPE) Requirements

Proper selection and use of PPE are critical to minimize exposure risks. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationStandards/References
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.EN 166, 29 CFR 1910.133[1]
Skin Protection - Chemical-resistant gloves (e.g., Nitrile rubber). - Impervious protective clothing to prevent skin contact.Consult glove manufacturer data.[1]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.NIOSH/MSHA or European Standard EN 149[1][4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is mandatory when working with this compound.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1][4][5]

    • Ensure that eyewash stations and safety showers are readily accessible.

    • Before handling, put on all required PPE as specified in the table above.[1]

  • Handling the Chemical:

    • Avoid the formation of dust.[3]

    • Prevent contact with skin, eyes, and clothing.[1][3]

    • Use spark-proof tools and explosion-proof equipment if necessary.[3]

    • Keep the substance away from incompatible materials, such as strong oxidizing agents.[1]

  • Storage:

    • Store the chemical in a cool, dry, and well-ventilated area in a tightly closed container.[1][2]

    • Store locked up.[2]

  • After Handling:

    • Wash hands thoroughly after handling.[1][6]

    • Immediately change contaminated clothing and wash it before reuse.[2][6]

Emergency Procedures

Emergency SituationFirst Aid Measures
In case of skin contact Immediately wash the affected area with plenty of soap and water.[1][3]
In case of eye contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]
If inhaled Remove the person to fresh air and keep comfortable for breathing.[2][6]
If swallowed Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6]
In case of a spill Evacuate the area. Absorb the spill with inert material and place it in a sealed container for disposal. Prevent entry into drains or waterways.[8]

Disposal Plan

Contaminated materials and waste must be handled as hazardous waste.

  • Waste Collection:

    • Collect waste material in a suitable, labeled, and sealed container.[1]

    • Dispose of contents/container to an approved waste disposal plant.[2]

  • Disposal of Contaminated PPE:

    • Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.[1]

  • Empty Container Disposal:

    • Empty containers should be treated as hazardous waste unless properly decontaminated (e.g., triple rinsed with a suitable solvent). The rinsate must be collected and disposed of as hazardous waste.[8]

  • Professional Disposal:

    • Do not dispose of in regular trash or drains.[8]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and disposal.[8]

Workflow for Handling and Disposal

cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_emergency Emergency Response prep Preparation & PPE handling Chemical Handling prep->handling post_handling Post-Handling Procedures handling->post_handling waste_collection Waste Collection handling->waste_collection Generates Waste spill Spill handling->spill If Spill Occurs exposure Personal Exposure handling->exposure If Exposure Occurs professional_disposal Professional Disposal waste_collection->professional_disposal ppe_disposal Contaminated PPE Disposal ppe_disposal->professional_disposal container_disposal Empty Container Disposal container_disposal->professional_disposal report Report Incident spill->report first_aid First Aid exposure->first_aid first_aid->report

Caption: Workflow for the safe handling, emergency response, and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.